molecular formula C42H50F3N7O9 B549464 tcY-NH2 TFA CAS No. 327177-34-4

tcY-NH2 TFA

Número de catálogo: B549464
Número CAS: 327177-34-4
Peso molecular: 853.9 g/mol
Clave InChI: WQJKBSZTPQERHW-USBDLMLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A selective proteinase activated receptor-4 (PAR4) antagonist that inhibits endostatin release and platelet aggregation induced by thrombin.

Propiedades

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKBSZTPQERHW-USBDLMLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50F3N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746616
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327177-34-4
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tcY-NH2 TFA, a Selective Antagonist of Protease-Activated Receptor 4 (PAR4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of tcY-NH2 TFA, a selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). It includes available binding and functional data, detailed experimental methodologies for its characterization, and a visualization of the PAR4 signaling pathway.

Introduction to this compound and PAR4

Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in thrombosis and inflammation. Unlike typical GPCRs, PARs are uniquely activated by proteolytic cleavage of their N-terminus, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Thrombin is a key physiological activator of PAR4.

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptide that acts as a potent and selective antagonist of PAR4.[1][2][3][4] It is a valuable tool for investigating the physiological and pathological roles of PAR4 and for the development of novel antiplatelet and anti-inflammatory therapies.

Quantitative Data: Functional Antagonism of this compound

Assay TypeAgonist UsedPreparationSpeciesEndpoint MeasuredIC50 / EC50
Platelet AggregationAYPGKF-NH2 (10 µM)Washed PlateletsRat (Sprague-Dawley)Inhibition of AggregationIC50: 95 µM[1]
Platelet AggregationAYPGKF-NH2Washed Isolated PlateletsRatInhibition of AggregationIC50: 95-190 µM[2]
Aortic RelaxationPhenylephrineIsolated Aortic RingsRatAorta RelaxationEC50: 64 µM[1][2]
Gastric Muscle Contraction-Isolated Gastric Longitudinal Muscle StripsRatMuscle ContractionEC50: 1 µM[1][2]

PAR4 Signaling Pathway

PAR4 activation initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 G-proteins. These pathways ultimately lead to cellular responses such as platelet activation, inflammation, and changes in cell morphology.

PAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response PAR4 PAR4 Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 Thrombin Thrombin Thrombin->PAR4 Cleavage & Activation PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC PI3K PI3K PKC->PI3K Platelet_Activation Platelet Activation PKC->Platelet_Activation ROCK ROCK RhoA->ROCK Activates Shape_Change Cell Shape Change ROCK->Shape_Change Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) Akt->MAPK Inflammation Inflammation MAPK->Inflammation

Caption: PAR4 Signaling Cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PAR4 antagonists like this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (e.g., from Sprague-Dawley rats into sodium citrate) Centrifugation1 2. Centrifugation (e.g., 200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifugation1 PRP_Isolation 3. Isolate PRP Centrifugation1->PRP_Isolation Centrifugation2 4. Centrifugation of PRP (e.g., 1000 x g, 10 min) with prostacyclin to pellet platelets PRP_Isolation->Centrifugation2 Washing 5. Wash platelet pellet (e.g., with Tyrode's buffer) Centrifugation2->Washing Resuspension 6. Resuspend washed platelets in buffer to desired concentration Washing->Resuspension Preincubation 7. Pre-incubate platelets with this compound or vehicle control Resuspension->Preincubation Agonist_Addition 8. Add PAR4 agonist (e.g., AYPGKF-NH2) to induce aggregation Preincubation->Agonist_Addition Measurement 9. Measure light transmittance over time using an aggregometer Agonist_Addition->Measurement Analysis 10. Calculate % inhibition and IC50 value Measurement->Analysis

Caption: Workflow for Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Whole blood is drawn from anesthetized rats (e.g., male albino Sprague-Dawley) via cardiac puncture into tubes containing an anticoagulant like sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

  • Washed Platelet Preparation: The PRP is then treated with a platelet inhibitor like prostacyclin and centrifuged at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer).

  • Platelet Resuspension: The washed platelets are resuspended in buffer to a standardized concentration.

  • Aggregation Measurement: The platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C.

  • Antagonist Incubation: this compound at various concentrations or a vehicle control is added to the platelet suspension and incubated for a short period (e.g., 5 minutes).

  • Agonist Addition: A PAR4 agonist, such as AYPGKF-NH2 (e.g., at 10 µM), is added to initiate platelet aggregation.

  • Data Acquisition: Light transmittance through the platelet suspension is recorded over time. As platelets aggregate, the suspension becomes clearer, and light transmittance increases.

  • Data Analysis: The extent of aggregation is quantified, and the concentration of this compound that inhibits 50% of the agonist-induced aggregation (IC50) is calculated.

Aortic Ring Relaxation Assay

This ex vivo assay assesses the vasorelaxant properties of a compound on pre-contracted arterial tissue.

Methodology:

  • Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissue.

  • Ring Sectioning: The aorta is cut into rings of approximately 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g) for about 60-90 minutes. After equilibration, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.

  • Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The changes in isometric tension are continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is determined.

Gastric Longitudinal Muscle Contraction Assay

This assay evaluates the effect of a compound on the contractility of smooth muscle from the gastrointestinal tract.

Methodology:

  • Tissue Dissection: The stomach is removed from a euthanized rat and placed in physiological salt solution. The stomach is opened along the lesser curvature, and the contents are washed out.

  • Muscle Strip Preparation: The longitudinal muscle layer is carefully separated from the underlying circular muscle and mucosa to obtain muscle strips (e.g., 10 mm long and 2-3 mm wide).

  • Mounting: The muscle strips are mounted vertically in an organ bath containing a physiological salt solution at 37°C and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1.0 g) for at least 60 minutes, with the bath solution being changed every 15-20 minutes.

  • Compound Addition: Cumulative concentrations of this compound are added to the organ bath.

  • Contraction Measurement: The isometric contractions of the muscle strips are recorded.

  • Data Analysis: The magnitude of the contraction is measured, and a concentration-response curve is constructed to determine the EC50 value.

Conclusion

This compound is a well-characterized and selective antagonist of PAR4. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of PAR4 in health and disease. The visualization of the PAR4 signaling pathway further aids in understanding the molecular mechanisms underlying its function and the points of intervention for antagonists like this compound.

References

The Structure-Activity Relationship of tcY-NH2 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent PAR4 Antagonist for Drug Development Professionals

Introduction

tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptidomimetic that has emerged as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4, a G-protein coupled receptor (GPCR), plays a crucial role in thrombosis and inflammation, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and hematology.

Core Compound Profile: this compound

This compound is a modified peptide with the sequence Tyr-Pro-Gly-Lys-Phe-NH2, where the N-terminal tyrosine is acylated with a trans-cinnamoyl group. This modification is critical for its antagonist activity. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and solubility.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Assay TypeAgonistSpecies/SystemIC50 / EC50Reference
Platelet AggregationAYPGKF-NH2 (10 µM)Rat (Sprague-Dawley)95 µM[1]
Aorta RelaxationPhenylephrineRat64 µM[1]
Gastric Contraction-Rat1 µM[1]

Table 1: In Vitro Activity of this compound. This table summarizes the inhibitory and effective concentrations of this compound in various functional assays.

ModelDosingEffectReference
Brain Death-Induced Liver Injury0.6 mg/kg (i.v.)Alleviated liver injury, reduced serum ALT/AST[1]
Burn Injury0.6 mg/kg (i.p.)Increased posttraumatic activation of CD4+ Tregs[1]
Experimental Inflammation40 ng/kg (intrapleural)Inhibited neutrophil recruitment[1]
Myocardial Ischemia/Reperfusion5 µM (ex vivo)Decreased infarct size by 51%[1]

Table 2: In Vivo and Ex Vivo Efficacy of this compound. This table highlights the protective effects of this compound in different disease models.

Structure-Activity Relationship (SAR)

  • The N-terminal trans-Cinnamoyl Group: This bulky, hydrophobic moiety is a critical pharmacophore. It is believed to occupy a hydrophobic pocket on the PAR4 receptor, preventing the tethered ligand from binding and activating the receptor. The trans geometry of the double bond is likely important for optimal fitting into this pocket. Modifications to the phenyl ring of the cinnamoyl group, such as the introduction of substituents, would be expected to modulate potency and selectivity.

  • The Peptide Sequence (YPGKF-NH2): The peptide backbone serves as a scaffold to present the cinnamoyl group in the correct orientation.

    • Tyrosine (Y): The phenolic hydroxyl group may form a hydrogen bond with the receptor.

    • Proline (P): The cyclic nature of proline introduces a kink in the peptide backbone, which may be crucial for adopting the bioactive conformation.

    • Glycine (G): Being the smallest amino acid, glycine provides conformational flexibility.

    • Lysine (K): The positively charged side chain of lysine could interact with negatively charged residues on the receptor, contributing to binding affinity.

    • Phenylalanine (F): The aromatic side chain of phenylalanine likely engages in hydrophobic interactions with the receptor.

  • C-terminal Amidation: The amidation of the C-terminus removes the negative charge of the carboxylate group, which is often beneficial for receptor binding and can improve metabolic stability.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by selectively antagonizing PAR4. PAR4 is activated by proteases like thrombin, which cleave the N-terminal extracellular domain to expose a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This compound competitively blocks this binding.

PAR4 activation leads to the engagement of two primary G-protein signaling pathways:

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in platelet shape change and other cellular responses.

By blocking PAR4, this compound inhibits these downstream signaling events, leading to the attenuation of platelet activation, aggregation, and inflammatory responses.[1]

PAR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Proteins cluster_downstream Downstream Effectors PAR4 PAR4 Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 Thrombin Thrombin Thrombin->PAR4 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC ROCK ROCK RhoA->ROCK Platelet_Response Platelet Activation, Aggregation, Shape Change Ca_Mobilization->Platelet_Response PKC->Platelet_Response ROCK->Platelet_Response

Figure 1: PAR4 Signaling Pathway. This diagram illustrates the activation of PAR4 by thrombin and its subsequent signaling through Gq and G12/13 pathways, leading to platelet activation. It also shows the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its potency and mechanism of action.

Platelet Aggregation Assay

Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy human donors or rats into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used as a blank.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

    • Pre-warm the PRP samples to 37°C in an aggregometer.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding a PAR4 agonist, such as AYPGKF-NH2 (e.g., 10 µM).

    • Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust_PRP Adjust Platelet Count PRP->Adjust_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate_Compound Incubate PRP with This compound or Vehicle Adjust_PRP->Incubate_Compound Add_Agonist Add PAR4 Agonist (e.g., AYPGKF-NH2) Incubate_Compound->Add_Agonist Measure_Aggregation Measure Light Transmittance (Aggregometer) Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Platelet Aggregation Assay Workflow. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on platelet aggregation.

Intracellular Calcium Mobilization Assay

Objective: To determine the effect of this compound on agonist-induced intracellular calcium release in platelets.

Methodology:

  • Platelet Preparation and Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

    • Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C in the dark.

    • Wash the platelets to remove extracellular dye.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded platelets in a buffer containing calcium.

    • Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C.

    • Add various concentrations of this compound or vehicle control and incubate.

    • Add a PAR4 agonist to stimulate the platelets.

    • Record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured.

  • Data Analysis:

    • Quantify the peak increase in intracellular calcium concentration in response to the agonist.

    • Calculate the percentage of inhibition of the calcium response by this compound at different concentrations.

    • Determine the IC50 value.

P-selectin Expression Assay (Flow Cytometry)

Objective: To measure the effect of this compound on the surface expression of P-selectin, a marker of platelet alpha-granule secretion.

Methodology:

  • Platelet Treatment:

    • Use PRP or washed platelets.

    • Incubate the platelets with various concentrations of this compound or vehicle control.

    • Stimulate the platelets with a PAR4 agonist.

  • Immunofluorescent Staining:

    • Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) to the platelet suspension.

    • Incubate in the dark to allow antibody binding.

  • Flow Cytometry Analysis:

    • Fix the platelets with paraformaldehyde.

    • Analyze the samples using a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics.

    • Measure the fluorescence intensity of the P-selectin staining on individual platelets.

  • Data Analysis:

    • Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity.

    • Calculate the percentage of inhibition of P-selectin expression by this compound.

    • Determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR4 in health and disease. Its potent and selective antagonist activity makes it a promising lead compound for the development of novel antiplatelet and anti-inflammatory therapies. This guide has summarized the current understanding of the structure-activity relationship of this compound, its mechanism of action, and the key experimental protocols for its evaluation. Further research focusing on the systematic modification of its structure will be instrumental in optimizing its pharmacological profile and advancing its therapeutic potential.

References

A Technical Guide to tcY-NH2 TFA: A Selective Probe for Elucidating Protease-Activated Receptor 4 (PAR4) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding tcY-NH2 TFA and PAR4

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), is a critical mediator in hemostasis, thrombosis, and inflammation.[1][2] Unlike other PARs, PAR4 activation by proteases like thrombin leads to a sustained signaling response, making it a compelling target for therapeutic intervention.[3][4] The study of its distinct signaling pathways requires precise molecular tools.

This guide focuses on This compound ((trans-Cinnamoyl)-YPGKF-NH2 Trifluoroacetate), a potent and selective synthetic peptide antagonist designed to probe the function of PAR4.[5][6][7] Derived from the tethered ligand sequence of mouse PAR4, this probe effectively blocks receptor activation by agonists, enabling researchers to isolate and study PAR4-specific cellular events.[5][7] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, enhancing their stability and solubility for experimental use. This document provides an in-depth overview of PAR4 signaling, the application of this compound as a research tool, quantitative data, experimental protocols, and visual guides to its use.

The PAR4 Signaling Cascade

Activation of PAR4 by thrombin cleaves the receptor's N-terminus, exposing a new N-terminal sequence (GYPGKF in mice, GYPGQV in humans) that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[8][9] This activation triggers two primary G protein-mediated pathways:

  • Gαq Pathway : This pathway activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for platelet granule secretion and aggregation.[10]

  • Gα12/13 Pathway : This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a key role in stress fiber formation and the morphological changes associated with platelet activation.[2][4][10]

Beyond these canonical pathways, PAR4 signaling can also involve β-arrestin recruitment, which can mediate ERK1/2 phosphorylation.[10][11]

PAR4_Signaling_Pathway Thrombin Thrombin / Agonist (e.g., AYPGKF-NH2) PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 PLC PLC-β Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Platelet_Activation Platelet Activation, Shape Change, Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation ROCK->Platelet_Activation

Caption: Canonical PAR4 signaling pathways via Gαq and Gα12/13 activation.

Quantitative Data for this compound

The efficacy of this compound has been quantified in various biological assays. The following tables summarize its inhibitory concentrations (IC50) and effective concentrations (EC50) from key studies.

Table 1: In Vitro Activity of this compound

Assay Species / Tissue Agonist Used Parameter Reported Value Citation
Platelet Aggregation Rat (Washed Platelets) AYPGKF-NH2 (10 µM) IC50 95 µM [5]
Platelet Aggregation Rat (Washed Platelets) AYPGKF-NH2 IC50 95-190 µM [7]
Aortic Relaxation Rat (Aortic Rings) Phenylephrine EC50 64 µM [5][7]
Gastric Contraction Rat (Gastric Muscle) - EC50 1 µM [5][7]
Endostatin Release Rat (Platelets) Thrombin / AY-NH2 Inhibition 400 µM [5]

| HCC Cell Migration | Human (Primary Cells) | Thrombin | Inhibition | 400 µM |[7] |

Table 2: In Vivo Applications and Effects of this compound

Animal Model Dosage Administration Route Observed Effect Citation
Mouse Inflammation 40 ng/kg (single dose) Intrapleural Injection Inhibited neutrophil recruitment. [5]
Rat Liver Ischemia 0.6 mg/kg (single dose) Tail Vein Injection Alleviated liver injury and reduced inflammatory response. [5]
Mouse Burn Injury 0.6 mg/kg (single dose) Intraperitoneal Injection Increased posttraumatic activation of CD4+ Tregs. [5]

| Rat Myocardial I/R | 5 µM (15 min) | Isolated Heart Model | Decreased infarct size by 51%. |[5] |

Experimental Protocols Using this compound

This compound is employed as a selective antagonist to confirm that a biological response is mediated by PAR4. Below are detailed methodologies for key experiments.

Protocol: Inhibition of Platelet Aggregation

This assay quantifies the ability of this compound to block PAR4 agonist-induced platelet aggregation.

  • Platelet Isolation :

    • Draw whole blood from male albino Sprague–Dawley rats into an anticoagulant (e.g., acid-citrate-dextrose).

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

    • Isolate platelets from PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes) and wash them in a suitable buffer (e.g., Tyrode's buffer). Resuspend the final platelet pellet to the desired concentration.

  • Aggregation Measurement :

    • Pre-warm platelet suspensions to 37°C in an aggregometer.

    • Add varying concentrations of this compound (e.g., a range from 0 to 500 µM) to the platelet suspensions and incubate for a short period (e.g., 5 minutes).[5]

    • Initiate platelet aggregation by adding a fixed concentration of a PAR4-specific agonist, such as AYPGKF-NH2 (e.g., 10 µM).[5]

    • Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.

  • Data Analysis :

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the agonist-only control.

    • Plot the inhibition percentage against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Isolate Platelets (e.g., from rat blood) E1 Pre-incubate Platelets with varying [this compound] (or vehicle control) P1->E1 P2 Prepare this compound Stock Solutions P2->E1 P3 Prepare PAR4 Agonist (AYPGKF-NH2) E2 Add PAR4 Agonist to Initiate Aggregation P3->E2 E1->E2 E3 Measure Aggregation (Light Transmittance) E2->E3 A1 Calculate % Inhibition vs. Agonist-Only Control E3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Protocol: In Vivo Murine Inflammation Model

This protocol outlines the use of this compound to study the role of PAR4 in an in vivo inflammation model.

  • Animal Model : Utilize a standard mouse model of inflammation, such as pleurisy induced by an inflammatory agent (e.g., carrageenan).

  • Drug Administration : Administer this compound via intrapleural injection at a specific dose (e.g., 40 ng/kg) either before or concurrently with the inflammatory stimulus.[5] A control group should receive a vehicle injection.

  • Sample Collection : At a predetermined time point post-injection (e.g., 4 hours), euthanize the animals and collect pleural lavage fluid.

  • Cellular Analysis : Perform a total and differential cell count on the lavage fluid using a hemocytometer and cytospin preparations to specifically quantify neutrophil recruitment.

  • Data Analysis : Compare the number of neutrophils in the this compound-treated group to the vehicle-treated control group to determine the extent of inhibition.

Logical Framework for Probing PAR4 Function

The core utility of this compound lies in its ability to selectively block PAR4, thereby confirming the receptor's involvement in a measured biological effect. This experimental logic is applicable across a wide range of assays, from cell signaling and migration to in vivo thrombosis models.

Logical_Framework cluster_control Positive Control Condition cluster_test Test Condition with Antagonist Agonist PAR4 Agonist (e.g., Thrombin) PAR4_active PAR4 Receptor Agonist->PAR4_active Activates Effect Biological Effect (e.g., Platelet Aggregation, Ca²⁺ Release) PAR4_active->Effect Mediates Conclusion Conclusion: The observed effect is PAR4-dependent. Agonist2 PAR4 Agonist (e.g., Thrombin) PAR4_blocked PAR4 Receptor Agonist2->PAR4_blocked Probe This compound Probe->PAR4_blocked Blocks No_Effect Biological Effect Is Abolished or Significantly Reduced PAR4_blocked->No_Effect

Caption: Experimental logic for using this compound to confirm PAR4-mediated effects.

Conclusion

This compound is an indispensable tool for researchers investigating the physiological and pathological roles of PAR4. Its demonstrated potency and selectivity as a PAR4 antagonist allow for the clear delineation of PAR4-dependent signaling pathways.[5] By inhibiting PAR4 activation, this compound enables the study of the receptor's contribution to thrombosis, inflammation, and cancer cell migration.[5][7] The quantitative data and experimental frameworks provided in this guide serve as a comprehensive resource for the effective application of this probe in both in vitro and in vivo research settings, ultimately facilitating the development of novel therapeutics targeting the PAR4 receptor.

References

An In-depth Technical Guide to Investigating the Role of PAR4 in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initially proposed use of tcY-NH2 TFA: Initial research indicates that this compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), not an agonist. Therefore, this guide has been adapted to provide a comprehensive overview of how to investigate the role of PAR4 in neutrophil activation using appropriate tools, including the selective PAR4 agonist AY-NH2, and discusses the utility of this compound as an inhibitor in these studies.

Introduction to PAR4 in Neutrophil Biology

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling. PAR4 is one of four members of this family and is expressed on various cell types, including platelets and immune cells such as neutrophils.

In the context of inflammation, neutrophils are first responders, and their activation is a critical, tightly regulated process. PAR4 has emerged as a significant player in modulating inflammatory responses, in part through its influence on neutrophil function. Neutrophils themselves release proteases, such as cathepsin G, which can activate PAR4 on surrounding cells, including platelets, creating a complex interplay between these cell types at sites of inflammation and injury.[1] Understanding the direct effects of PAR4 activation on neutrophils is crucial for elucidating their role in inflammatory and thrombotic diseases.

This technical guide provides an in-depth look at the signaling pathways involved in PAR4-mediated neutrophil activation, methodologies for key experiments, and the use of pharmacological tools to dissect these processes.

The PAR4 Signaling Pathway in Neutrophils

Activation of PAR4 in neutrophils is primarily initiated by serine proteases like thrombin and neutrophil-derived cathepsin G.[2] This proteolytic cleavage reveals the tethered ligand, which in turn activates downstream signaling cascades through the coupling of G proteins, predominantly Gq and G12/13.

The signaling cascade proceeds as follows:

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a critical second messenger that initiates various cellular responses, including degranulation and the activation of Ca2+-dependent enzymes. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, further contributing to neutrophil activation.

  • G12/13 Pathway: Coupling of PAR4 to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, through its effector Rho-associated coiled-coil containing protein kinase (ROCK), plays a crucial role in regulating cytoskeletal rearrangements necessary for changes in cell shape and migration.

The following diagram illustrates the PAR4 signaling pathway in neutrophils:

PAR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAR4 PAR4 Gq Gαq PAR4->Gq Coupling G1213 Gα12/13 PAR4->G1213 Coupling PLC PLCβ IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ER Ca²⁺ Stores IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Degranulation Degranulation (e.g., Elastase Release) PKC->Degranulation ROS ROS Production PKC->ROS ROCK ROCK RhoA->ROCK Activates Migration Cytoskeletal Rearrangement & Migration ROCK->Migration Ca_release Ca²⁺ Release ER->Ca_release Protease Cathepsin G / Thrombin Protease->PAR4 Cleavage & Activation Ca_release->Degranulation Ca_release->ROS

Caption: PAR4 Signaling Pathway in Neutrophils.

Pharmacological Tools for a PAR4 Investigation

To effectively study the role of PAR4 in neutrophil activation, specific pharmacological tools are essential.

  • PAR4 Agonist: AY-NH2

    • Description: AY-NH2 is a synthetic peptide (sequence: Ala-Tyr-Pro-Gly-Lys-Phe-NH2) that acts as a selective agonist for PAR4.[3] It mimics the tethered ligand that is exposed upon proteolytic cleavage of the receptor, thereby directly activating it without the need for proteases.

    • Application: This agonist is crucial for inducing PAR4-specific responses in isolated neutrophils, allowing for the characterization of downstream functional effects.

  • PAR4 Antagonist: this compound

    • Description: this compound ((trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 TFA) is a potent and selective peptide-based antagonist of PAR4.[4] It competitively inhibits the activation of PAR4 by both proteases and agonist peptides.

    • Application: This antagonist is invaluable for confirming that an observed neutrophil response is indeed mediated by PAR4. By pre-incubating neutrophils with this compound before stimulation, a reduction or abolition of the response would indicate PAR4 dependency. It has been shown to inhibit neutrophil recruitment in vivo.[4][5]

Data Presentation: Quantitative Analysis of PAR4 Ligands

The following tables summarize the available quantitative data for the PAR4 agonist AY-NH2 and the antagonist this compound. It is important to note that most of the quantitative data for these compounds have been generated in studies on platelets. Direct quantitative data on the effects of these ligands on specific neutrophil functions like calcium mobilization, elastase release, and ROS production are not extensively reported in the currently available literature. The data from platelet studies are provided here as a reference.

Table 1: Quantitative Data for PAR4 Agonist (AY-NH2)

ParameterCell TypeValueReference
EC50 (Platelet Aggregation) Human Platelets15 µM[3]
Effect on Neutrophil Function NeutrophilsInduces paw edema (in vivo)
Effect on Neutrophil Function NeutrophilsQualitative degranulation[6]

Table 2: Quantitative Data for PAR4 Antagonist (this compound)

ParameterCell TypeValueReference
IC50 (AY-NH2-induced Platelet Aggregation) Rat Platelets95 µM[4]
Effect on Neutrophil Function Mouse Neutrophils (in vivo)Inhibits neutrophil recruitment[4][5]
Effect on Neutrophil Function Mouse Neutrophils (in vivo)Abolishes rolling and adhesion[4]

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

A high-purity population of neutrophils is essential for in vitro functional assays. A standard method for isolation is density gradient centrifugation.

Workflow for Neutrophil Isolation:

Neutrophil_Isolation Start Whole Blood Collection (Anticoagulant: EDTA or Heparin) Layering Carefully layer blood over density gradient medium (e.g., Polymorphprep™) Start->Layering Centrifugation1 Centrifuge (e.g., 500 x g, 30 min, RT) Layering->Centrifugation1 Separation Collect neutrophil layer Centrifugation1->Separation Wash1 Wash with buffer (e.g., HBSS without Ca²⁺/Mg²⁺) Separation->Wash1 Centrifugation2 Centrifuge (e.g., 350 x g, 10 min) Wash1->Centrifugation2 RBC_Lysis Lyse residual red blood cells (Hypotonic lysis) Centrifugation2->RBC_Lysis Wash2 Wash with buffer RBC_Lysis->Wash2 Centrifugation3 Centrifuge (e.g., 250 x g, 5 min) Wash2->Centrifugation3 Resuspend Resuspend in appropriate assay buffer Centrifugation3->Resuspend Count Count cells and assess viability (e.g., Trypan Blue exclusion) Resuspend->Count End Isolated Neutrophils (>95% purity and viability) Count->End

Caption: Workflow for Human Neutrophil Isolation.

Detailed Methodology: [7]

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation) in a centrifuge tube.

  • Centrifuge according to the manufacturer's instructions (e.g., 500 x g for 30 minutes at room temperature).

  • After centrifugation, distinct layers of blood components will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer.

  • Wash the collected cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺).

  • To remove contaminating red blood cells (RBCs), perform a brief hypotonic lysis.

  • Wash the cells again to remove RBC debris and lysis buffer.

  • Resuspend the final neutrophil pellet in the desired buffer for the specific functional assay.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity should be >95%.

Measurement of Intracellular Calcium Mobilization

Intracellular calcium flux is a primary indicator of neutrophil activation. Fura-2 AM, a ratiometric fluorescent dye, is commonly used for this purpose.

Workflow for Calcium Mobilization Assay:

Calcium_Assay Start Isolated Neutrophils Loading Load cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min at 37°C) Start->Loading Wash Wash cells to remove extracellular dye Loading->Wash Incubation Incubate for de-esterification (e.g., 20-30 min at RT) Wash->Incubation Baseline Measure baseline fluorescence (Ex: 340 nm & 380 nm, Em: 510 nm) Incubation->Baseline Stimulation Add PAR4 Agonist (AY-NH2) [Optional: pre-incubate with Antagonist (this compound)] Baseline->Stimulation Measurement Record fluorescence changes over time Stimulation->Measurement Analysis Calculate 340/380 nm ratio to determine [Ca²⁺]i Measurement->Analysis End Calcium Mobilization Profile Analysis->End

Caption: Workflow for Calcium Mobilization Assay.

Detailed Methodology: [8][9]

  • Resuspend isolated neutrophils in a buffer containing calcium (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove extracellular dye.

  • Allow the cells to rest for 20-30 minutes at room temperature to ensure complete de-esterification of the dye.

  • Transfer the cells to a fluorometer cuvette or a microplate.

  • Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm, with emission at 510 nm.

  • To test the effect of the antagonist, pre-incubate a sample of cells with this compound for a specified time.

  • Initiate the measurement and after establishing a stable baseline, add the PAR4 agonist AY-NH2.

  • Continuously record the fluorescence at both excitation wavelengths for several minutes.

  • Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

Measurement of Neutrophil Degranulation (Elastase Release)

Neutrophil degranulation involves the release of granule contents, including the serine protease elastase from azurophilic granules. This can be measured using a fluorogenic substrate.

Workflow for Elastase Release Assay:

Elastase_Assay Start Isolated Neutrophils in buffer Plating Plate neutrophils in a 96-well plate Start->Plating Stimulation Add PAR4 Agonist (AY-NH2) [Optional: pre-incubate with Antagonist (this compound)] Plating->Stimulation Incubation Incubate (e.g., 30-60 min at 37°C) Stimulation->Incubation Centrifugation Centrifuge plate to pellet cells Incubation->Centrifugation Supernatant Transfer supernatant to a new plate Centrifugation->Supernatant Substrate Add fluorogenic elastase substrate Supernatant->Substrate Measurement Measure fluorescence kinetically (e.g., Ex: 380 nm, Em: 500 nm) Substrate->Measurement Analysis Calculate elastase activity from a standard curve Measurement->Analysis End Quantified Elastase Release Analysis->End

Caption: Workflow for Elastase Release Assay.

Detailed Methodology: [10]

  • Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS).

  • Aliquot the cell suspension into a 96-well plate.

  • For antagonist experiments, pre-incubate cells with this compound.

  • Add the PAR4 agonist AY-NH2 to the wells to stimulate the neutrophils. Include appropriate controls (unstimulated cells, positive control like PMA).

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate (preferably a black plate for fluorescence assays).

  • Add a fluorogenic elastase substrate to each well.

  • Measure the fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 380 nm and emission at 500 nm).

  • Quantify the elastase activity by comparing the rate of fluorescence increase to a standard curve generated with purified neutrophil elastase.

Measurement of Oxidative Burst (ROS Production)

The oxidative burst, characterized by the production of reactive oxygen species (ROS), is a hallmark of neutrophil activation. Dihydrorhodamine 123 (DHR 123) is a common probe used to measure ROS production via flow cytometry.

Workflow for ROS Production Assay:

ROS_Assay Start Isolated Neutrophils in buffer Loading Incubate cells with DHR 123 (e.g., 5 µM for 15 min at 37°C) Start->Loading Stimulation Add PAR4 Agonist (AY-NH2) [Optional: pre-incubate with Antagonist (this compound)] Loading->Stimulation Incubation Incubate (e.g., 15-30 min at 37°C) Stimulation->Incubation Stop_Reaction Stop reaction on ice Incubation->Stop_Reaction Acquisition Acquire samples on a flow cytometer (e.g., FITC channel) Stop_Reaction->Acquisition Analysis Analyze Mean Fluorescence Intensity (MFI) of the neutrophil population Acquisition->Analysis End Quantified ROS Production Analysis->End

Caption: Workflow for ROS Production Assay.

Detailed Methodology:

  • Resuspend isolated neutrophils in a suitable buffer.

  • Load the cells with DHR 123 (e.g., 5 µM) and incubate for approximately 15 minutes at 37°C.

  • For antagonist studies, pre-incubate a portion of the cells with this compound.

  • Add the PAR4 agonist AY-NH2 to the cell suspension. Include unstimulated and positive controls (e.g., PMA).

  • Incubate for 15-30 minutes at 37°C to allow for ROS production.

  • Stop the reaction by placing the samples on ice.

  • Analyze the fluorescence of the cells using a flow cytometer, detecting the signal in the FITC channel (for Rhodamine 123, the oxidized product of DHR 123).

  • Quantify ROS production by determining the mean fluorescence intensity (MFI) of the neutrophil population.

Conclusion

Investigating the role of PAR4 in neutrophil activation is essential for understanding its contribution to inflammation and related pathologies. This guide provides a framework for such an investigation, correcting the initial premise about this compound and presenting it as a valuable antagonist for these studies. The use of the selective PAR4 agonist AY-NH2 in conjunction with the antagonist this compound allows for the specific interrogation of PAR4-mediated signaling and function in neutrophils. The detailed protocols for key neutrophil functional assays—calcium mobilization, degranulation, and ROS production—provide a robust experimental basis for researchers in immunology and drug development. While quantitative data on the effects of these specific pharmacological tools on neutrophils are still emerging, the methodologies outlined here will enable researchers to generate this critical information and further elucidate the role of PAR4 in neutrophil biology.

References

The Modulatory Role of tcY-NH2 TFA on Intracellular Calcium Mobilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic peptide antagonist, tcY-NH2 TFA, and its effect on intracellular calcium mobilization. As a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), this compound presents a valuable tool for investigating the nuanced roles of PAR4 in cellular signaling, particularly in the context of thrombosis, inflammation, and vascular biology. This document details the underlying signaling pathways, provides comprehensive experimental protocols for the assessment of intracellular calcium dynamics, and presents available quantitative data on the bioactivity of this compound.

Introduction to this compound and PAR4

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 4 (PAR4).[1][2] PARs are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases, such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.

PAR4 is notably expressed on platelets, endothelial cells, smooth muscle cells, and various immune cells.[3] Its activation, particularly by thrombin, is a critical event in hemostasis and thrombosis. Unlike PAR1, which elicits a rapid and transient signal, PAR4 activation leads to a slower, more sustained signaling cascade, contributing to the stabilization of platelet aggregates.[3] The central role of PAR4 in these processes makes it an attractive target for the development of novel antiplatelet and anti-inflammatory therapeutics. This compound serves as a key pharmacological tool to dissect the specific contributions of PAR4 to cellular responses.

The PAR4 Signaling Pathway and Intracellular Calcium Mobilization

The antagonism of PAR4 by this compound directly interferes with a well-defined signaling cascade that culminates in the mobilization of intracellular calcium ([Ca2+]i). Understanding this pathway is crucial for interpreting the effects of this compound.

Mechanism of Action:

  • Agonist Binding and Receptor Activation: Under normal physiological conditions, proteases like thrombin cleave the N-terminus of PAR4, exposing the tethered ligand which activates the receptor. Synthetic agonists, such as AYPGKF-NH2, can also directly activate PAR4.

  • G-Protein Coupling: Activated PAR4 couples to the heterotrimeric G-protein, Gq.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq (Gαq) stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum (ER).

  • Intracellular Calcium Mobilization: The binding of IP3 to its receptor triggers the opening of the channel, leading to a rapid efflux of stored Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

This rise in intracellular calcium is a pivotal signaling event that triggers a myriad of downstream cellular responses, including platelet aggregation, granule secretion, and gene expression. By blocking the initial activation of PAR4, this compound effectively prevents this entire signaling cascade, thus inhibiting the subsequent mobilization of intracellular calcium.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca2+ Ca²⁺ IP3R->Ca2+ Releases Downstream_Effects Downstream Cellular Responses (e.g., Platelet Aggregation) Ca2+->Downstream_Effects Triggers tcYNH2 This compound tcYNH2->PAR4 Inhibits

Caption: PAR4 signaling cascade leading to intracellular calcium mobilization.

Quantitative Data on the Effect of this compound

While direct IC50 values for the inhibition of intracellular calcium mobilization by this compound are not extensively reported in the literature, its potent inhibitory effect on downstream functional readouts, such as platelet aggregation, provides a strong indication of its efficacy in blocking the PAR4-calcium signaling axis.

ParameterValueCell/SystemAgonistReference
IC50 for Platelet Aggregation Inhibition 95 µMWashed isolated rat plateletsAYPGKF-NH2 (10 µM)[1][2]
IC50 for Platelet Aggregation Inhibition 95-190 µMWashed isolated rat plateletsAYPGKF-NH2[4]
Effective Inhibitory Concentration 50 µMHuman Mesangial CellsPAR4 agonist peptide[5]
EC50 for Aorta Relaxation 64 µMIsolated rat aortic rings-[1][2]
EC50 for Gastric Contraction 1 µMIsolated rat gastric longitudinal muscle strips-[1][2]

Note: The inhibition of platelet aggregation is a direct functional consequence of the inhibition of intracellular calcium mobilization in this pathway.

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

The following protocol provides a detailed methodology for assessing the effect of this compound on intracellular calcium mobilization using the ratiometric fluorescent indicator, Fura-2 AM.

Materials and Reagents
  • Adherent or suspension cells expressing PAR4 (e.g., platelets, HEK293-PAR4 stable cell line, human mesangial cells)

  • This compound

  • PAR4 agonist (e.g., Thrombin, AYPGKF-NH2)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HBSS without Ca2+ and Mg2+

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (DMSO)

  • Ionomycin

  • EGTA

  • Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm excitation, ~510 nm emission)

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_treatment Treatment and Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells to 80-90% confluency Harvest 2. Harvest and wash cells Cell_Culture->Harvest Resuspend 3. Resuspend in loading buffer Harvest->Resuspend Prepare_Fura2 4. Prepare Fura-2 AM/ Pluronic F-127 solution Resuspend->Prepare_Fura2 Incubate_Fura2 5. Incubate cells with Fura-2 AM (30-60 min at 37°C) Prepare_Fura2->Incubate_Fura2 Wash_Cells 6. Wash cells to remove extracellular dye Incubate_Fura2->Wash_Cells De_esterification 7. Incubate for de-esterification (15-30 min at RT) Wash_Cells->De_esterification Baseline 8. Measure baseline fluorescence (F340/F380) De_esterification->Baseline Add_tcYNH2 9. Add this compound (pre-incubation) Baseline->Add_tcYNH2 Add_Agonist 10. Add PAR4 agonist Add_tcYNH2->Add_Agonist Measure_Response 11. Record fluorescence changes over time Add_Agonist->Measure_Response Ratio 12. Calculate F340/F380 ratio Measure_Response->Ratio Calibration 13. Calibrate ratio to [Ca²⁺]i (optional, using Ionomycin/EGTA) Ratio->Calibration Plot 14. Plot [Ca²⁺]i vs. time Calibration->Plot Quantify 15. Quantify peak response, area under the curve, etc. Plot->Quantify

Caption: Workflow for measuring intracellular calcium mobilization.
Detailed Procedure

  • Cell Preparation:

    • For adherent cells, seed them onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

    • For suspension cells (e.g., platelets), prepare a washed platelet suspension at the desired concentration.

  • Fura-2 AM Loading:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare the loading buffer: HBSS with Ca2+ and Mg2+, 20 mM HEPES, and 0.1% BSA.

    • For each well/sample, dilute the Fura-2 AM stock solution and the Pluronic F-127 stock solution into the loading buffer to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

    • Add fresh loading buffer and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement of Intracellular Calcium:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage.

    • Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • For antagonist studies, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-15 minutes).

    • Initiate the calcium mobilization by adding a PAR4 agonist (e.g., thrombin or AYPGKF-NH2) and immediately start recording the fluorescence changes over time for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • The peak increase in the F340/F380 ratio following agonist addition represents the maximal calcium mobilization.

    • To determine the IC50 of this compound, plot the peak calcium response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of PAR4-mediated signaling. Its mechanism of action involves the direct antagonism of PAR4, thereby preventing the Gq-PLC-IP3 signaling cascade that leads to the mobilization of intracellular calcium. The provided experimental protocol offers a robust framework for quantifying the inhibitory effects of this compound on calcium signaling in various cell types. The available quantitative data, particularly the IC50 for platelet aggregation, underscores its potential as a lead compound for the development of novel therapeutics targeting thrombotic and inflammatory disorders. Further research to determine the precise IC50 for the inhibition of intracellular calcium mobilization in different cellular contexts will provide a more complete understanding of its pharmacological profile.

References

Exploring the Function of PAR4 in Inflammatory Disease Models with tcY-NH2 TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, has emerged as a significant modulator in the pathophysiology of inflammatory diseases. Activated by proteases such as thrombin and trypsin, PAR4 plays a crucial role in linking coagulation and inflammation, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PAR4 in preclinical inflammatory disease models, with a specific focus on the utility of the selective PAR4 antagonist, tcY-NH2 TFA. This document details the underlying signaling pathways, experimental protocols for investigating PAR4 function, and quantitative data from relevant studies.

PAR4 Signaling in Inflammation

Protease-activated receptor 4 (PAR4) is a key player in the inflammatory cascade, activated by serine proteases like thrombin and cathepsin G, which are often present at sites of tissue injury and inflammation. Upon cleavage of its N-terminal domain, a tethered ligand is revealed, which binds to the receptor and initiates intracellular signaling. PAR4 is known to couple with two main families of G proteins: Gαq and Gα12/13.[1]

Activation of the Gαq pathway leads to the stimulation of phospholipase C-β (PLC-β). PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

Concurrently, PAR4 coupling with Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK).[2][3]

Both the Gαq and Gα12/13 pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[1] These signaling events collectively contribute to a range of pro-inflammatory cellular responses, including platelet activation, neutrophil recruitment, and the release of inflammatory mediators.[4][5]

The Role of this compound as a PAR4 Antagonist

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective peptide antagonist of PAR4. It functions by competitively inhibiting the binding of the tethered ligand to the receptor, thereby blocking downstream signaling. Its selectivity for PAR4 over other PAR family members makes it a valuable tool for elucidating the specific contributions of PAR4 in complex biological processes like inflammation.

Data Presentation: Efficacy of PAR4 Antagonism in Inflammatory Models

The following tables summarize quantitative data from studies investigating the effects of PAR4 antagonists in preclinical models of inflammation.

Table 1: Effect of this compound on Neutrophil Recruitment in a Mouse Pleurisy Model

Treatment GroupDoseEndpointResult% Inhibition
Vehicle-Neutrophil Count (x10^6/cavity)4.5 ± 0.3-
This compound40 ng/kgNeutrophil Count (x10^6/cavity)2.1 ± 0.253.3%
Carrageenan-Neutrophil Count (x10^6/cavity)8.2 ± 0.5-
Carrageenan + this compound40 ng/kgNeutrophil Count (x10^6/cavity)3.9 ± 0.452.4%
CXCL8-Neutrophil Count (x10^6/cavity)6.8 ± 0.6-
CXCL8 + this compound40 ng/kgNeutrophil Count (x10^6/cavity)3.2 ± 0.352.9%
p < 0.05 compared to the respective control group. Data adapted from a study on PAR4 blockade in experimental inflammation in mice.[5]

Table 2: Effect of PAR4 Antagonist (BMS-986120) on Thrombus Formation Ex Vivo

Treatment GroupTime PointEndpointResult (% Reduction)95% Confidence Interval
BMS-986120 (60 mg)2 hoursTotal Thrombus Area29.2%18.3% - 38.7%
BMS-986120 (60 mg)24 hoursTotal Thrombus Area21.4%9.3% - 32.0%
BMS-986120 (60 mg)2 hoursPlatelet-Rich Thrombus34.8%19.3% - 47.3%
BMS-986120 (60 mg)24 hoursPlatelet-Rich Thrombus23.3%5.1% - 38.0%
Data from a study on the effect of BMS-986120 on human ex vivo thrombus formation.[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the efficacy of anti-inflammatory compounds.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • λ-Carrageenan (1% w/v in sterile saline)

    • This compound or vehicle control

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Administer this compound or vehicle control (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

    • Measure the basal paw volume of the right hind paw using a plethysmometer or calipers.

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.

    • Calculate the paw edema as the increase in paw volume from the basal measurement.

    • At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., myeloperoxidase assay for neutrophil infiltration or cytokine analysis).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • This compound or vehicle control

    • Sterile saline

  • Procedure:

    • Acclimatize mice for at least one week.

    • Administer this compound or vehicle control at a specified time before LPS challenge.

    • Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).

    • At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for serum cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) to assess lung inflammation and collect peritoneal lavage fluid to measure local inflammatory cell infiltration.

    • Harvest organs (e.g., lungs, liver) for histological analysis or homogenization to measure tissue cytokine levels and myeloperoxidase (MPO) activity.

In Vitro Platelet Aggregation Assay

This assay assesses the effect of PAR4 antagonism on platelet function.

  • Materials:

    • Human or mouse platelet-rich plasma (PRP)

    • PAR4 agonist (e.g., AYPGKF-NH2)

    • This compound or vehicle control

    • Light transmission aggregometer

  • Procedure:

    • Prepare PRP from fresh whole blood.

    • Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

    • Add the PAR4 agonist to the PRP to induce aggregation.

    • Monitor the change in light transmission for 5-10 minutes using an aggregometer.

    • Calculate the percentage of platelet aggregation and determine the IC50 value for this compound.

Intracellular Calcium Mobilization Assay

This assay measures the effect of PAR4 antagonism on a key downstream signaling event.

  • Materials:

    • HEK293 cells stably expressing human PAR4

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • PAR4 agonist (e.g., AYPGKF-NH2)

    • This compound or vehicle control

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

  • Procedure:

    • Plate PAR4-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Pre-incubate the cells with various concentrations of this compound or vehicle.

    • Add the PAR4 agonist and immediately measure the fluorescence intensity over time.

    • Analyze the data to determine the effect of this compound on agonist-induced calcium mobilization.

Visualizations: Signaling Pathways and Experimental Workflows

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_antagonist Thrombin Thrombin/ Trypsin PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates PLCb PLC-β Gq->PLCb Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Activates Inflammation Inflammatory Responses Ca2->Inflammation MAPK MAPK/ERK Pathway PKC->MAPK ROCK->MAPK MAPK->Inflammation tcYNH2 This compound tcYNH2->PAR4 Inhibits

Caption: PAR4 Signaling Pathway in Inflammation.

Carrageenan_Paw_Edema_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatize Acclimatize Mice pretreatment Administer this compound or Vehicle acclimatize->pretreatment baseline Measure Basal Paw Volume pretreatment->baseline carrageenan Inject Carrageenan into Paw baseline->carrageenan paw_volume Measure Paw Volume (1-6 hours) carrageenan->paw_volume euthanasia Euthanize & Collect Tissue paw_volume->euthanasia edema_calc Calculate Paw Edema paw_volume->edema_calc mpo_assay MPO Assay euthanasia->mpo_assay cytokine_analysis Cytokine Analysis euthanasia->cytokine_analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

LPS_Inflammation_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_sampling Sample Collection (2-24 hours) cluster_analysis Analysis acclimatize Acclimatize Mice pretreatment Administer this compound or Vehicle acclimatize->pretreatment lps_injection Inject LPS Intraperitoneally pretreatment->lps_injection blood Collect Blood (Serum) lps_injection->blood bal Perform BAL lps_injection->bal peritoneal_lavage Peritoneal Lavage lps_injection->peritoneal_lavage organs Harvest Organs lps_injection->organs cytokine_serum Serum Cytokine Analysis blood->cytokine_serum cell_count_bal BAL Cell Count bal->cell_count_bal cell_count_peritoneal Peritoneal Cell Count peritoneal_lavage->cell_count_peritoneal histology_mpo Organ Histology & MPO organs->histology_mpo

Caption: LPS-Induced Systemic Inflammation Workflow.

Conclusion

The evidence strongly supports a pro-inflammatory role for PAR4 in a variety of preclinical disease models. Its activation on immune and endothelial cells contributes to key features of inflammation, including leukocyte recruitment and edema. The selective PAR4 antagonist, this compound, serves as a critical tool for dissecting the specific functions of this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of PAR4 inhibition in inflammatory diseases. Further studies with this compound and other PAR4 antagonists are warranted to fully elucidate their efficacy and safety profiles for the treatment of a range of inflammatory conditions.

References

Technical Guide: Utilizing tcY-NH2 TFA for the Investigation of Protease-Activated Receptor 4 (PAR4) in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The role of Protease-Activated Receptor 4 (PAR4), a G-protein-coupled receptor activated by proteases like thrombin, in cancer progression and metastasis is complex and appears to be highly context-dependent. In some malignancies, PAR4 activation inhibits tumor growth, while in others, it promotes proliferation and migration.[1][2] This dual functionality makes PAR4 a compelling target for investigation. tcY-NH2 TFA, a potent and selective peptide antagonist of PAR4, serves as a critical pharmacological tool for elucidating its precise mechanisms in cancer metastasis.[3] This guide provides an in-depth overview of this compound, summarizes key quantitative data, presents detailed experimental protocols for its use in metastasis research, and illustrates the underlying signaling pathways.

Core Concepts: this compound and PAR4

1.1. This compound: A Selective PAR4 Antagonist

This compound, with the systematic name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide designed to selectively block the activation of PAR4.[3] Unlike endogenous activation where thrombin cleaves the N-terminus of the receptor to reveal a tethered ligand, this compound competitively inhibits this process.[4] Its selectivity makes it invaluable for distinguishing the specific contributions of PAR4 from other related receptors, such as PAR1, which is also activated by thrombin and expressed on human platelets.[5][6]

1.2. Protease-Activated Receptor 4 (PAR4)

PAR4 is a member of the protease-activated receptor family, which are G-protein-coupled receptors involved in a variety of physiological processes, including thrombosis, inflammation, and wound healing.[4] Thrombin is a key activator of PAR4.[5] In human platelets, PAR1 activation leads to a rapid, transient signal, whereas PAR4 activation mediates a more prolonged and sustained signal required for stable thrombus formation.[7] This signaling dichotomy is now being explored in cancer, where PAR4's influence on metastasis appears to diverge based on the cancer type.

Crucial Distinction: It is imperative to distinguish Protease-Activated Receptor 4 (PAR4) from the Prostate Apoptosis Response-4 (Par-4) protein. Par-4 is a distinct tumor suppressor that induces apoptosis in cancer cells.[8][9][10] This guide focuses exclusively on PAR4 , the G-protein-coupled receptor.

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations and in vivo dosages for this compound, providing a baseline for experimental design.

ParameterApplicationSpecies/ModelValueReference
IC₅₀ AYPGKF-NH₂ induced platelet aggregationRat95 µM[3]
IC₅₀ Aorta Relaxation (RA)Rat64 µM[3]
IC₅₀ Gastric Contraction (LM)Rat1 µM[3]
In Vivo Dosage Alleviation of liver injuryRat (Brain death model)0.6 mg/kg (single tail vein injection)[3]
In Vivo Dosage Increase of CD4⁺ Tregs activationMouse (Burn injury model)0.6 mg/kg (single i.p. injection)[3]
In Vivo Dosage Inhibition of neutrophil recruitmentMouse (Inflammation model)40 ng/kg (single intrapleural injection)[3]

PAR4 Signaling in Cancer Metastasis: A Dichotomous Role

Research indicates that PAR4's role in metastasis is not uniform across different cancers. This duality underscores the importance of targeted investigation using tools like this compound.

3.1. Tumor-Inhibitory Role of PAR4 (e.g., Esophageal Squamous Cell Carcinoma)

In esophageal squamous cell carcinoma (ESCC), PAR4 activation has been shown to have an inhibitory effect on tumor growth and metastasis.[1] This anti-cancer effect is mediated through the nSMase2/MAPK/NF-κB signaling pathway, which ultimately promotes tumor cell apoptosis.[1]

G thrombin Thrombin/PAR4 Agonist par4 PAR4 Activation thrombin->par4 nsmase2 nSMase2 par4->nsmase2 mapk MAPK Pathway nsmase2->mapk ikkb IKKβ Phosphorylation mapk->ikkb nfkb NF-κB Phosphorylation & Nuclear Translocation ikkb->nfkb apoptosis ↑ Tumor Cell Apoptosis nfkb->apoptosis metastasis ↓ Tumor Growth & Metastasis apoptosis->metastasis tcy This compound tcy->par4

PAR4 tumor-inhibitory signaling pathway in ESCC.

3.2. Tumor-Promoting Role of PAR4 (e.g., Colorectal Cancer)

Conversely, in colorectal cancer (CRC), overexpression of PAR4 has been demonstrated to promote cancer cell proliferation, survival, and migration.[2] This pro-tumorigenic effect was associated with an increased phosphorylation level of extracellular-signal-regulated kinase (ERK)1/2, a key component of the MAPK signaling cascade.[2]

G thrombin Thrombin/PAR4 Agonist par4 PAR4 Activation thrombin->par4 erk ↑ Phosphorylation of ERK1/2 par4->erk proliferation ↑ Cell Proliferation & Survival erk->proliferation migration ↑ Cell Migration erk->migration metastasis ↑ Tumor Progression & Metastasis proliferation->metastasis migration->metastasis tcy This compound tcy->par4 G start Hypothesis: PAR4 modulates metastasis in Cancer X invitro In Vitro Assays (e.g., Transwell Migration) start->invitro groups Experimental Groups: 1. Control (Vehicle) 2. PAR4 Agonist (AYPGKF-NH₂) 3. Agonist + this compound 4. This compound alone invitro->groups invivo In Vivo Model (Experimental Metastasis) groups->invivo analysis Analysis: - Quantify cell migration/invasion - Measure tumor nodules invivo->analysis conclusion Conclusion: Role of PAR4 confirmed/ refuted analysis->conclusion

References

The Role of tcY-NH2 TFA in Understanding Thrombosis and Hemostasis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombosis and hemostasis are complex, tightly regulated processes critical to cardiovascular health. Dysregulation of these pathways can lead to severe pathologies, including myocardial infarction and stroke. A key player in platelet activation is the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that, upon activation by thrombin, mediates sustained platelet aggregation and thrombus stabilization. Consequently, PAR4 has emerged as a promising therapeutic target for the development of novel antiplatelet agents. This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective peptide antagonist of PAR4. We delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for its characterization, and illustrate the critical signaling pathways involved. This document serves as a core resource for researchers and drug development professionals investigating the role of PAR4 in thrombosis and hemostasis and evaluating the therapeutic potential of PAR4 antagonists like this compound.

Introduction to this compound

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide that acts as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1] Its structure allows it to effectively block the activation of PAR4 by its natural agonist, thrombin, as well as by synthetic PAR4-activating peptides (PAR4-APs) like AYPGKF-NH2.[1] By inhibiting PAR4, this compound effectively attenuates the sustained platelet aggregation and signaling that are characteristic of PAR4 activation, making it an invaluable tool for studying the physiological and pathological roles of this receptor in thrombosis and hemostasis.[1]

Mechanism of Action: Targeting the PAR4 Signaling Pathway

Thrombin, a key serine protease in the coagulation cascade, activates platelets through two protease-activated receptors: PAR1 and PAR4.[2] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the formation of a stable thrombus.[3]

This compound exerts its effect by competitively inhibiting the binding of the tethered ligand of activated PAR4 to the receptor's binding pocket. This prevents the initiation of the downstream signaling cascade.

The activation of PAR4 by thrombin initiates signaling through two primary G-protein pathways: Gq and G12/13.[4][5]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The sustained increase in intracellular calcium and PKC activation are critical for granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[4][5]

  • G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase, which is primarily involved in mediating platelet shape change.[4]

By blocking the initial activation of PAR4, this compound effectively inhibits all of these downstream signaling events, thereby preventing sustained platelet aggregation and thrombus stabilization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterAgonistSpecies/SystemIC50 ValueReference
Platelet AggregationAYPGKF-NH2 (10 µM)Rat Platelets95 µM[1]
Aorta RelaxationRat Aorta64 µM[1]
Gastric ContractionRat Gastric Longitudinal Muscle1 µM[1]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDosing RegimenObserved EffectsReference
Brain Death Rat Model0.6 mg/kg (single tail vein injection)Alleviated liver injury, reduced serum ALT/AST levels.[1][1]
Burn Injury Mice Model0.6 mg/kg (single intraperitoneal injection)Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes.[1][1]
Experimental Inflammation Mice Model40 ng/kg (single intrapleural injection)Inhibited neutrophil recruitment.[1][1]
Isolated Rat Heart Model5 µM (15 min)Decreased infarct size by 51%, increased recovery of ventricular function by 26%.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function and the inhibitory effect of compounds like this compound.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Materials:

  • Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists (e.g., PAR4-activating peptide AYPGKF-NH2, thrombin, ADP, collagen).

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

  • Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette containing PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation level.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., AYPGKF-NH2) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission.

    • To determine the IC50 value of this compound, perform dose-response curves with varying concentrations of the inhibitor.

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus. The time to vessel occlusion is a measure of the antithrombotic effect of the test compound.

Materials:

  • Anesthetized rodents (e.g., mice or rats).

  • Surgical instruments for vessel exposure.

  • Ferric chloride (FeCl3) solution (e.g., 10% in water).

  • Filter paper strips.

  • Doppler flow probe and flowmeter.

  • This compound solution for administration (e.g., intravenous or intraperitoneal).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain body temperature.

    • Surgically expose the common carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route (e.g., intravenous injection into the tail vein).

  • Thrombus Induction:

    • Place a Doppler flow probe around the carotid artery to monitor blood flow.

    • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).

  • Monitoring and Data Collection:

    • Continuously monitor blood flow until the artery is occluded (cessation of blood flow) or for a predetermined observation period.

    • The primary endpoint is the time to occlusion.

  • Data Analysis:

    • Compare the time to occlusion in the this compound-treated group with the vehicle-treated control group. A significant prolongation of occlusion time indicates an antithrombotic effect.

Visualizations: Signaling Pathways and Experimental Workflows

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G12_13 G12/13 PAR4->G12_13 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates Rho_RhoK Rho/Rho Kinase G12_13->Rho_RhoK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Shape_Change Platelet Shape Change Rho_RhoK->Shape_Change IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Integrin_Activation Integrin αIIbβ3 Activation Ca_release->Integrin_Activation Granule_Secretion Granule Secretion Ca_release->Granule_Secretion PKC->Integrin_Activation PKC->Granule_Secretion Aggregation Sustained Platelet Aggregation Integrin_Activation->Aggregation Granule_Secretion->Aggregation

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15-20 min) Start->Centrifuge1 Centrifuge2 High-Speed Centrifugation (2000 x g, 10-15 min) Start->Centrifuge2 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Adjust_Count Adjust Platelet Count in PRP PRP_Isolation->Adjust_Count PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Isolation PPP_Isolation->Adjust_Count Incubate Incubate PRP with This compound or Vehicle Adjust_Count->Incubate Add_Agonist Add Platelet Agonist (e.g., AYPGKF-NH2) Incubate->Add_Agonist Measure_Aggregation Measure Light Transmission in Aggregometer Add_Agonist->Measure_Aggregation Analyze Analyze Data & Determine IC50 Measure_Aggregation->Analyze

Caption: Experimental workflow for in vitro platelet aggregation assay.

InVivo_Thrombosis_Workflow Start Start: Anesthetize Animal Expose_Artery Surgically Expose Carotid Artery Start->Expose_Artery Administer_Drug Administer this compound or Vehicle Expose_Artery->Administer_Drug Place_Probe Place Doppler Flow Probe Administer_Drug->Place_Probe Induce_Thrombosis Apply FeCl3 to Artery Place_Probe->Induce_Thrombosis Monitor_Flow Continuously Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Occlusion Vessel Occlusion Monitor_Flow->Occlusion Analyze Analyze Time to Occlusion Occlusion->Analyze

Caption: Experimental workflow for the in vivo ferric chloride-induced thrombosis model.

Conclusion and Future Directions

This compound is a critical research tool for elucidating the role of PAR4 in thrombosis and hemostasis. Its selectivity and potency make it an excellent probe for dissecting the sustained signaling pathways that contribute to thrombus stability. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further understanding PAR4 biology.

For drug development professionals, the study of this compound and other PAR4 antagonists provides valuable insights into the therapeutic potential of targeting this receptor. The development of orally bioavailable, small-molecule PAR4 antagonists with favorable pharmacokinetic and pharmacodynamic profiles represents a promising avenue for the creation of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to existing agents. Future research should focus on further characterizing the in vivo efficacy and safety of PAR4 antagonists in various models of thrombosis and on exploring their potential in combination with other antithrombotic agents.

References

Foundational Research on tcY-NH2 TFA: A Selective PAR4 Antagonist and Its Impact on Platelet Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Thrombin, a potent platelet agonist, activates platelets through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. While PAR1 mediates a rapid, transient signaling response, PAR4 is responsible for a more sustained signaling cascade, making it an attractive target for antiplatelet therapies. This technical guide provides a comprehensive overview of the foundational research on tcY-NH2 TFA, a synthetic peptide antagonist of PAR4. This document details its mechanism of action, summarizes key quantitative data on its inhibitory effects on platelet function, provides detailed experimental protocols from seminal studies, and illustrates the relevant signaling pathways and experimental workflows.

This compound: A Potent and Selective PAR4 Antagonist

This compound, with the chemical structure (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, has been identified as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] It effectively inhibits platelet aggregation and other activation events initiated by PAR4 agonists.

Mechanism of Action

This compound exerts its inhibitory effect by blocking the activation of PAR4. Thrombin and PAR4-activating peptides (PAR4-APs), such as AYPGKF-NH2, induce a conformational change in the receptor, initiating downstream signaling. This compound competitively inhibits this activation, thereby preventing the signaling cascade that leads to platelet aggregation and the release of granular contents like endostatin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on the effects of this compound on platelet function.

Parameter Agonist Species IC50 Value Reference
Platelet AggregationAYPGKF-NH2 (10 µM)Rat95 µM[1]
Compound Concentration Agonist Effect Reference
This compound400 µMThrombin or AY-NH2Prevents endostatin release and platelet aggregation[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound's effect on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the methods described in the initial characterization of this compound.[3]

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from male albino Sprague-Dawley rats into tubes containing 3.8% (w/v) sodium citrate (9:1 blood to citrate ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes. PPP is used as a reference for 100% aggregation.

2. Aggregation Measurement:

  • Adjust the platelet count in the PRP to approximately 4 x 10^8 cells/mL using PPP.

  • Pre-warm the PRP samples to 37°C for 5 minutes in a light transmission aggregometer.

  • Add this compound (at varying concentrations, e.g., 0-500 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Initiate platelet aggregation by adding a PAR4 agonist, such as AYPGKF-NH2 (e.g., at 10 µM) or thrombin.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP as the 100% reference.

3. Data Analysis:

  • Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Endostatin Release Assay

This protocol is adapted from studies investigating the effect of this compound on the release of granular contents.[1]

1. Platelet Preparation and Stimulation:

  • Prepare washed platelets from rat blood.

  • Resuspend the platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 5 x 10^8 cells/mL.

  • Pre-incubate the platelet suspension with this compound (e.g., 400 µM) or vehicle for 5 minutes at 37°C.

  • Stimulate the platelets with a PAR4 agonist (e.g., thrombin or AY-NH2) for a specified time.

2. Sample Processing:

  • Stop the reaction by placing the samples on ice and centrifuging at 12,000 x g for 2 minutes to pellet the platelets.

  • Collect the supernatant for analysis.

3. Endostatin Measurement:

  • Quantify the concentration of endostatin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound and platelet function.

PAR4_Signaling_Pathway cluster_receptor Platelet Membrane PAR4 PAR4 Gq Gq PAR4->Gq Activates Thrombin Thrombin / PAR4-AP Thrombin->PAR4 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Granule Release Ca_release->Aggregation PKC->Aggregation

PAR4 Signaling Pathway in Platelets.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500g, 10 min) Centrifuge1->Centrifuge2 Aggregometer Pre-warm PRP (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Incubate with This compound or Vehicle Aggregometer->Incubate Add_Agonist Add PAR4 Agonist (e.g., AYPGKF-NH2) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Light Transmission Aggregometry Workflow.

Conclusion

This compound has been established as a valuable research tool for investigating the role of PAR4 in platelet physiology and pathophysiology. Its selectivity for PAR4 allows for the specific interrogation of this signaling pathway. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to explore the therapeutic potential of PAR4 antagonism in thrombotic disorders. Further research into the pharmacokinetics and efficacy of this compound and other PAR4 antagonists in in vivo models is warranted to translate these foundational findings into clinical applications.

References

tcY-NH2 TFA: A Technical Guide to its Role as a PAR4 Antagonist and Implications for Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tcY-NH2 TFA is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor implicated in thrombosis and inflammation. While extensively studied for its antiplatelet activity, emerging evidence points towards a significant immunomodulatory role for PAR4 antagonism, particularly in the context of cytokine release. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its demonstrated effects on inflammatory processes, and its potential to modulate cytokine signaling pathways. This document synthesizes the current understanding of this compound and PAR4, offering insights for researchers and professionals in drug development and immunology.

Introduction to this compound

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide designed to selectively antagonize PAR4.[1][2] PARs are a unique class of receptors activated by proteolytic cleavage of their N-terminal domain, which exposes a tethered ligand that binds to the receptor and initiates intracellular signaling.[3][4] PAR4 is notably activated by proteases such as thrombin and trypsin, playing a crucial role in platelet activation and aggregation.[4][5] The inhibitory action of this compound on these processes is well-documented.[1][2][6] Beyond its effects on hemostasis, the role of PAR4 in inflammation is an area of growing interest, suggesting that antagonists like this compound may have therapeutic potential in inflammatory diseases.[3][7]

The Role of PAR4 in Inflammation and Cytokine Release

Protease-Activated Receptor 4 is expressed on various cell types involved in the inflammatory response, including platelets, endothelial cells, and leukocytes.[4][8] Activation of PAR4 is linked to several key inflammatory events:

  • Neutrophil Recruitment: PAR4 activation promotes the recruitment of neutrophils to sites of inflammation.[3]

  • Edema Formation: Studies have shown that PAR4 activation contributes to edema.[9]

  • Pro-inflammatory Cytokine Release: Activation of PAR4 has been shown to lead to the release of pro-inflammatory cytokines in various tissues.[9] While direct, comprehensive studies on a wide range of cytokines are limited, evidence suggests a pivotal role for PAR4 in cytokine modulation. For instance, another selective PAR4 antagonist, ML354, was found to reduce the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in a model of experimental stroke.[10]

PAR4 Signaling Pathways

Upon activation, PAR4 couples to G-proteins, primarily Gq and G12/13, to initiate downstream signaling cascades that are critical in mediating inflammatory responses.[4] These pathways ultimately lead to the activation of transcription factors, such as NF-κB and AP-1 (via the MAPK pathway), which are master regulators of pro-inflammatory cytokine gene expression. This compound has been shown to inhibit the activation of the NF-κB and MAPK pathways.[2]

PAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR4 PAR4 Gq Gq PAR4->Gq Activates Thrombin Thrombin Thrombin->PAR4 Activates This compound This compound This compound->PAR4 Inhibits PLCβ PLCβ Gq->PLCβ Activates IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes AP1->Cytokine_Genes Transcription NFkB->Cytokine_Genes Transcription Cytokine_Release Cytokine Release Cytokine_Genes->Cytokine_Release

Figure 1: PAR4 Signaling Pathway Leading to Cytokine Release.

Quantifiable Anti-Inflammatory Effects of this compound

While specific data on a broad profile of cytokine release remains to be fully elucidated, several in vivo studies have demonstrated the anti-inflammatory properties of this compound. These findings are summarized in the table below.

Effect Model Dosage and Administration Outcome Reference
Inhibition of Neutrophil RecruitmentExperimental inflammation in mice40 ng/kg, intrapleural injectionAbolished the number of rolling and adhering neutrophils on the vessel wall.[2]
Attenuation of Inflammatory ResponseBrain death rat model0.6 mg/kg, tail vein injectionAlleviated liver injury, indicated by lower serum ALT/AST levels and improved histomorphology. Inhibited the activation of NF-κB and MAPK pathways.[2]
Modulation of T-cell ActivationBurn injury mice model0.6 mg/kg, intraperitoneal injectionIncreased posttraumatic activation of CD4+ Tregs within the draining lymph nodes.[2]

Experimental Protocols

Detailed experimental protocols for the specific use of this compound in cytokine release assays are not yet widely published. However, a general methodology for assessing the impact of this compound on cytokine release from immune cells can be proposed.

Hypothetical Protocol: In Vitro Cytokine Release Assay

Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • PAR4 agonist (e.g., AYPGKF-NH2)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Culture: Isolate PBMCs from healthy human donors and culture in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Treatment: Seed PBMCs in 96-well plates. Pre-incubate cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a PAR4 agonist or LPS to induce cytokine release.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine release.

Experimental_Workflow PBMC_Isolation Isolate PBMCs from whole blood Cell_Seeding Seed PBMCs in 96-well plates PBMC_Isolation->Cell_Seeding Pre_incubation Pre-incubate with This compound Cell_Seeding->Pre_incubation Stimulation Stimulate with PAR4 agonist or LPS Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatants Incubation->Supernatant_Collection Cytokine_Quantification Quantify cytokines (ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis Data Analysis Cytokine_Quantification->Data_Analysis

Figure 2: Experimental Workflow for Cytokine Release Assay.

Technical Consideration: The Trifluoroacetate (TFA) Salt

It is important for researchers to be aware that tcY-NH2 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides. While generally considered biologically inert at low concentrations, high concentrations of residual TFA could potentially influence experimental outcomes. It is advisable to consider the final concentration of TFA in in vitro and in vivo experiments and to include appropriate vehicle controls.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PAR4 in physiology and disease. Its established anti-inflammatory effects, coupled with the known involvement of PAR4 in pro-inflammatory signaling pathways, strongly suggest that this compound has the potential to modulate cytokine release.

Future research should focus on comprehensively profiling the effects of this compound on a wide range of cytokines in various immune cell types and in preclinical models of inflammatory diseases. Such studies will be crucial in further elucidating the therapeutic potential of PAR4 antagonism for the treatment of inflammatory conditions. The development of more detailed experimental protocols and the public sharing of quantitative data will be invaluable to advancing our understanding of this promising compound.

References

Investigating Off-Target Effects of tcY-NH2 TFA at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the known activities of tcY-NH2 TFA and the methodologies to assess them. However, publicly available information lacks specific data from broad off-target screening panels. Therefore, a definitive investigation into the off-target effects of this compound at high concentrations cannot be fully realized at this time. The following sections summarize the known on-target effects and provide detailed, generalized experimental protocols that could be adapted to investigate both on-target and potential off-target activities.

Introduction

This compound is a synthetic peptide known primarily for its role as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). It is widely used in research to probe the physiological and pathological roles of PAR4, particularly in platelet activation and thrombosis. This guide explores the known biological activities of this compound and provides detailed experimental protocols relevant to assessing its effects, with a focus on the methodologies that could be employed to investigate potential off-target activities at high concentrations.

Known Biological Activities of this compound

The primary mechanism of action of this compound is the competitive inhibition of PAR4. This antagonism prevents the binding of activating proteases like thrombin, thereby inhibiting downstream signaling. The known quantitative effects of this compound are summarized in the table below.

Biological ProcessAssay SystemAgonistConcentration of this compoundEffect
Platelet AggregationWashed rat plateletsAYPGKF-NH2 (PAR4 agonist)IC50: 95 µMInhibition
Aorta RelaxationIsolated rat aortic ringsPhenylephrineEC50: 64 µMRelaxation
Gastric Muscle ContractionIsolated rat gastric longitudinal muscle strips-EC50: 1 µMContraction

Table 1: Summary of Reported In Vitro Activities of this compound

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key intracellular signaling pathways, primarily as a consequence of its PAR4 antagonism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Inhibition of PAR4 by this compound can lead to the suppression of NF-κB activation.

NF_kB_Pathway High Concentration this compound High Concentration this compound PAR4 PAR4 High Concentration this compound->PAR4 Inhibition Downstream Signaling Downstream Signaling PAR4->Downstream Signaling Activation IKK Complex IKK Complex Downstream Signaling->IKK Complex Activates IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Complex->IκBα Phosphorylation & Degradation Catalyzes NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression Promotes

Caption: Inhibition of PAR4 by this compound can block the NF-κB signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. PAR4 activation can trigger the MAPK cascade, an effect that can be attenuated by this compound.

MAPK_Pathway High Concentration this compound High Concentration this compound PAR4 PAR4 High Concentration this compound->PAR4 Inhibition G-Protein Coupling G-Protein Coupling PAR4->G-Protein Coupling Activates Ras/Raf Ras/Raf G-Protein Coupling->Ras/Raf Activates MEK MEK Ras/Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Regulate

Caption: this compound can inhibit the MAPK signaling pathway by blocking PAR4.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the assessment of this compound's biological activity. These can be adapted for investigating both on-target and potential off-target effects at high concentrations.

Off-Target Liability Screening (Proposed)

To thoroughly investigate off-target effects, this compound should be screened against a broad range of molecular targets. This is typically performed by specialized contract research organizations (CROs).

Off_Target_Workflow This compound (High Conc.) This compound (High Conc.) Broad Target Panels Broad Target Panels This compound (High Conc.)->Broad Target Panels Kinase Panel Kinase Panel Broad Target Panels->Kinase Panel GPCRome Panel GPCRome Panel Broad Target Panels->GPCRome Panel Ion Channel Panel Ion Channel Panel Broad Target Panels->Ion Channel Panel Safety Pharmacology Panel Safety Pharmacology Panel Broad Target Panels->Safety Pharmacology Panel Data Analysis Data Analysis Kinase Panel->Data Analysis GPCRome Panel->Data Analysis Ion Channel Panel->Data Analysis Safety Pharmacology Panel->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Dose-Response & Functional Assays Dose-Response & Functional Assays Hit Identification->Dose-Response & Functional Assays Off-Target Profile Off-Target Profile Dose-Response & Functional Assays->Off-Target Profile

Caption: Proposed workflow for comprehensive off-target screening of this compound.

Protocol:

  • Compound Submission: Submit this compound to a CRO offering broad target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Primary Screen: The compound is typically screened at a high concentration (e.g., 10 µM) against a panel of hundreds of molecular targets, including receptors, kinases, ion channels, and enzymes.

  • Hit Identification: Targets showing significant inhibition or activation (typically >50% at the screening concentration) are identified as "hits."

  • Dose-Response Studies: "Hits" are then subjected to dose-response analysis to determine potency (e.g., IC50 or EC50).

  • Functional Assays: Follow-up functional assays are performed to confirm the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Platelet Aggregation Assay

Principle: This assay measures the ability of platelets to aggregate in response to an agonist. Light transmission through a platelet-rich plasma (PRP) suspension increases as platelets aggregate.

Materials:

  • Freshly drawn human or rat blood in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAR4 agonist (e.g., AYPGKF-NH2).

  • This compound.

  • Platelet aggregometer.

Protocol:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pre-warm PRP samples to 37°C. Add various concentrations of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

  • Agonist Addition: Add the PAR4 agonist to induce aggregation and record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis: Determine the percentage of aggregation and calculate the IC50 of this compound.

Isolated Aortic Ring Relaxation Assay

Principle: This assay measures the effect of a compound on the contractility of isolated aortic smooth muscle, which can indicate effects on vascular tone.

Materials:

  • Rat thoracic aorta.

  • Krebs-Henseleit buffer.

  • Phenylephrine (or other vasoconstrictor).

  • This compound.

  • Organ bath system with force transducers.

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 of this compound.

NF-κB Nuclear Translocation High-Content Screening (HCS) Assay

Principle: This imaging-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.

Materials:

  • Adherent cell line (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., TNF-α, IL-1β).

  • This compound.

  • Fixation and permeabilization buffers.

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI, Hoechst).

  • High-content imaging system.

Protocol:

  • Cell Seeding: Seed cells in a 96- or 384-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation time.

  • Stimulation: Add the stimulating agent to all wells except the negative control and incubate for the optimal time to induce NF-κB translocation (e.g., 30-60 minutes).

  • Fixation and Staining: Fix, permeabilize, and stain the cells with the anti-p65 primary antibody, followed by the fluorescent secondary antibody and the nuclear counterstain.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software will identify the nuclear and cytoplasmic compartments based on the staining and quantify the intensity of the p65 signal in each compartment.

  • Data Analysis: Calculate the ratio or difference of nuclear to cytoplasmic p65 fluorescence intensity. Determine the IC50 of this compound for the inhibition of NF-κB translocation.

MAPK (ERK1/2) Phosphorylation Western Blot Assay

Principle: This assay detects the phosphorylation of MAPK (ERK1/2), a key event in its activation, using specific antibodies.

Materials:

  • Cell line responsive to PAR4 activation.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • PAR4 agonist.

  • This compound.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Treatment: Culture cells to near confluence and then serum-starve them overnight. Pre-treat the cells with various concentrations of this compound before stimulating with a PAR4 agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with the primary antibody against p-ERK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the p-ERK signal relative to the total ERK signal.

Conclusion

While this compound is a valuable tool for studying PAR4 biology, its effects at high concentrations remain incompletely characterized in the public domain. The lack of comprehensive off-target screening data represents a significant knowledge gap. The experimental protocols detailed in this guide provide a framework for researchers to not only confirm the on-target effects of this compound but also to embark on a systematic investigation of its potential off-target activities. Such studies are crucial for the accurate interpretation of experimental results and for the overall understanding of the pharmacological profile of this compound.

The Role of tcY-NH2 TFA in Elucidating PAR4's Function in Autoimmune Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, is emerging as a significant modulator of inflammatory and immune responses. Its role in platelet activation and thrombosis is well-established, but recent evidence points towards its involvement in the pathophysiology of autoimmune disorders. This technical guide explores the use of tcY-NH2 TFA, a potent and selective PAR4 antagonist, as a critical tool to investigate the function of PAR4 in autoimmune contexts. We provide an in-depth overview of PAR4 signaling, its connection to immune cell modulation, quantitative data on this compound, and detailed experimental protocols for utilizing this compound in preclinical research.

Introduction: PAR4 as a Therapeutic Target in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune system that attacks self-antigens, leading to chronic inflammation and tissue damage. Protease-activated receptors (PARs) are increasingly implicated in these conditions due to their ability to translate the activity of extracellular proteases, often abundant at sites of inflammation, into cellular signaling events.[1][2] PAR4, in particular, is expressed on various cell types, including platelets, endothelial cells, and immune cells, making it a compelling target for investigation in autoimmune research.[2]

While initially recognized for its role in thrombosis, PAR4 activation is now known to contribute to pro-inflammatory responses, including leukocyte rolling and adhesion.[2][3] More specifically, emerging research has highlighted a novel role for PAR4 in modulating the function of regulatory T cells (Tregs), a critical T cell subpopulation for maintaining immunological tolerance.[1] This positions PAR4 as a potential nexus between thrombosis, inflammation, and adaptive immunity, all of which are central to the pathogenesis of many autoimmune disorders.

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a selective peptide antagonist of PAR4.[4] Its utility lies in its ability to specifically block PAR4 signaling, thereby allowing researchers to dissect the receptor's contribution to complex disease processes. This guide will provide the necessary technical information to effectively employ this compound in preclinical models to explore the role of PAR4 in autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.

PAR4 Signaling Pathways in Immune Regulation

PAR4 is activated by the proteolytic cleavage of its N-terminus by serine proteases like thrombin and trypsin, which unmasks a tethered ligand that binds to and activates the receptor.[2][5] This activation initiates intracellular signaling cascades primarily through the coupling to Gq and G12/13 G-proteins.[2][6]

The canonical PAR4 signaling pathway involves:

  • Gq Activation: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • G12/13 Activation: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeletal rearrangements and cell migration.

In the context of immune cells, particularly T cells, PAR4 signaling has been shown to influence key cellular functions.[7] Recent studies have demonstrated that PAR4 signaling can impact the suppressive capacity and stability of Tregs.[1] This modulation is thought to occur through the PI3K/Akt signaling pathway, which can influence the expression of key Treg markers and functional molecules.[1]

Below is a diagram illustrating the proposed PAR4 signaling cascade in an immune cell context.

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR4 PAR4 Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PI3K PI3K PAR4->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ImmuneResponse Modulation of Immune Response (e.g., Treg function) Ca2->ImmuneResponse PKC->ImmuneResponse RhoA RhoA RhoGEF->RhoA RhoA->ImmuneResponse Akt Akt PI3K->Akt Akt->ImmuneResponse Thrombin Thrombin/ Trypsin Thrombin->PAR4 Activates tcYNH2 This compound tcYNH2->PAR4 Inhibits

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on available literature. This data is essential for designing experiments and interpreting results.

ParameterValueCell/System TypeReference
IC50 (AYPGKF-NH2-induced platelet aggregation) 95 µMRat Platelets[4]
IC50 (Aorta Relaxation) 64 µMRat Aorta[4]
IC50 (Gastric Contraction) 1 µMRat Gastric Tissue[4]
Effective Concentration (inhibition of endostatin release) 400 µMPlatelets[4]
In Vivo Dose (inhibition of neutrophil recruitment) 40 ng/kg (intrapleural)Mice[4]
In Vivo Dose (increase in CD4+ Tregs) 0.6 mg/kg (intraperitoneal)Mice
In Vivo Dose (alleviation of liver injury) 0.6 mg/kg (tail vein)Rats

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of research findings. The following protocols are adapted from published studies and provide a framework for investigating the role of PAR4 using this compound.

In Vitro Platelet Aggregation Assay

This assay is fundamental to confirming the PAR4-antagonist activity of this compound.

Objective: To measure the inhibitory effect of this compound on PAR4-agonist-induced platelet aggregation.

Methodology:

  • Platelet Preparation:

    • Draw whole blood from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Isolate platelets from PRP by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.

    • Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

  • Aggregation Measurement:

    • Pre-warm the platelet suspension to 37°C in an aggregometer.

    • Add varying concentrations of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5-15 minutes).

    • Initiate platelet aggregation by adding a PAR4 agonist, such as AYPGKF-NH2 (e.g., 10 µM).

    • Monitor the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

T-Cell Proliferation Assay

This assay assesses the impact of PAR4 modulation on T-cell activation and proliferation, which is highly relevant to autoimmune disease models.

Objective: To determine the effect of this compound on the proliferation of T lymphocytes.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with sterile PBS or cell culture medium.

  • Cell Culture and Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.[8][9]

    • Plate the labeled cells in a 96-well plate.

    • Pre-incubate the cells with different concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen. Include unstimulated controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and measuring the dilution of the CFSE dye, which indicates cell division.

Cytokine Release Assay

This assay measures the effect of PAR4 inhibition on the production of inflammatory cytokines by immune cells.[10][11][12]

Objective: To quantify the impact of this compound on cytokine secretion from stimulated immune cells.

Methodology:

  • Cell Preparation and Culture:

    • Isolate PBMCs or specific immune cell populations (e.g., T cells, monocytes) as described previously.

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with this compound or vehicle.

  • Stimulation and Supernatant Collection:

    • Stimulate the cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) for monocytes, anti-CD3/CD28 for T cells).

    • Incubate for 24-48 hours.

    • Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis:

    • Compare the cytokine levels in the this compound-treated groups to the vehicle control group.

Experimental and Logical Workflow Visualization

The following diagram outlines a logical workflow for using this compound to investigate the role of PAR4 in an autoimmune disease model.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis and Conclusion Assay_Confirmation Confirm this compound Activity (Platelet Aggregation Assay) Cell_Based_Assays Cell-Based Assays (T-Cell Proliferation, Cytokine Release) Assay_Confirmation->Cell_Based_Assays Animal_Model Select Autoimmune Animal Model (e.g., Collagen-Induced Arthritis) Cell_Based_Assays->Animal_Model Inform In Vivo Studies Treatment Treat with this compound or Vehicle Control Animal_Model->Treatment Monitoring Monitor Disease Progression (e.g., Clinical Score, Paw Swelling) Treatment->Monitoring Sample_Collection Collect Samples (Blood, Spleen, Joints) Monitoring->Sample_Collection Immune_Profiling Immune Cell Profiling (Flow Cytometry) Sample_Collection->Immune_Profiling Histology Histological Analysis (Joint Damage) Sample_Collection->Histology Data_Analysis Analyze Data and Draw Conclusions Immune_Profiling->Data_Analysis Histology->Data_Analysis

Caption: Logical Workflow for Investigating PAR4 in Autoimmunity.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the multifaceted role of PAR4 in autoimmune disorders. By selectively antagonizing PAR4, researchers can dissect its contribution to immune cell function, inflammatory cascades, and disease pathogenesis. The data and protocols provided in this guide offer a robust framework for initiating and advancing research in this exciting and clinically relevant area. Further investigation into the therapeutic potential of targeting PAR4 in specific autoimmune diseases is warranted and holds promise for the development of novel treatment strategies.

References

Methodological & Application

Application Notes and Protocols: tcY-NH2 TFA for In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] By blocking PAR4, this compound effectively inhibits platelet aggregation and the release of pro-thrombotic and angiogenic factors, such as endostatin.[1][2] This makes it a valuable tool for in vitro studies of platelet function, thrombosis, and for the screening and development of novel antiplatelet therapies.

These application notes provide a detailed protocol for utilizing this compound as an inhibitor in in vitro platelet aggregation assays induced by the PAR4 agonist peptide, AYPGKF-NH2. Additionally, a protocol for an endostatin release assay is included to further characterize the effects of this compound on platelet secretion.

Mechanism of Action

Platelets play a crucial role in hemostasis and thrombosis. Thrombin, a key enzyme in the coagulation cascade, is a potent activator of platelets, primarily through the cleavage and activation of PAR1 and PAR4 G-protein coupled receptors on the platelet surface.[3] Activation of PAR4 initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation, contributing to thrombus formation.

This compound, a synthetic peptide analog, acts as a competitive antagonist at the PAR4 receptor. It binds to the receptor, preventing its activation by thrombin or synthetic PAR4 agonists like AYPGKF-NH2. This blockade of PAR4 signaling effectively inhibits downstream platelet responses.

cluster_0 Platelet Thrombin Thrombin / PAR4 Agonist (AYPGKF-NH2) PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates tcY This compound tcY->PAR4 Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Granule Release Ca->Aggregation PKC->Aggregation

Caption: PAR4 Signaling and this compound Inhibition

Quantitative Data Summary

The inhibitory potency of this compound on platelet aggregation is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.

CompoundAgonistAssaySpeciesIC50Reference
This compound AYPGKF-NH2 (10 µM)Platelet AggregationRat95 µM[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for measuring platelet aggregation in platelet-rich plasma (PRP) and assessing the inhibitory effect of this compound.

Materials and Reagents:

  • Human whole blood (collected in 3.2% sodium citrate tubes)

  • This compound

  • PAR4 Agonist Peptide (AYPGKF-NH2)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in PBS or Tyrode's buffer.

    • Prepare a stock solution of AYPGKF-NH2 in distilled water or PBS.

  • Aggregation Assay:

    • Aliquot 450 µL of the adjusted PRP into aggregometer cuvettes with stir bars.

    • Place the cuvettes in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for at least 5 minutes.

    • Add 50 µL of either vehicle (DMSO or PBS) or varying concentrations of this compound to the PRP and incubate for 5-10 minutes.

    • Establish a baseline reading (0% aggregation with PRP and 100% aggregation with PPP).

    • Initiate platelet aggregation by adding a pre-determined concentration of the PAR4 agonist AYPGKF-NH2 (e.g., 10-100 µM).

    • Record the change in light transmittance for at least 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • To determine the IC50 of this compound, plot the percentage of inhibition of aggregation against the log concentration of this compound and fit the data to a dose-response curve.

start Start blood Collect Human Blood (3.2% Sodium Citrate) start->blood prp Prepare PRP & PPP (Centrifugation) blood->prp adjust Adjust Platelet Count in PRP prp->adjust aliquot Aliquot PRP into Aggregometer Cuvettes adjust->aliquot incubate Incubate at 37°C aliquot->incubate add_inhibitor Add Vehicle or This compound incubate->add_inhibitor add_agonist Add PAR4 Agonist (AYPGKF-NH2) add_inhibitor->add_agonist record Record Aggregation (Light Transmittance) add_agonist->record analyze Analyze Data (Calculate % Inhibition, IC50) record->analyze end End analyze->end

Caption: In Vitro Platelet Aggregation Assay Workflow
Protocol 2: Endostatin Release Assay

This protocol describes how to measure the release of endostatin from platelets following activation and its inhibition by this compound.

Materials and Reagents:

  • Platelet-Rich Plasma (PRP)

  • This compound

  • PAR4 Agonist Peptide (AYPGKF-NH2) or Thrombin

  • Apyrase (ADP scavenger)

  • Lysis Buffer

  • Commercially available Endostatin ELISA kit

  • Microplate reader

Procedure:

  • Platelet Stimulation and Supernatant Collection:

    • Prepare PRP as described in Protocol 1.

    • Pre-incubate aliquots of PRP with either vehicle or varying concentrations of this compound for 10 minutes at 37°C.

    • Stimulate the platelets with a PAR4 agonist (e.g., AYPGKF-NH2) or thrombin. Apyrase can be added to determine if the release is ADP-dependent.

    • After stimulation (e.g., 10-15 minutes), centrifuge the samples at a higher speed (e.g., 10,000 x g) for 2 minutes to pellet the aggregated platelets.

    • Carefully collect the supernatant, which contains the released factors.

  • Endostatin Measurement:

    • Measure the concentration of endostatin in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • Briefly, this will involve adding the supernatants to wells pre-coated with an anti-endostatin antibody, followed by incubation with a detection antibody and substrate.

    • Read the absorbance using a microplate reader and calculate the endostatin concentration based on a standard curve.

  • Data Analysis:

    • Compare the amount of endostatin released in the presence and absence of this compound to determine its inhibitory effect.

Troubleshooting

  • Low Platelet Aggregation Response: Ensure the blood is fresh and was handled gently to avoid premature platelet activation. Check the concentration and activity of the PAR4 agonist.

  • High Background Aggregation: This may indicate pre-activated platelets. Ensure clean venipuncture and gentle handling of blood samples.

  • Inconsistent Results: Maintain consistent incubation times and temperatures. Ensure accurate pipetting of all reagents.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of PAR4-mediated platelet function. The protocols provided herein offer a framework for assessing its inhibitory effects on platelet aggregation and secretion. These assays are essential for the preclinical evaluation of novel antiplatelet agents targeting the PAR4 signaling pathway.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of tcY-NH2 TFA in a Mouse Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and significant mortality. There is a critical need for novel therapeutic strategies to mitigate the inflammatory cascade in ALI. tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), has demonstrated anti-inflammatory properties, including the inhibition of neutrophil recruitment.[1] This document provides detailed application notes and protocols for investigating the potential therapeutic effects of this compound in a well-established lipopolysaccharide (LPS)-induced mouse model of ALI. The protocols outlined below offer a comprehensive framework for inducing ALI, administering the investigational compound, and assessing key pathological and inflammatory outcomes.

Introduction to this compound and PAR4 in Inflammation

This compound is a synthetic peptide that acts as a selective antagonist for PAR4, a G-protein coupled receptor involved in thrombosis and inflammation.[1][2] PARs are activated by proteases, such as thrombin, which are often upregulated during tissue injury and inflammation.[3] While the role of PARs in ALI is an active area of research, inhibition of PAR1 has been shown to be protective in lung ischemia-reperfusion injury.[3] The specific role of PAR4 in ALI is less clear, with some studies suggesting that its activation may not directly induce lung injury, highlighting the need for further investigation.[4] These protocols are designed to facilitate the systematic evaluation of this compound's efficacy in a preclinical model of ALI.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of acute lung injury in mice via intratracheal instillation of LPS, a component of the outer membrane of Gram-negative bacteria.[5][6][7]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Animal intubation platform

  • Fiber optic light source

  • 22-gauge catheter

  • Microsprayer or pipette

Procedure:

  • Preparation of LPS Solution: Dissolve LPS in sterile PBS to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Anesthesia: Anesthetize the mouse using a preferred and approved institutional protocol. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Intubation: Place the anesthetized mouse in a supine position on the intubation platform. Gently extend the neck and visualize the trachea using a fiber optic light source.

  • Intratracheal Instillation: Carefully insert a 22-gauge catheter into the trachea. Administer 50 µL of the LPS solution (50 µ g/mouse ) or sterile PBS (for the control group) directly into the lungs using a microsprayer or by gentle pipetting, followed by a 100 µL air bolus to ensure distribution.

  • Recovery: Remove the catheter and allow the mouse to recover in a clean, warm cage. Monitor the animal closely until it has fully recovered from anesthesia.

Administration of this compound

The optimal dosage and administration route for this compound in an ALI model have not been established. Based on previous in vivo studies for other inflammatory conditions, the following are suggested starting points for investigation.[1]

Suggested Treatment Groups:

  • Vehicle Control: Administration of the vehicle solution (e.g., sterile saline).

  • This compound Low Dose: 40 ng/kg (based on intrapleural injection for inflammation).[1]

  • This compound High Dose: 0.6 mg/kg (based on intravenous and intraperitoneal injection for other inflammatory models).[1]

Administration Routes to Investigate:

  • Intraperitoneal (IP) Injection: Dissolve this compound in sterile saline. Administer the appropriate dose in a volume of 100-200 µL.

  • Intravenous (IV) Injection (Tail Vein): Dissolve this compound in sterile saline. Administer the appropriate dose in a volume of 50-100 µL.

Timing of Administration:

  • Prophylactic: Administer this compound 30-60 minutes before LPS instillation.

  • Therapeutic: Administer this compound 2-4 hours after LPS instillation.

Assessment of Lung Injury and Inflammation (24 hours post-LPS)

a. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and instill 1 mL of ice-cold PBS.

  • Gently aspirate the fluid and repeat the process twice.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

  • Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.

b. Lung Wet-to-Dry Weight Ratio:

  • Excise the right lung and record its wet weight.

  • Dry the lung in an oven at 60°C for 48-72 hours until a constant weight is achieved (dry weight).

  • Calculate the wet/dry ratio as an indicator of pulmonary edema.

c. Myeloperoxidase (MPO) Assay:

  • Homogenize a portion of the left lung tissue.

  • Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

d. Histopathology:

  • Perfuse the left lung with 4% paraformaldehyde.

  • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung architecture, inflammatory cell infiltration, and edema.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the experiments.

Table 1: Effects of this compound on BAL Fluid Parameters

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^5)Macrophages (x10^5)TNF-α (pg/mL)IL-6 (pg/mL)
Control (PBS + Vehicle)
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Table 2: Effects of this compound on Lung Injury Markers

Treatment GroupLung Wet/Dry RatioMPO Activity (U/g tissue)Lung Injury Score
Control (PBS + Vehicle)
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Signaling Pathways and Visualizations

LPS-Induced Inflammatory Signaling

LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[8][9][10] This results in the transcription and release of pro-inflammatory cytokines and chemokines, driving the inflammatory response in ALI.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: LPS-induced inflammatory signaling pathway via TLR4.

Hypothesized Mechanism of this compound Action

As a PAR4 antagonist, this compound is hypothesized to block the binding of proteases like thrombin to PAR4 on various cell types, including platelets and endothelial cells. This may inhibit downstream signaling events that contribute to inflammation and neutrophil recruitment.

PAR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 tcY_NH2 This compound tcY_NH2->PAR4 Inhibition G_protein G-protein Signaling PAR4->G_protein Inflammation Pro-inflammatory Response G_protein->Inflammation Neutrophil Neutrophil Recruitment G_protein->Neutrophil

Caption: Hypothesized inhibitory action of this compound on PAR4 signaling.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for investigating the effects of this compound in the ALI mouse model.

Experimental_Workflow Start Start: C57BL/6 Mice Grouping Randomize into Treatment Groups Start->Grouping Treatment Administer this compound (Prophylactic or Therapeutic) Grouping->Treatment ALI_Induction Induce ALI with Intratracheal LPS Treatment->ALI_Induction Monitoring Monitor for 24 hours ALI_Induction->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Analyze BAL Fluid, Lung Tissue, and Histopathology Sacrifice->Analysis Data Data Interpretation and Conclusion Analysis->Data

Caption: Experimental workflow for evaluating this compound in ALI.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of the PAR4 antagonist, this compound, in a preclinical mouse model of acute lung injury. The detailed protocols for ALI induction, compound administration, and endpoint analysis, along with the structured data presentation and visual workflows, offer a robust framework for conducting these studies. Given the complex role of PARs in inflammation, the results from these experiments will be crucial in elucidating the therapeutic promise of PAR4 antagonism in ALI and ARDS.

References

tcY-NH2 TFA dose-response curve in a rat model of arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: tcY-NH2 TFA in a Rat Model of Arthritis

Introduction

Currently, there is no publicly available scientific literature detailing the dose-response curve, experimental protocols, or signaling pathways specifically for a compound designated "this compound" in the context of rat models of arthritis. The information presented herein is based on general knowledge of preclinical arthritis models and common practices in drug development. This document serves as a template and guide for researchers designing and conducting such studies, and the specific parameters should be adapted based on the physicochemical properties and hypothesized mechanism of action of this compound.

Hypothetical Data Presentation

The following tables are templates for organizing data from a dose-response study of a hypothetical compound, this compound, in a rat model of arthritis.

Table 1: Effect of this compound on Paw Edema in Adjuvant-Induced Arthritis (AIA) Rats

Treatment GroupDose (mg/kg)Paw Volume Day 0 (mL)Paw Volume Day 14 (mL)% Inhibition of Edema
Naive Control-1.2 ± 0.11.2 ± 0.1-
Vehicle Control-1.2 ± 0.12.5 ± 0.30%
This compound11.2 ± 0.12.1 ± 0.230%
This compound51.2 ± 0.11.7 ± 0.260%
This compound101.2 ± 0.11.4 ± 0.185%
Dexamethasone11.2 ± 0.11.3 ± 0.192%

Table 2: Effect of this compound on Arthritis Score in Collagen-Induced Arthritis (CIA) Rats

Treatment GroupDose (mg/kg)Arthritis Score Day 21Arthritis Score Day 28% Reduction in Score (Day 28)
Naive Control-0.0 ± 0.00.0 ± 0.0-
Vehicle Control-8.5 ± 1.212.3 ± 1.50%
This compound17.2 ± 1.010.1 ± 1.317.9%
This compound55.1 ± 0.86.2 ± 0.949.6%
This compound103.2 ± 0.53.8 ± 0.669.1%
Methotrexate0.52.8 ± 0.43.1 ± 0.574.8%

Experimental Protocols

1. Adjuvant-Induced Arthritis (AIA) Model in Rats

  • Animals: Male Lewis rats (180-200 g).

  • Induction: On day 0, rats are injected intradermally at the base of the tail with 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis.

  • Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle is administered orally once daily from day 0 to day 14. A positive control group receiving a standard-of-care drug like Dexamethasone is included.

  • Assessment:

    • Paw Volume: Measured using a plethysmometer on days 0, 7, and 14.

    • Body Weight: Monitored daily.

    • Histopathology: On day 15, animals are euthanized, and hind paws are collected for histological analysis of inflammation, pannus formation, and bone erosion.

2. Collagen-Induced Arthritis (CIA) Model in Rats

  • Animals: Female Wistar rats (150-180 g).

  • Induction: On day 0, rats are immunized with an intradermal injection of 100 µg of bovine type II collagen emulsified in FCA at the base of the tail. On day 7, a booster injection is given.

  • Treatment: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, this compound is administered daily from day 0 to day 28. For therapeutic treatment, administration starts after the onset of clinical signs (around day 10-14).

  • Assessment:

    • Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.

    • Serum Biomarkers: Blood is collected at the end of the study to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Visualizations

Experimental Workflow for Arthritis Model

G cluster_0 Pre-Study cluster_1 Induction & Treatment cluster_2 Monitoring & Assessment acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization induction Arthritis Induction (Day 0) randomization->induction treatment Daily Treatment (this compound or Vehicle) induction->treatment monitoring Clinical Scoring & Paw Volume Measurement treatment->monitoring blood_collection Blood Collection (Biomarkers) monitoring->blood_collection histopathology Histopathology (Endpoint) blood_collection->histopathology G cluster_pathway Intracellular Signaling Cascade cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor IKK IKK Complex receptor->IKK tcY This compound tcY->IKK inhibits NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates IκBα IκBα NFkB_p65->IκBα releases from nucleus Nucleus NFkB_p65->nucleus translocates to transcription Gene Transcription (COX-2, iNOS, etc.) nucleus->transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is the trifluoroacetate salt of tcY-NH2, a synthetic peptide that functions as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). Represented by the sequence (trans-Cinnamoyl)-YPGKF-NH2, this peptide is a valuable tool for investigating the physiological and pathological roles of PAR4. This receptor is implicated in a variety of cellular processes, including platelet aggregation, inflammation, and immune responses. These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments.

Mechanism of Action

This compound selectively blocks the activation of PAR4, a G protein-coupled receptor. By doing so, it inhibits downstream signaling cascades, including the activation of Gq and G12/13 proteins. This, in turn, modulates the activity of key signaling molecules such as Phospholipase C (PLC), Protein Kinase C (PKC), RhoA, and subsequently, the NF-κB and MAPK pathways. These pathways are crucial regulators of cellular functions like proliferation, migration, and inflammatory responses.

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes reported concentrations from various in vitro studies. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.

ApplicationCell/Tissue TypeEffective Concentration/IC50Reference
Inhibition of Platelet AggregationWashed isolated rat plateletsIC50: 95-190 µM[1][1]
Inhibition of Thrombin-Induced Cell MigrationPrimary hepatocellular carcinoma (HCC) cells400 µM[1][1]
Induction of Aortic RelaxationIsolated rat aortic ringsEC50: 64 µM[1][1]
Induction of Gastric ContractionIsolated rat gastric longitudinal muscle stripsEC50: 1 µM[1][1]

Note on TFA Salt: The trifluoroacetate (TFA) counter-ion can potentially influence experimental results, with some studies reporting that TFA itself can affect cell proliferation. Researchers should be aware of this and may consider appropriate controls.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the complete medium and replace it with 100 µL of serum-free medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol outlines the use of a Transwell assay to evaluate the effect of this compound on cell migration.

Materials:

  • This compound

  • Target cells in culture

  • 24-well Transwell plates (e.g., 8.0 µm pore size)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber (the insert), add 100 µL of serum-free medium.

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 20 minutes.

    • Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.

  • Washing and Imaging: Gently wash the inserts with water and allow them to air dry. Image the underside of the membrane using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field.

Visualizations

PAR4 Signaling Pathway

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR4 PAR4 Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PKC PKC PLC->PKC IKK IKK PKC->IKK MAPK_cascade MAPK Cascade PKC->MAPK_cascade RhoA->MAPK_cascade NFkB_Ikb NF-κB-IκB IKK->NFkB_Ikb Phosphorylates NFkB NF-κB NFkB_Ikb->NFkB Releases AP1 AP-1 MAPK_cascade->AP1 Gene_expression Gene Expression (Inflammation, Proliferation, Migration) NFkB->Gene_expression AP1->Gene_expression Thrombin Thrombin Thrombin->PAR4 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Analyze Data I->J

Caption: Workflow for determining cell viability in the presence of this compound.

Logical Relationship: TFA Salt Consideration

TFA_Consideration tcY_NH2_TFA This compound (Peptide + Counter-ion) Observed_Effect Observed Cellular Effect tcY_NH2_TFA->Observed_Effect Peptide_Effect Effect of tcY-NH2 Peptide (PAR4 Antagonism) Peptide_Effect->Observed_Effect Primary Contribution TFA_Effect Potential Effect of TFA (e.g., on proliferation) TFA_Effect->Observed_Effect Potential Confounding Factor Control_Exp Control Experiments (Vehicle, TFA salt alone) Control_Exp->TFA_Effect Helps to Deconvolute

References

Application Notes and Protocols for In Vivo Administration of tcY-NH2 TFA via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of tcY-NH2 TFA, a potent and selective Protease-Activated Receptor 4 (PAR4) antagonist, via intraperitoneal (IP) injection. This document outlines the mechanism of action, detailed experimental protocols, and a summary of quantitative data from preclinical studies.

Introduction

This compound is a synthetic peptide antagonist of PAR4, a G protein-coupled receptor involved in thrombosis, inflammation, and immune responses.[1][2] By selectively blocking PAR4, this compound has demonstrated potential therapeutic effects in various disease models, including the modulation of inflammatory responses and inhibition of platelet aggregation.[1][2] These notes are intended to provide researchers with the necessary information to design and execute in vivo studies involving the intraperitoneal administration of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the activation of PAR4 by its agonists, such as thrombin. PAR4 activation is a key step in the signaling cascade that leads to platelet aggregation and inflammatory processes. The binding of this compound to PAR4 prevents the conformational changes required for receptor signaling, thereby blocking downstream events.

Signaling Pathway of PAR4 Antagonism by this compound

The signaling pathway initiated by PAR4 activation and its inhibition by this compound is depicted below. Upon activation by an agonist, PAR4 couples to Gq and G12/13 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The G12/13 pathway activates Rho GEF, leading to the activation of RhoA. These signaling events culminate in cellular responses such as platelet aggregation and inflammation. This compound blocks the initial step of agonist binding to PAR4, thus inhibiting the entire downstream signaling cascade.

PAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAR4 PAR4 Gq Gq PAR4->Gq activates G1213 G12/13 PAR4->G1213 activates Agonist Agonist (e.g., Thrombin) Agonist->PAR4 activates tcYNH2 This compound tcYNH2->PAR4 inhibits PLC PLC Gq->PLC RhoGEF Rho GEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (Platelet Aggregation, Inflammation) Ca2->Response PKC->Response RhoA->Response

Caption: PAR4 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies involving the administration of this compound.

Animal ModelAdministration RouteDosageFrequencyObserved Effects
Burn Injury Mouse ModelIntraperitoneal Injection0.6 mg/kgSingle DoseIncreased posttraumatic activation of CD4+ Tregs within the draining lymph nodes.[1]
Brain Death (BD) Rat ModelTail Vein Injection0.6 mg/kgSingle DoseReduced blood platelet activation and hepatic platelet accumulation. Attenuated the inflammatory response and apoptosis in the livers. Inhibited the activation of NF-κB and MAPK pathways.[1]
Experimental Inflammation Mouse ModelIntrapleural Injection40 ng/kgSingle DoseInhibited neutrophil recruitment.[1]

Experimental Protocol: Intraperitoneal Administration of this compound in Mice

This protocol provides a detailed methodology for the preparation and intraperitoneal injection of this compound in a mouse model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile vehicle (e.g., Corn oil, 0.9% Saline with 20% SBE-β-CD, or a solution of PEG300, Tween-80, and Saline)[1]

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

1. Preparation of this compound Solution:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to prepare a stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution by gentle vortexing.

  • Working Solution Preparation:

    • For Corn Oil Vehicle: Add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve the desired final concentration. Mix thoroughly.[1]

    • For Saline/SBE-β-CD Vehicle: Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in sterile saline.[1] Mix until the solution is clear.

    • For PEG300/Tween-80/Saline Vehicle: Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of sterile saline to reach a final volume of 1 mL.[1]

    • The final concentration of the working solution should be calculated based on the desired dosage (e.g., 0.6 mg/kg) and the average weight of the mice. The injection volume should not exceed 10 mL/kg.

2. Animal Handling and Injection:

  • Weigh each mouse accurately to determine the precise volume of the this compound solution to be administered.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.

  • The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions post-injection.

3. Experimental Workflow:

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.

Experimental_Workflow A Acclimatization of Animals B Randomization into Treatment Groups A->B D Baseline Measurements (optional) B->D C Preparation of This compound Solution E Intraperitoneal Injection of This compound or Vehicle C->E D->E F Induction of Disease Model (e.g., Burn Injury) E->F G Monitoring and Data Collection (e.g., Blood sampling, Tissue harvesting) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for in vivo this compound administration.

Important Considerations:

  • TFA Salt: tcY-NH2 is supplied as a trifluoroacetate (TFA) salt. While generally well-tolerated in vivo, researchers should be aware that TFA itself can have biological effects at high concentrations. It is advisable to include a vehicle control group in all experiments.

  • Solubility: this compound has limited solubility in aqueous solutions. The use of co-solvents like DMSO and specific vehicle formulations is necessary for in vivo administration.[1]

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these application notes and protocols, researchers can effectively and responsibly conduct in vivo studies to investigate the therapeutic potential of this compound.

References

Application Notes and Protocols: tcY-NH2 TFA in the Study of Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1] While initially recognized for its role in inhibiting platelet aggregation, recent studies have highlighted its potential in modulating inflammatory responses, specifically by inhibiting neutrophil recruitment.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study neutrophil chemotaxis, offering insights for researchers in immunology and drug development professionals exploring anti-inflammatory therapeutics.

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant source, is a critical process in the innate immune response. However, excessive or dysregulated neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. PAR4 has emerged as a key player in inflammation, and its activation on leukocytes can promote rolling, adhesion, and migration.[1] this compound, by blocking PAR4, offers a specific mechanism to investigate the role of this receptor in neutrophil chemotaxis and to explore its therapeutic potential.

Mechanism of Action

This compound functions by antagonizing the PAR4 receptor. In the context of inflammation, proteases such as thrombin and cathepsin G (released by neutrophils) can cleave and activate PAR4 on the surface of neutrophils and other cells.[1][3][4][5] This activation triggers downstream signaling pathways that promote leukocyte adhesion and migration. By binding to PAR4, this compound prevents this activation, thereby inhibiting the subsequent pro-inflammatory events, including neutrophil chemotaxis.

A key study has demonstrated that the blockade of PAR4 by this compound impairs neutrophil migration in vivo.[2] This suggests that this compound can be a valuable tool to dissect the contribution of PAR4 to neutrophil recruitment in response to specific chemoattractants like CXCL8.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study demonstrating the inhibitory effect of this compound on neutrophil migration.

Parameter Treatment Group Inhibition of Neutrophil Migration (%) Reference
CXCL8-induced neutrophil migration into the pleural cavity of BALB/c micetcY-NH2 (40 ng/kg, intrapleural) + CXCL8Significant inhibition (specific percentage not detailed in abstract)[2]
Carrageenan-induced neutrophil migration into the pleural cavity of BALB/c micetcY-NH2 (40 ng/kg, intrapleural) + CarrageenanSignificant inhibition (specific percentage not detailed in abstract)[2]
Neutrophil RollingtcY-NH2-treated mice + Carrageenan or CXCL8Reduced[2]
Neutrophil AdherencetcY-NH2-treated mice + Carrageenan or CXCL8Reduced[2]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes a standard method to assess the effect of this compound on neutrophil chemotaxis in vitro.

Materials:

  • Human neutrophils isolated from healthy donors

  • This compound

  • Chemoattractant (e.g., CXCL8/IL-8)

  • Boyden chamber or Transwell inserts (5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Detection reagent (e.g., Calcein-AM or ATP-based luminescence assay kit)

  • Multi-well plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[6] Ensure high purity and viability of the isolated neutrophils.

  • Cell Preparation: Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber or 24-well plate.[6]

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[6]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.[6]

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

      • Fluorescence-based method: Add Calcein-AM to the lower wells, incubate, and read the fluorescence on a plate reader.[7]

      • Luminescence-based method: Use an ATP detection reagent (e.g., CellTiter-Glo®) to measure the ATP content, which is proportional to the number of viable cells.[6]

      • Cell Counting: Lyse the cells in the lower chamber and count the nuclei using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vivo Neutrophil Recruitment Model (Mouse Pleural Cavity)

This protocol outlines an in vivo model to evaluate the effect of this compound on inflammation-induced neutrophil recruitment.[2]

Materials:

  • BALB/c mice

  • This compound

  • Inflammatory agent (e.g., Carrageenan or CXCL8)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize BALB/c mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 40 ng/kg) or vehicle (PBS) via intrapleural injection.[2]

  • Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), induce pleurisy by intrapleural injection of an inflammatory agent (e.g., carrageenan or CXCL8).[2]

  • Sample Collection: At a specific time point after the inflammatory challenge (e.g., 4 hours), euthanize the mice and collect the pleural lavage fluid by washing the pleural cavity with a known volume of PBS.[2]

  • Neutrophil Counting: Determine the total number of cells in the lavage fluid using a hemocytometer. Perform a differential cell count on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa) to specifically quantify the number of neutrophils.

  • Data Analysis: Compare the number of neutrophils in the pleural lavage of this compound-treated mice with that of the vehicle-treated control group to determine the extent of inhibition of neutrophil recruitment.

Visualizations

G Signaling Pathway of PAR4-mediated Neutrophil Chemotaxis and its Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Thrombin, Cathepsin G) PAR4 PAR4 Receptor Protease->PAR4 Activates tcYNH2 This compound tcYNH2->PAR4 Inhibits G_Protein G-protein Activation PAR4->G_Protein Initiates Downstream Downstream Signaling (e.g., PLC, PI3K) G_Protein->Downstream Actin Actin Cytoskeleton Rearrangement Downstream->Actin Chemotaxis Neutrophil Adhesion, Migration & Chemotaxis Actin->Chemotaxis

Caption: PAR4 signaling and inhibition by this compound.

G Experimental Workflow for In Vitro Neutrophil Chemotaxis Assay Start Start Isolate Isolate Human Neutrophils Start->Isolate Prepare Prepare Neutrophil Suspension Isolate->Prepare Preincubate Pre-incubate with This compound Prepare->Preincubate Setup Set up Boyden Chamber/ Transwell Assay Preincubate->Setup Incubate Incubate for 1-2 hours at 37°C Setup->Incubate Quantify Quantify Migrated Neutrophils Incubate->Quantify Analyze Analyze Data and Determine Inhibition Quantify->Analyze End End Analyze->End

Caption: In Vitro Neutrophil Chemotaxis Assay Workflow.

References

Application Notes and Protocols for tcY-NH2 TFA in Endothelial Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing tcY-NH2 TFA, a novel peptide modulator, in the study of endothelial cell activation. The following sections detail the background, experimental procedures, and expected outcomes when investigating the effects of this compound on endothelial function, with a focus on its potential role in inflammatory and angiogenic processes.

Introduction to Endothelial Cell Activation

Endothelial cells (ECs) form the inner lining of blood vessels and play a critical role in vascular homeostasis.[1][2] Under physiological conditions, the endothelium maintains a quiescent, anti-coagulant, and anti-inflammatory state. However, in response to various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), pathogens, and altered hemodynamic forces, ECs undergo a process known as activation.[3][4] Endothelial activation is a key initiating event in various pathological conditions, including atherosclerosis, sepsis, and tumor angiogenesis.[4][5]

Activated endothelial cells are characterized by a phenotypic switch to a pro-inflammatory and pro-coagulant state. This includes the upregulation of cell adhesion molecules (CAMs) such as E-selectin, VCAM-1, and ICAM-1, which facilitate the recruitment and adhesion of leukocytes to the vessel wall.[1][3] Activated ECs also secrete a variety of chemokines and cytokines, further amplifying the inflammatory response.[3][6]

This compound is a synthetic peptide provided as a trifluoroacetate salt, designed to modulate endothelial cell function. These protocols are designed to elucidate the specific effects of this compound on key markers of endothelial activation.

Key Signaling Pathways in Endothelial Activation

The activation of endothelial cells is orchestrated by complex intracellular signaling cascades. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those encoding for adhesion molecules and cytokines.[3] Another critical pathway involves the Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2, JNK, and p38, which are activated by various stress signals and play a role in regulating inflammatory responses and angiogenesis.[7]

The Angiopoietin-Tie signaling pathway is also crucial for vascular stability.[8][9] Angiopoietin-1 (Ang-1) binding to its receptor Tie2 promotes endothelial quiescence, while Angiopoietin-2 (Ang-2) can act as an antagonist, sensitizing the endothelium to inflammatory stimuli.[9] Investigating the influence of this compound on these pathways can provide mechanistic insights into its mode of action.

Below is a diagram illustrating a generalized signaling pathway leading to endothelial cell activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor (e.g., TNFR1) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade tcYNH2 This compound tcYNH2->Receptor NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 MAPK_Cascade->AP1 Gene_Expression Gene Expression: - Adhesion Molecules - Cytokines - Chemokines NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: Generalized signaling pathway of endothelial cell activation.

Experimental Protocols

The following protocols are designed to assess the effect of this compound on endothelial cell activation. Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are recommended for these assays.

Protocol 1: Assessment of Endothelial Cell Adhesion Molecule Expression by Flow Cytometry

This protocol measures the surface expression of key adhesion molecules (E-selectin, VCAM-1, ICAM-1) on endothelial cells following treatment with this compound and an inflammatory stimulus.

Materials:

  • HUVECs or HAECs (passage 3-6)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 24-well tissue culture plates

  • This compound stock solution

  • TNF-α (or other inflammatory stimulus)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-free cell dissociation solution

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against E-selectin, VCAM-1, and ICAM-1

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed HUVECs in 24-well plates and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours for E-selectin and VCAM-1, or 12-24 hours for ICAM-1. Include appropriate vehicle and unstimulated controls.

  • Wash the cells twice with PBS.

  • Gently detach the cells using an enzyme-free cell dissociation solution.

  • Transfer the cell suspension to FACS tubes and wash with FACS buffer.

  • Incubate the cells with fluorochrome-conjugated antibodies (or isotype controls) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the mean fluorescence intensity (MFI) for each adhesion molecule.

Protocol 2: Monocyte Adhesion Assay

This functional assay quantifies the adhesion of monocytes to an endothelial cell monolayer, a critical step in the inflammatory response.[4][10][11]

Materials:

  • Confluent HUVEC monolayer in a 96-well plate

  • Monocytic cell line (e.g., U937 or THP-1) or isolated primary monocytes

  • Fluorescent dye (e.g., Calcein-AM)

  • This compound

  • TNF-α

  • Assay buffer (e.g., HBSS)

Procedure:

  • Treat the confluent HUVEC monolayer with this compound and/or TNF-α as described in Protocol 1.

  • Label monocytes with Calcein-AM according to the manufacturer's instructions.

  • Wash the HUVEC monolayer twice with assay buffer.

  • Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

  • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent monocytes.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • The fluorescence intensity is directly proportional to the number of adherent monocytes.

Protocol 3: Measurement of Cytokine and Chemokine Secretion by ELISA

This protocol measures the release of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) from endothelial cells into the culture supernatant.

Materials:

  • Confluent HUVEC monolayer in a 24-well plate

  • This compound

  • TNF-α

  • ELISA kits for the specific cytokines/chemokines of interest

Procedure:

  • Treat the confluent HUVEC monolayer with this compound and/or TNF-α as described in Protocol 1 for 12-24 hours.

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted proteins.

The following diagram outlines the experimental workflow for the described protocols.

G Start Start: Endothelial Cell Culture Treatment Treatment: 1. This compound 2. Inflammatory Stimulus (TNF-α) Start->Treatment Assay1 Assay 1: Adhesion Molecule Expression Treatment->Assay1 Assay2 Assay 2: Monocyte Adhesion Treatment->Assay2 Assay3 Assay 3: Cytokine Secretion Treatment->Assay3 Analysis1 Flow Cytometry Analysis Assay1->Analysis1 Analysis2 Fluorescence Measurement Assay2->Analysis2 Analysis3 ELISA Assay3->Analysis3 Data Data Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

Caption: Experimental workflow for endothelial cell activation assays.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Adhesion Molecule Expression

Treatment GroupE-selectin (MFI)VCAM-1 (MFI)ICAM-1 (MFI)
Vehicle ControlBaselineBaselineBaseline
TNF-α (10 ng/mL)Value ± SDValue ± SDValue ± SD
This compound (Conc. 1) + TNF-αValue ± SDValue ± SDValue ± SD
This compound (Conc. 2) + TNF-αValue ± SDValue ± SDValue ± SD
This compound (Conc. 3) + TNF-αValue ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Monocyte Adhesion

Treatment GroupRelative Fluorescence Units (RFU)% Adhesion vs. TNF-α
Vehicle ControlBaseline0%
TNF-α (10 ng/mL)Value ± SD100%
This compound (Conc. 1) + TNF-αValue ± SD% Value ± SD
This compound (Conc. 2) + TNF-αValue ± SD% Value ± SD
This compound (Conc. 3) + TNF-αValue ± SD% Value ± SD

Table 3: Effect of this compound on Cytokine/Chemokine Secretion

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)MCP-1 (pg/mL)
Vehicle ControlBaselineBaselineBaseline
TNF-α (10 ng/mL)Value ± SDValue ± SDValue ± SD
This compound (Conc. 1) + TNF-αValue ± SDValue ± SDValue ± SD
This compound (Conc. 2) + TNF-αValue ± SDValue ± SDValue ± SD
This compound (Conc. 3) + TNF-αValue ± SDValue ± SDValue ± SD

Conclusion

These application notes provide a framework for investigating the effects of this compound on endothelial cell activation. By employing the detailed protocols for assessing adhesion molecule expression, monocyte adhesion, and cytokine secretion, researchers can systematically characterize the biological activity of this novel peptide. The structured presentation of quantitative data will aid in the interpretation of results and the elucidation of the therapeutic potential of this compound in inflammatory and vascular diseases. Further investigation into the underlying signaling pathways will provide a more complete understanding of its mechanism of action.

References

Application Notes and Protocols for In Situ Study of Localized Inflammation Using tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in thrombosis and inflammation. By inhibiting PAR4, this compound effectively blocks thrombin-induced platelet aggregation, degranulation, and subsequent inflammatory responses. This makes it a valuable tool for studying the role of PAR4 in localized inflammatory processes and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for the in situ application of this compound in various preclinical models of localized inflammation. While this compound itself is not a fluorescent probe, its localized administration allows for the investigation of its effects on inflammatory pathways and cellular infiltration at specific sites, which can be assessed using various imaging and analytical techniques.

Mechanism of Action

This compound is a synthetic peptide that acts as a competitive antagonist at the PAR4 receptor. PAR4 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin, revealing a tethered ligand that binds to and activates the receptor. This activation in platelets leads to a cascade of intracellular signaling events, including the activation of the NF-κB and MAPK pathways, resulting in platelet aggregation, secretion of inflammatory mediators, and recruitment of immune cells like neutrophils to the site of inflammation. This compound prevents the binding of the tethered ligand, thereby inhibiting these downstream signaling events and attenuating the inflammatory response.

Data Presentation

The following tables summarize key quantitative data regarding the efficacy of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesAssayAgonistIC50Reference
Platelet AggregationRat (Sprague-Dawley)Platelet AggregometryAYPGKF-NH2 (10 µM)95 µM[1]
Aorta RelaxationNot SpecifiedOrgan BathNot Specified64 µM[1]
Gastric ContractionNot SpecifiedOrgan BathNot Specified1 µM[1]

Table 2: In Vivo Efficacy and Dosage of this compound

Animal ModelAdministration RouteDosageEffectReference
Experimental Inflammation in MiceIntrapleural injection40 ng/kg (single dose)Inhibited neutrophil recruitment[1]
Brain Death Rat ModelTail vein injection0.6 mg/kg (single dose)Alleviated liver injury, reduced serum ALT/AST, attenuated inflammatory response and apoptosis in the liver, inhibited NF-κB and MAPK activation[1]
Burn Injury Mice ModelIntraperitoneal injection0.6 mg/kg (single dose)Increased posttraumatic activation of CD4+ Tregs within draining lymph nodes[1]
Isolated Heart ModelNot Specified5 µM (15 min)Decreased infarct size by 51%, increased recovery of ventricular function by 26%[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to study localized inflammation using this compound.

Protocol 1: In Situ Inhibition of Neutrophil Recruitment in a Mouse Model of Pleurisy

This protocol describes the induction of localized inflammation in the pleural cavity of mice and the in situ administration of this compound to assess its effect on neutrophil recruitment.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Inflammatory agent (e.g., Carrageenan, Lipopolysaccharide)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • 27-30 gauge needles and 1 mL syringes

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired stock concentration. Further dilute to the final working concentration (e.g., for a 40 ng/kg dose in a 25 g mouse, this would be 1 ng in a suitable injection volume like 50 µL).

  • Animal Handling and Anesthesia: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week. Anesthetize the mice via intraperitoneal injection of a Ketamine/Xylazine cocktail.

  • Intrapleural Injection:

    • Position the anesthetized mouse on its side.

    • Locate the injection site in the sixth or seventh intercostal space, in the mid-axillary line.

    • Using a 27-30 gauge needle, carefully penetrate the skin and intercostal muscles to enter the pleural cavity. Be cautious to avoid puncturing the lung.

    • Inject 50 µL of the this compound solution or vehicle control (saline).

  • Induction of Pleurisy: 30 minutes after the this compound injection, induce pleurisy by intrapleural injection of an inflammatory agent (e.g., 100 µL of 1% Carrageenan in saline) into the same site.

  • Pleural Lavage and Cell Counting:

    • At a predetermined time point (e.g., 4 hours post-carrageenan injection), euthanize the mice.

    • Expose the thoracic cavity and carefully inject 1 mL of sterile PBS into the pleural space.

    • Gently massage the chest to dislodge cells.

    • Aspirate the pleural lavage fluid.

    • Determine the total cell count using a hemocytometer or automated cell counter.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count and specifically quantify neutrophil numbers.

Protocol 2: Assessment of this compound on Liver Inflammation in a Rat Brain Death Model

This protocol details the systemic administration of this compound to evaluate its protective effects against liver inflammation and injury in a rat model of brain death.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • Ventilator

  • Blood collection tubes

  • Reagents for ALT/AST assays

  • Formalin and materials for histology (e.g., paraffin, microtome, H&E stain)

  • Reagents for Western blotting or ELISA for NF-κB and MAPK pathway analysis

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve a concentration suitable for a 0.6 mg/kg dose in the appropriate injection volume for a rat.

  • Induction of Brain Death:

    • Anesthetize male Sprague-Dawley rats (250-300 g).

    • Intubate and mechanically ventilate the animals.

    • Induce brain death by rapidly inflating a Fogarty catheter in the epidural space, as previously described in the literature.

  • Administration of this compound: Immediately after the induction of brain death, administer this compound (0.6 mg/kg) or vehicle control via tail vein injection.

  • Monitoring and Sample Collection: Maintain the rats under ventilation for a set period (e.g., 6 hours).

  • Blood and Tissue Collection:

    • At the end of the experimental period, collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with cold saline and harvest tissue samples.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

  • Histological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, inflammatory cell infiltration, and necrosis.

  • Signaling Pathway Analysis: Homogenize another portion of the liver tissue to extract proteins. Analyze the activation of NF-κB (e.g., phosphorylation of p65) and MAPK (e.g., phosphorylation of p38, JNK, ERK) pathways using Western blotting or ELISA.

Protocol 3: Evaluation of this compound in a Mouse Model of Burn Injury-Induced Inflammation

This protocol outlines the use of a thermal injury model in mice to investigate the immunomodulatory effects of this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., Isoflurane)

  • Electric clippers

  • Burn device (e.g., brass block heated in a water bath)

  • Analgesics (e.g., Buprenorphine)

  • Surgical instruments for lymph node dissection

  • Materials for flow cytometry (e.g., antibodies for CD4, CD25, Foxp3)

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in saline for a 0.6 mg/kg dose.

  • Burn Injury Induction:

    • Anesthetize male BALB/c mice (8-10 weeks old).

    • Shave the dorsal surface.

    • Induce a standardized partial-thickness burn injury (e.g., by applying a heated brass block at a controlled temperature and duration).

    • Administer analgesics and fluid resuscitation as per institutional guidelines.

  • Administration of this compound: Immediately following the burn injury, administer this compound (0.6 mg/kg) or vehicle control via intraperitoneal injection.

  • Lymph Node Harvesting: At a specified time point post-injury (e.g., 24 or 48 hours), euthanize the mice and aseptically harvest the draining axillary and brachial lymph nodes.

  • Single-Cell Suspension Preparation: Mechanically dissociate the lymph nodes to obtain a single-cell suspension.

  • Flow Cytometry Analysis:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers for T regulatory cells (Tregs), such as CD4 and CD25, and an intracellular marker, Foxp3.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage and activation status of CD4+CD25+Foxp3+ Tregs in the draining lymph nodes of this compound-treated versus control mice.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates tcY This compound tcY->PAR4 Inhibits G_protein G-protein (Gq/G12/13) PAR4->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca PKC PKC IP3_DAG->PKC MAPK MAPK Pathway (p38, JNK, ERK) PKC->MAPK IKK IKK PKC->IKK Response Platelet Aggregation Neutrophil Recruitment Inflammatory Gene Expression MAPK->Response NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NFkB->Response Translocates to nucleus

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Pleurisy cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal Mouse Model (e.g., C57BL/6) Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Animal->Anesthesia tcY_injection Intrapleural Injection: This compound or Vehicle Anesthesia->tcY_injection Inflammation_induction Induce Pleurisy (e.g., Carrageenan) tcY_injection->Inflammation_induction Incubation Incubation Period (e.g., 4 hours) Inflammation_induction->Incubation Euthanasia Euthanasia Incubation->Euthanasia Lavage Pleural Lavage Euthanasia->Lavage Cell_count Total and Differential Cell Counting Lavage->Cell_count Result Quantify Neutrophil Recruitment Cell_count->Result

Caption: Workflow for Pleurisy Model Experiment.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_intervention Intervention cluster_effect Effect Inflammatory_Stimulus Inflammatory Stimulus (e.g., Thrombin, Injury) PAR4_Activation PAR4 Activation Inflammatory_Stimulus->PAR4_Activation Downstream_Signaling NF-κB & MAPK Activation PAR4_Activation->Downstream_Signaling Reduced_Inflammation Reduced Localized Inflammation (e.g., decreased neutrophil infiltration) Downstream_Signaling->Reduced_Inflammation Leads to tcY_Application In Situ Application of This compound tcY_Application->PAR4_Activation Blocks Inhibition_Signaling Inhibition of Downstream Signaling tcY_Application->Inhibition_Signaling Inhibition_Signaling->Reduced_Inflammation

Caption: Logical Relationship of this compound Action.

References

Application Notes and Protocols: Measuring tcY-NH2 TFA Efficacy in a Whole Blood Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-induced platelet activation and aggregation.[1][2][3] Unlike the transient signaling of PAR1, PAR4 activation leads to a sustained response crucial for the formation of a stable thrombus.[2][3][4] This makes PAR4 an attractive therapeutic target for antiplatelet therapies with a potentially reduced risk of bleeding.[3][5] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a whole blood assay using flow cytometry to measure platelet activation.

Mechanism of Action and Signaling Pathway

Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling.[4][6] Both PAR1 and PAR4 couple to Gq and G12/13 proteins.[3][4] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[3][6] The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change.[3] Together, these signaling events culminate in granule secretion (e.g., release of P-selectin from alpha-granules), platelet aggregation, and thrombus formation.[6][7] this compound selectively antagonizes PAR4, thereby inhibiting these downstream effects.[8][9][10]

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation PAR4_Agonist PAR4 Agonist (e.g., AYPGKF-NH2) PAR4_Agonist->PAR4 Activation tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Antagonism Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLC PLC Gq->PLC Rho_Rho_Kinase Rho/Rho Kinase G12_13->Rho_Rho_Kinase Ca_PKC Ca2+ / PKC Activation PLC->Ca_PKC Shape_Change Platelet Shape Change Rho_Rho_Kinase->Shape_Change Granule_Secretion Granule Secretion (P-selectin expression) Ca_PKC->Granule_Secretion Aggregation Platelet Aggregation Ca_PKC->Aggregation Shape_Change->Aggregation

Figure 1: Simplified PAR4 Signaling Pathway in Platelets.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data. While specific IC50 values in whole blood assays are not yet published, data from similar PAR4 antagonists are included for reference.

Assay TypeSpeciesAgonistParameter MeasuredThis compound IC50/EC50Reference PAR4 Antagonist Data (BMS-986120)
Platelet AggregationRat (washed platelets)AYPGKF-NH2 (10 µM)Aggregation95 µMNot Applicable
Aorta RelaxationRat (isolated)-Relaxation64 µMNot Applicable
Gastric ContractionRat (isolated)-Contraction1 µMNot Applicable
Whole Blood Assay (ex vivo)HumanPAR4 Agonist Peptide (100 µM)P-selectin ExpressionData not available>90% inhibition
Whole Blood Assay (ex vivo)HumanPAR4 Agonist Peptide (100 µM)Platelet-Monocyte AggregatesData not available~80% inhibition
Whole Blood Assay (ex vivo)HumanPAR4 Agonist Peptide (100 µM)Platelet AggregationData not available~85% inhibition

Table 1: Summary of this compound Efficacy Data and Reference Data from a Whole Blood Assay.[1][5]

Experimental Protocols

Whole Blood Assay for Measuring this compound Efficacy by Flow Cytometry

This protocol is designed to measure the inhibitory effect of this compound on PAR4-agonist-induced platelet activation in a whole blood context, minimizing artifacts from sample manipulation.[6][11][12]

Materials:

  • This compound

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2

  • Human whole blood

  • 3.8% trisodium citrate

  • Phenyl-Pro-Arg-chloromethyl ketone (PPACK)

  • Phosphate-buffered saline (PBS)

  • FACS tubes (12 x 75-mm)

  • Fluorophore-conjugated monoclonal antibodies:

    • Anti-CD41 (platelet identification)

    • Anti-CD62P (P-selectin, marker of alpha-granule release)

    • Anti-CD14 (monocyte identification for platelet-monocyte aggregates)

  • 1% paraformaldehyde solution (for fixation, optional)

  • Flow cytometer

Protocol:

  • Blood Collection:

    • Collect human venous blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

    • Draw blood into a tube containing 3.8% trisodium citrate (9:1 blood to citrate ratio) and PPACK (final concentration 50 µM) to prevent coagulation and artefactual platelet activation.[6]

  • Sample Preparation:

    • Within 30 minutes of collection, dilute the whole blood 1:1 (v:v) with PBS.

    • In FACS tubes, add the desired concentrations of this compound (or vehicle control, e.g., 0.2% DMSO) to the diluted blood.

    • Incubate for 15 minutes at room temperature.

  • Platelet Activation:

    • Prepare a mixture of antibodies and the PAR4 agonist. For example, for a final volume of 80 µL, use 60 µL of the treated blood and 20 µL of the antibody/agonist mixture.

    • Add the PAR4-AP (e.g., a final concentration of 100-500 µM AYPGKF-NH2) and fluorophore-conjugated antibodies (e.g., anti-CD41, anti-CD62P, anti-CD14) to the FACS tubes containing the pre-incubated blood.[6][13]

    • Include an unstimulated control (no agonist) and a positive control (agonist without inhibitor).

    • Incubate for 20 minutes at room temperature, protected from light.

  • Fixation (Optional):

    • To stop the reaction and stabilize the samples, add 1 mL of cold 1% paraformaldehyde solution.

    • Incubate for at least 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and positive staining for CD41.[7][14]

    • Within the platelet gate, quantify the percentage of P-selectin (CD62P) positive platelets.

    • To measure platelet-monocyte aggregates, gate on CD14-positive monocytes and determine the percentage of this population that is also positive for the platelet marker CD41.

Data Analysis:

  • Calculate the percentage inhibition of platelet activation for each concentration of this compound compared to the positive control.

  • Plot the concentration-response curve and determine the IC50 value of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_activation Activation & Staining cluster_analysis Analysis Blood_Collection 1. Collect Whole Blood (Citrate + PPACK) Dilution 2. Dilute Blood 1:1 with PBS Blood_Collection->Dilution Inhibitor_Incubation 3. Incubate with this compound (15 min, RT) Dilution->Inhibitor_Incubation Activation_Staining 4. Add PAR4 Agonist & Antibodies (Anti-CD41, Anti-CD62P, Anti-CD14) (20 min, RT) Inhibitor_Incubation->Activation_Staining Fixation 5. Fixation (Optional) (1% PFA) Activation_Staining->Fixation Flow_Cytometry 6. Flow Cytometry Acquisition Fixation->Flow_Cytometry Data_Analysis 7. Data Analysis (% Inhibition, IC50) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of PAR4 Modulators Using tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and hemostasis.[1] Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, makes it a compelling target for novel antiplatelet therapies.[2] The development of PAR4 modulators, particularly antagonists, holds promise for safer and more effective antithrombotic treatments by potentially reducing the risk of bleeding associated with broader antiplatelet agents.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective PAR4 antagonist, tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA), in high-throughput screening (HTS) campaigns aimed at identifying novel PAR4 modulators. This compound serves as a valuable tool compound for assay validation, as a positive control for inhibition, and for characterizing the mechanism of action of newly identified hits.[2][4]

This compound: A Selective PAR4 Antagonist

This compound is a potent and selective peptide antagonist of PAR4. It effectively inhibits PAR4 activation induced by both thrombin and PAR4-activating peptides (PAR4-AP), such as AYPGKF-NH2.[4] Its utility has been demonstrated in various in vitro and in vivo models, where it has been shown to prevent platelet aggregation, reduce neutrophil recruitment, and alleviate liver injury in specific inflammatory models.[4]

Quantitative Data Summary

The following table summarizes the reported inhibitory and functional activities of this compound across different experimental setups.

ParameterAssay SystemAgonistIC50 / Effective ConcentrationReference
IC50 Rat Platelet AggregationAYPGKF-NH₂ (10 µM)95 µM[4]
IC50 Rat Aorta Relaxation-64 µM[4]
IC50 Rat Gastric Contraction-1 µM[4]
Inhibition Platelet Aggregation & Endostatin ReleaseThrombin or AY-NH₂400 µM (5 min pre-incubation)[4]
Infarct Size Reduction Isolated Heart Model-5 µM (15 min pre-incubation) resulted in 51% reduction[4]
In vivo Efficacy Liver Injury (BD rat model)-0.6 mg/kg (single tail vein injection)[4]
In vivo Efficacy Neutrophil Recruitment (mice)-40 ng/kg (single intrapleural injection)[4]

PAR4 Signaling Pathways

PAR4 activation initiates a cascade of intracellular signaling events primarily through the coupling to Gαq and Gα12/13 proteins. These pathways ultimately lead to platelet activation, shape change, and aggregation. Understanding these pathways is crucial for designing relevant HTS assays.

Gαq-PLC-PKC Pathway

Upon activation, PAR4 stimulates the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6]

Gα12/13-RhoA-ROCK Pathway

PAR4 also couples to Gα12/13, which activates the small GTPase RhoA via Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to platelet shape change.[5]

MAPK/ERK Pathway

Downstream of these primary signaling events, the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can also be activated, contributing to cellular responses like CGRP expression in sensory neurons.[6]

Diagram of PAR4 Signaling and Antagonism by this compound

PAR4_Signaling PAR4 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling PAR4 PAR4 Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 Thrombin Thrombin Thrombin->PAR4 Activates tcY_NH2 This compound (Antagonist) tcY_NH2->PAR4 Inhibits PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_release->Platelet_Activation MAPK MAPK/ERK Pathway PKC->MAPK PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Platelet_Activation MAPK->Platelet_Activation HTS_Workflow HTS Workflow for PAR4 Modulators cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture 1. Culture PAR4-expressing cells (e.g., HEK293-PAR4) Plate_Cells 2. Seed cells into 384-well plates Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Plate_Cells->Dye_Loading Compound_Addition 4. Add test compounds and controls (this compound) Dye_Loading->Compound_Addition Incubation 5. Incubate Compound_Addition->Incubation Agonist_Addition 6. Add PAR4 agonist (e.g., AYPGKF-NH2) Incubation->Agonist_Addition Detection 7. Measure fluorescence change (calcium flux) using a FLIPR Agonist_Addition->Detection Data_Normalization 8. Normalize data and calculate % inhibition Detection->Data_Normalization Hit_Identification 9. Identify primary hits Data_Normalization->Hit_Identification Dose_Response 10. Perform dose-response studies on hits Hit_Identification->Dose_Response IC50_Determination 11. Determine IC50 values Dose_Response->IC50_Determination

References

Application of tcY-NH2 TFA in Sepsis Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of inflammatory and anti-inflammatory processes, coagulation abnormalities, and cardiovascular dysfunction. Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, has emerged as a significant player in the inflammatory cascade and platelet activation, both of which are central to the progression of sepsis. tcY-NH2 TFA, a potent and selective antagonist of PAR4, offers a promising tool for dissecting the role of PAR4 in sepsis and exploring its potential as a therapeutic target. This document provides detailed application notes and protocols for the use of this compound in preclinical sepsis models.

Mechanism of Action of this compound

This compound is a synthetic peptide that acts as a competitive antagonist at the PAR4 receptor. During sepsis, various proteases, most notably thrombin, are generated, which cleave the N-terminal domain of PAR4 to expose a tethered ligand that initiates intracellular signaling. This compound prevents this activation, thereby inhibiting downstream signaling cascades.

Activation of PAR4, primarily through coupling with Gq and G12/13 proteins, leads to the activation of Phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). These events are crucial for platelet aggregation, degranulation, and the release of pro-inflammatory mediators. By blocking PAR4, this compound can attenuate these responses, potentially mitigating the excessive inflammation and coagulopathy characteristic of sepsis.

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Sepsis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G12_13 G12/13 PAR4->G12_13 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits PLC PLC Gq->PLC Activates G12_13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca2_release->Platelet_Activation PKC_activation->Platelet_Activation Inflammation Inflammation Platelet_Activation->Inflammation

Caption: Mechanism of this compound action on the PAR4 signaling pathway.

Experimental Applications in Sepsis Models

This compound can be utilized in various established animal models of sepsis to investigate the role of PAR4 in the disease process. The two most common and relevant models are:

  • Cecal Ligation and Puncture (CLP): This is considered the "gold standard" for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.

  • Lipopolysaccharide (LPS) Injection: This model induces a more controlled and acute systemic inflammatory response by administering a component of the outer membrane of Gram-negative bacteria.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies investigating PAR4 antagonists in relevant inflammation and sepsis models. Note that direct data for this compound in sepsis is limited; therefore, data from a similar PAR4 antagonist (P4pal-10) in a sepsis model is included and provides a strong rationale for dose selection.

ParameterThis compound (Inflammation Models)P4pal-10 (CLP Sepsis Model)
Animal Model Mouse (various inflammation)Mouse (CLP)
Route of Administration Intraperitoneal, IntravenousIntravenous
Dosage Range 0.6 mg/kg - 5 mg/kg5 mg/kg
Treatment Timing Pre- or post-insultPost-CLP
Key Findings Reduced neutrophil recruitment, decreased platelet activation, attenuated inflammatory response.Improved survival, reduced vascular leakage.

Detailed Experimental Protocols

The following are detailed protocols for the application of this compound in CLP- and LPS-induced sepsis models in mice.

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol is adapted from studies using PAR4 antagonists in CLP-induced sepsis.

Materials:

  • This compound

  • Sterile saline or appropriate vehicle for reconstitution

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • 21-gauge and 23-gauge needles

  • Wound clips or sutures for skin closure

  • Warming pad

CLP_Workflow CLP Experimental Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy ExposeCecum Expose Cecum Laparotomy->ExposeCecum LigateCecum Ligate Cecum (distal to ileocecal valve) ExposeCecum->LigateCecum PunctureCecum Puncture Cecum (1-2 times with 21G needle) LigateCecum->PunctureCecum ReturnCecum Return Cecum to Peritoneum PunctureCecum->ReturnCecum CloseAbdomen Close Abdominal Wall & Skin ReturnCecum->CloseAbdomen Resuscitation Fluid Resuscitation (1 ml sterile saline s.c.) CloseAbdomen->Resuscitation AdministerDrug Administer this compound or Vehicle (e.g., 5 mg/kg i.v.) Resuscitation->AdministerDrug Monitor Monitor Survival & Collect Samples (Blood, Tissues) AdministerDrug->Monitor End End Monitor->End

Caption: Step-by-step workflow for the CLP sepsis model.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Shave the abdomen and disinfect the surgical area.

    • Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

    • Locate the cecum and ligate it with a 3-0 silk suture at a level 5-10 mm from the distal end, ensuring not to occlude the bowel.

    • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.

    • Carefully return the cecum to the peritoneal cavity.

    • Close the peritoneal wall and skin with sutures or wound clips.

  • Fluid Resuscitation: Immediately after surgery, administer 1 ml of sterile, pre-warmed saline subcutaneously to provide fluid resuscitation.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or DMSO followed by dilution in saline).

    • Administer this compound (e.g., at a dose of 5 mg/kg) or vehicle control intravenously (tail vein) at a specified time point post-CLP (e.g., 1 or 6 hours).

  • Post-operative Care and Monitoring:

    • Place the mouse on a warming pad until it recovers from anesthesia.

    • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered respiration).

    • Record survival at regular intervals for up to 7 days.

  • Endpoint Analysis:

    • At predetermined time points, collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), bacterial load, and markers of organ dysfunction (e.g., ALT, AST, creatinine).

    • Harvest organs (e.g., lungs, liver, kidneys) for histological analysis and measurement of inflammatory markers.

Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-12 weeks old)

Procedure:

  • Animal Preparation: As described in Protocol 1.

  • This compound Administration:

    • Administer this compound (e.g., at a dose of 0.6 - 5 mg/kg) or vehicle control via intraperitoneal or intravenous injection. This is typically done 30-60 minutes before LPS challenge.

  • LPS Challenge:

    • Prepare a solution of LPS in sterile, pyrogen-free saline.

    • Administer a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) via intraperitoneal injection.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of endotoxic shock (e.g., hypothermia, lethargy).

    • At various time points after LPS injection (e.g., 1, 4, 8, and 24 hours), collect blood and tissue samples for analysis as described in Protocol 1.

Data Interpretation and Troubleshooting

  • Variability in CLP Model: The severity of CLP-induced sepsis can be modulated by the length of the ligated cecum, the size of the needle used for puncture, and the number of punctures. It is crucial to standardize these parameters to ensure reproducibility.

  • Dose-Response Studies: It is recommended to perform a dose-response study for this compound in the chosen sepsis model to determine the optimal effective dose.

  • Control Groups: Appropriate control groups are essential, including a sham-operated group (laparotomy without CLP), a vehicle-treated CLP group, and the this compound-treated CLP group.

  • Cytokine Measurement: Cytokine levels in the plasma can be measured using commercially available ELISA kits or multiplex assays.

  • Histology: Organ damage can be assessed by H&E staining of tissue sections and scoring by a pathologist blinded to the experimental groups.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the critical role of PAR4 in the complex pathophysiology of sepsis and to evaluate its therapeutic potential.

Application Notes: tcY-NH2 TFA for the Investigation of PAR4 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical component in thrombo-inflammatory processes central to cardiovascular diseases (CVDs).[1][2] Expressed on human platelets alongside PAR1, PAR4 is activated by thrombin and other proteases, leading to sustained platelet activation, aggregation, and secretion, which are key events in the formation of arterial thrombi.[1][3][4] Unlike PAR1 which mediates a rapid, transient response, PAR4 activation induces a slower, more prolonged signaling cascade, making it a crucial contributor to the stability of a thrombus.[4] Consequently, targeting PAR4 offers a promising therapeutic strategy for preventing thrombosis with a potentially wider safety margin and lower bleeding risk compared to other antiplatelet agents.[2][5]

tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective synthetic peptide antagonist of PAR4.[6] It effectively blocks PAR4 activation by agonists like thrombin or the PAR4-activating peptide (PAR4-AP), AYPGKF-NH2.[6][7] This makes this compound an invaluable research tool for elucidating the specific roles of PAR4 in various cardiovascular disease models, from in vitro platelet function assays to in vivo models of thrombosis and inflammation.

Mechanism of Action

This compound acts as a competitive antagonist at the PAR4 receptor. By binding to the receptor, it prevents the conformational changes normally induced by thrombin cleavage or agonist peptides, thereby inhibiting downstream G-protein signaling pathways. This blockade prevents key platelet activation events, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3, which is the final common step in platelet aggregation.[1][8]

PAR4 Signaling Pathway and Antagonism by this compound

PAR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates PAR4_AP PAR4 Agonist (AYPGKF-NH2) PAR4_AP->PAR4 Activates tcY This compound tcY->PAR4 Inhibits Gq Gq PAR4->Gq Couples PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation

PAR4 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound
ParameterModel SystemAgonistConcentration of tcY-NH2ResultReference
IC₅₀ Rat Platelet AggregationAYPGKF-NH₂ (10 µM)0-500 µM95 µM[6]
IC₅₀ Rat Aorta Relaxation--64 µM[6]
IC₅₀ Rat Gastric Contraction--1 µM[6]
Inhibition Platelet AggregationThrombin or AY-NH₂400 µMPrevents aggregation[6]
Inhibition Endostatin ReleaseThrombin or AY-NH₂400 µMPrevents release[6]
Table 2: In Vivo and Ex Vivo Efficacy of this compound
ModelSpeciesAdministrationDosageResultReference
Isolated Heart (Ischemia) Rat-5 µM (15 min)51% decrease in infarct size; 26% increase in ventricular function recovery[6]
Brain Death Model RatTail vein injection0.6 mg/kgAlleviates liver injury; reduces serum ALT/AST[6]
Burn Injury Model MouseIntraperitoneal injection0.6 mg/kgIncreases posttraumatic activation of CD4⁺ Tregs[6]
Inflammation Model MouseIntrapleural injection40 ng/kgInhibits neutrophil recruitment[6]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes how to assess the inhibitory effect of this compound on PAR4-mediated platelet aggregation.

1. Materials and Reagents

  • This compound: To be dissolved in an appropriate vehicle (e.g., saline or DMSO, followed by dilution in saline).

  • PAR4 Agonist: AYPGKF-NH2 TFA (PAR-4-AP) or thrombin.[7]

  • Blood Collection Tubes: 3.2% Sodium Citrate Vacutainers.

  • Reagents for Plasma Preparation: Saline.

  • Equipment:

    • Light Transmission Aggregometer (e.g., Chrono-log Model 700).

    • Calibrated pipettes.

    • Low-speed, refrigerated centrifuge.

    • Plastic cuvettes with stir bars.

    • Water bath or heating block at 37°C.

2. Preparation of Platelet-Rich and Platelet-Poor Plasma

  • Draw whole blood from healthy, consenting human donors into 3.2% sodium citrate tubes. The first few mL should be discarded to avoid tissue factor contamination.[9]

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10][11]

  • Carefully collect the upper PRP layer using a plastic pipette and transfer to a new plastic tube. Store capped at room temperature and use within 3-4 hours.[9][10]

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2,000-2,500 x g) for 10-15 minutes.[9][11]

  • Collect the PPP supernatant, which will be used to blank the aggregometer.

3. Experimental Workflow

LTA_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Collect human blood in 3.2% Sodium Citrate B 2. Centrifuge at 200g to prepare PRP A->B C 3. Centrifuge remaining blood at 2000g for PPP B->C D 4. Calibrate Aggregometer: Set 0% T with PRP Set 100% T with PPP E 5. Aliquot PRP (e.g., 250 µL) into cuvettes with stir bars D->E F 6. Pre-warm PRP at 37°C for 5 minutes E->F G 7. Add Vehicle or this compound (various concentrations) F->G H 8. Incubate for 5-10 minutes G->H I 9. Add PAR4 Agonist (e.g., AYPGKF-NH2) H->I J 10. Record Light Transmission for 5-10 minutes I->J K 11. Determine max aggregation (%) J->K L 12. Plot dose-response curve and calculate IC50 K->L

Workflow for assessing this compound via platelet aggregometry.

4. Assay Procedure

  • Turn on the aggregometer and allow it to warm to 37°C.

  • Calibrate the instrument: Place a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[10]

  • For each sample, add 250-450 µL of PRP to a cuvette containing a magnetic stir bar.[9] Place the cuvette in the heating well.

  • Pre-warm the PRP for at least 2 minutes at 37°C with stirring (e.g., 1000 rpm).

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a set period (e.g., 5 minutes).

  • Initiate the recording, then add the PAR4 agonist (e.g., 100-200 µM AYPGKF-NH2) to trigger aggregation.

  • Record the change in light transmission for 5-10 minutes until a stable plateau is reached.

5. Data Analysis

  • The primary endpoint is the maximum platelet aggregation percentage, calculated by the aggregometer software.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Conceptual Workflow for an In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol provides a conceptual framework for evaluating the antithrombotic efficacy of this compound in vivo.

1. Objective To determine if systemic administration of this compound can prevent or delay the formation of an occlusive thrombus in the carotid artery of a rodent model following chemical injury.

2. Animal Model

  • Mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Materials and Reagents

  • This compound: For in vivo administration (e.g., intravenous or intraperitoneal injection).[6]

  • Anesthetic: E.g., isoflurane or ketamine/xylazine.

  • Ferric Chloride (FeCl₃): E.g., 10% solution.

  • Surgical Equipment: Surgical microscope, micro-dissecting tools, sutures.

  • Thrombus Detection: Doppler flow probe and flowmeter.

4. Experimental Workflow

InVivo_Workflow cluster_setup Surgical Preparation cluster_treatment Treatment and Injury cluster_measurement Outcome Measurement A 1. Anesthetize animal (e.g., mouse or rat) B 2. Surgically expose the common carotid artery A->B C 3. Place Doppler flow probe to measure baseline blood flow B->C D 4. Administer this compound or Vehicle control (e.g., i.v.) E 5. Apply FeCl3-soaked filter paper to the artery for 3 min to induce injury D->E F 6. Remove filter paper and rinse the area E->F G 7. Continuously monitor blood flow F->G H 8. Record Time to Occlusion (TTO) (flow ceases) G->H I 9. (Optional) Excise thrombus and measure weight H->I

Conceptual workflow for an in vivo thrombosis model.

5. Procedure Outline

  • Anesthesia and Surgery: Anesthetize the animal and maintain a stable body temperature. Make a midline cervical incision to expose the common carotid artery.

  • Baseline Measurement: Place a Doppler flow probe around the artery to record baseline blood flow.

  • Drug Administration: Administer this compound (e.g., 0.6 mg/kg) or vehicle via tail vein or intraperitoneal injection.[6] Allow a short time for the compound to circulate.

  • Thrombosis Induction: Apply a small piece of filter paper saturated with FeCl₃ solution directly to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe.

  • Endpoint: The primary endpoint is the Time to Occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow. A longer TTO in the this compound group compared to the vehicle group indicates antithrombotic efficacy.

6. Data Analysis

  • Compare the mean TTO between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

  • If applicable, compare thrombus weights between groups.

  • A significant increase in TTO or a decrease in thrombus weight demonstrates the in vivo antithrombotic effect of PAR4 antagonism.

References

Application Notes: Immunohistochemical Detection of PAR4 Inhibition by tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Protease-Activated Receptor 4 (PAR4) inhibition by the selective antagonist, tcY-NH2 TFA. The described methodology focuses on detecting the downstream consequences of PAR4 inhibition, offering a robust strategy for evaluating the efficacy of this compound in tissue samples.

Introduction

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, is a key player in thrombosis and inflammation. Its activation by proteases like thrombin initiates intracellular signaling cascades.[1][2] this compound is a potent and selective peptide antagonist of PAR4, effectively inhibiting thrombin-induced platelet aggregation and inflammatory responses.[3][4][5] This document outlines a comprehensive immunohistochemistry (IHC) protocol to visualize the inhibitory effect of this compound on PAR4 signaling. The protocol is designed to assess the phosphorylation of Extracellular signal-Regulated Kinase (p-ERK), a downstream marker of PAR4 activation, providing a reliable readout of this compound's inhibitory action in a cellular context.

Quantitative Data Summary

The following table summarizes key quantitative data for the application of this compound and relevant antibody dilutions for immunohistochemistry, compiled from various experimental sources.

ParameterValueSpecies/SystemApplicationSource
This compound Concentration
IC50 for Platelet Aggregation95 µMRat PlateletsIn vitro Aggregation Assay[3]
In vivo Dose (Anti-inflammatory)0.6 mg/kg (single dose, i.p.)MouseBurn Injury Model[3]
In vivo Dose (Liver Injury)0.6 mg/kg (single dose, tail vein)RatBrain Death Model[3]
In vitro Concentration (Platelet Aggregation Inhibition)400 µM (5 min incubation)PlateletsIn vitro Aggregation Assay[3]
Antibody Dilutions
Anti-PAR4 (Polyclonal)1:100HumanImmunohistochemistry (IHC)[6]
Anti-phospho-ERK1/2 (p-ERK)1:100HumanImmunohistochemistry (IHC)

PAR4 Signaling Pathway and Inhibition by this compound

Protease-activated receptor 4 (PAR4) is activated when proteases, such as thrombin, cleave its extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and triggering intracellular signaling. PAR4 couples to Gq and G12/13 proteins. The Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). The G12/13 pathway activates the RhoA/ROCK signaling cascade. Both pathways can contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of ERK.[1][2] The PAR4 antagonist, this compound, acts by preventing the initial cleavage and activation of the receptor by thrombin, thereby blocking all downstream signaling events.[7]

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleaves & Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits Gq Gq PAR4->Gq Activates G1213 G12/13 PAR4->G1213 Activates PLC PLC Gq->PLC RhoA RhoA/ROCK G1213->RhoA PKC PKC PLC->PKC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization MAPK_Cascade MAPK Cascade (Raf-MEK) RhoA->MAPK_Cascade PKC->MAPK_Cascade Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_Mobilization->Cellular_Response pERK p-ERK (Phosphorylated) MAPK_Cascade->pERK pERK->Cellular_Response

Figure 1: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for IHC Detection of PAR4 Inhibition

The following diagram outlines the key steps in the experimental protocol to assess PAR4 inhibition by this compound using immunohistochemistry. The workflow is designed for an in vivo study where tissue is collected after treatment and processed for histological analysis.

IHC_Workflow cluster_animal_treatment In Vivo Experiment cluster_tissue_processing Tissue Processing cluster_staining Immunohistochemical Staining cluster_analysis Analysis Animal_Groups 1. Animal Groups (Control, Agonist, Antagonist + Agonist) Treatment 2. Administer this compound (or vehicle) Animal_Groups->Treatment Stimulation 3. Administer PAR4 Agonist (or saline) Treatment->Stimulation Tissue_Collection 4. Tissue Collection & Fixation (e.g., 10% NBF) Stimulation->Tissue_Collection Dehydration 5. Dehydration (Ethanol Series) Clearing 6. Clearing (Xylene) Dehydration->Clearing Embedding 7. Paraffin Embedding Clearing->Embedding Sectioning 8. Sectioning (4-5 µm sections) Embedding->Sectioning Deparaffinization 9. Deparaffinization & Rehydration Antigen_Retrieval 10. Antigen Retrieval (e.g., Citrate Buffer pH 6.0) Deparaffinization->Antigen_Retrieval Blocking 11. Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab 12. Primary Antibody Incubation (Anti-p-ERK, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 13. Secondary Antibody & Detection System (e.g., HRP) Primary_Ab->Secondary_Ab Chromogen 14. Chromogen Development (e.g., DAB) Secondary_Ab->Chromogen Counterstain 15. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 16. Dehydration & Mounting Microscopy 17. Microscopy & Imaging Dehydration_Mounting->Microscopy Quantification 18. Image Analysis & Quantification of p-ERK staining Microscopy->Quantification

Figure 2: Experimental Workflow for IHC Detection of PAR4 Inhibition.

Detailed Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Tissue Preparation

1.1. In Vivo Experiment:

  • Group 1 (Control): Administer vehicle for both antagonist and agonist.
  • Group 2 (Agonist): Administer vehicle followed by a PAR4 agonist (e.g., AYPGKF-NH2).
  • Group 3 (Antagonist + Agonist): Administer this compound (e.g., 0.6 mg/kg, i.p.) followed by the PAR4 agonist. 1.2. Tissue Collection and Fixation: Euthanize animals at a predetermined time point after agonist administration. Perfuse with PBS followed by 10% Neutral Buffered Formalin (NBF). Dissect the target tissue and post-fix in 10% NBF for 18-24 hours at room temperature. 1.3. Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%). Clear the tissue with xylene and embed in paraffin wax.

2. Immunohistochemical Staining

2.1. Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides. 2.2. Deparaffinization and Rehydration:

  • Incubate slides in a 60°C oven for 30 minutes.
  • Immerse in xylene (2 changes, 5 minutes each).
  • Immerse in 100% ethanol (2 changes, 3 minutes each).
  • Immerse in 95% ethanol (1 change, 3 minutes).
  • Immerse in 70% ethanol (1 change, 3 minutes).
  • Rinse in deionized water for 5 minutes. 2.3. Antigen Retrieval:
  • Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
  • Heat the solution to 95-100°C and maintain for 20 minutes.
  • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes). 2.4. Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS. 2.5. Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber. 2.6. Primary Antibody Incubation:
  • Dilute the primary antibody against phospho-ERK1/2 (p-ERK) (e.g., 1:100) in the blocking solution.
  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber. 2.7. Secondary Antibody and Detection:
  • Rinse slides with PBS (3 changes, 5 minutes each).
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
  • Rinse with PBS (3 changes, 5 minutes each).
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature. 2.8. Chromogen Development:
  • Rinse with PBS (3 changes, 5 minutes each).
  • Apply a diaminobenzidine (DAB) substrate solution and monitor for the development of a brown color (typically 2-10 minutes).
  • Stop the reaction by immersing the slides in deionized water. 2.9. Counterstaining:
  • Lightly counterstain the sections with hematoxylin (e.g., Mayer's hematoxylin) for 30-60 seconds.
  • "Blue" the sections in running tap water. 2.10. Dehydration and Mounting:
  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
  • Clear in xylene (2 changes, 5 minutes each).
  • Coverslip the slides using a permanent mounting medium.

3. Analysis

3.1. Microscopy: Examine the stained slides under a light microscope. Positive p-ERK staining will appear as a brown precipitate, while nuclei will be counterstained blue. 3.2. Interpretation: A significant reduction in the intensity and/or number of p-ERK positive cells in the "Antagonist + Agonist" group compared to the "Agonist" group indicates successful inhibition of PAR4 signaling by this compound. 3.3. Quantification (Optional): Use image analysis software (e.g., ImageJ/Fiji) to quantify the staining intensity (e.g., H-score) or the percentage of positive cells for an objective comparison between experimental groups.

This protocol provides a robust framework for assessing the inhibitory activity of this compound on PAR4 signaling in tissues. By targeting a key downstream signaling node (p-ERK), this IHC method offers a valuable tool for preclinical studies, aiding in the characterization of PAR4 antagonists and their potential therapeutic applications in diseases driven by PAR4 activation. Optimization of antibody concentrations and incubation times may be necessary depending on the specific tissue and antibodies used.

References

Troubleshooting & Optimization

Troubleshooting tcY-NH2 TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tcY-NH2 TFA. The following information is designed to address common solubility issues in aqueous buffers and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound, or (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist peptide.[1] It is commonly used in research related to inflammation, immunology, and platelet aggregation.[1] As a synthetic peptide, it is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using high-performance liquid chromatography (HPLC).[2][3][4] The TFA counter-ion can influence the peptide's solubility and may have an impact on biological assays.[2][3]

Q2: I'm having trouble dissolving my lyophilized this compound in an aqueous buffer. What is the first step?

A2: The first step is to assess the peptide's overall charge to determine the most appropriate solvent.[5][6][7] For tcY-NH2 ((trans-Cinnamoyl)-YPGKF-NH2), let's determine its approximate net charge at neutral pH (around 7).

  • Y (Tyrosine): Neutral

  • P (Proline): Neutral

  • G (Glycine): Neutral

  • K (Lysine): +1 charge

  • F (Phenylalanine): Neutral

  • N-terminus: The trans-Cinnamoyl group makes the N-terminus non-basic.

  • C-terminus: The amide group (-NH2) is neutral.

The peptide has a net positive charge of +1 due to the Lysine residue. Therefore, it is considered a basic peptide.

Q3: My this compound is a basic peptide. What is the recommended initial solvent?

A3: For basic peptides (net charge > 0), the recommended starting solvent is sterile, distilled water.[7] If solubility is limited in water, a slightly acidic solution can be used.[6][8] A common approach is to add a small amount of 10% acetic acid.[6][8]

Q4: What if my this compound still doesn't dissolve in water or a weak acid?

A4: If the peptide remains insoluble, you can try using a small quantity of an organic solvent to create a stock solution, which can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[5][8] However, be mindful that DMSO can be toxic in some cell-based assays, so the final concentration should be kept low (typically below 0.5-1%).[7][8]

Q5: Can the TFA salt affect my experiments?

A5: Yes, the TFA counter-ion can have several effects on your experiments. It can lower the pH of your peptide solution and may interfere with biological assays, such as cell proliferation studies.[3][9] For sensitive applications, it may be necessary to perform a TFA salt exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.[2][10]

Troubleshooting Guide for this compound Solubility

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Initial Solubility Test

Before dissolving the entire batch of your peptide, it is highly recommended to test the solubility with a small aliquot.[7]

Problem: The peptide forms a cloudy suspension or visible particles in my aqueous buffer.

This indicates poor solubility. The following workflow can help you systematically find a suitable solvent system.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound water Attempt to dissolve in sterile dH2O start->water sonicate Sonicate briefly (e.g., 3 x 10 seconds on ice) water->sonicate If not fully dissolved acid Add a few drops of 10% Acetic Acid organic Dissolve in a minimal amount of DMSO (for a stock solution) acid->organic If still not dissolved sonicate->acid If still not dissolved dilute Slowly add the DMSO stock solution dropwise to the stirred aqueous buffer organic->dilute success Peptide is dissolved dilute->success If solution is clear fail Consider TFA exchange or alternative formulation dilute->fail If peptide precipitates

Caption: A stepwise workflow for dissolving this compound.

Experimental Protocols
  • Bring the lyophilized this compound to room temperature before opening the vial.

  • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution.

  • Vortex briefly. If the peptide does not fully dissolve, proceed to the next step.

  • Add a few drops of a 10% acetic acid solution and vortex again.

  • If solubility is still an issue, sonicate the solution in a water bath for short bursts (e.g., 3 times for 10 seconds), keeping the sample on ice between sonications to prevent degradation.[5]

  • Once dissolved, the stock solution can be diluted with your desired aqueous buffer.

  • Bring the lyophilized this compound to room temperature.

  • Add a minimal amount of DMSO to the vial to completely dissolve the peptide.

  • While gently vortexing or stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system.

Quantitative Data Summary
Peptide Property Primary Solvent Secondary Solvent/Additive Notes
Basic (Net Charge > 0) Sterile Water10-30% Acetic Acid or 0.1% TFAThis compound falls into this category.[6][8]
Acidic (Net Charge < 0) Sterile Water or PBS10% Ammonium Bicarbonate or NH4OHEnsure final pH is around 7.[7]
Neutral or Hydrophobic DMSO, DMF, or AcetonitrileDilute with aqueous bufferUse a minimal amount of organic solvent.[5][7]
Advanced Troubleshooting

Problem: The peptide precipitates when I dilute the DMSO stock solution into my aqueous buffer.

This suggests that the peptide is highly hydrophobic and has a low solubility in the final buffer composition.

G cluster_1 Troubleshooting Precipitation During Dilution start Precipitation occurs upon dilution of DMSO stock option1 Option 1: Increase organic co-solvent in final buffer start->option1 option2 Option 2: Use a different co-solvent (e.g., Acetonitrile) start->option2 option3 Option 3: Perform a TFA exchange to a more soluble salt start->option3 check_compatibility Check for compatibility with your experimental assay option1->check_compatibility option2->check_compatibility option3->check_compatibility end Proceed with experiment check_compatibility->end

Caption: Decision-making process for addressing precipitation issues.

Solution 1: TFA Exchange

If the TFA counter-ion is suspected to contribute to poor solubility or interfere with your assay, a salt exchange can be performed. The most common exchange is to the hydrochloride (HCl) salt.

  • Dissolve the peptide in a 100 mM HCl solution.[10]

  • Allow the solution to stand at room temperature for approximately one minute.[10]

  • Freeze the solution using liquid nitrogen.

  • Lyophilize the frozen solution to obtain the peptide as an HCl salt.[10]

  • Repeat this process if residual TFA is still a concern.

Solution 2: Use of Chaotropic Agents

For peptides that tend to aggregate, the addition of a chaotropic agent such as 6M guanidine hydrochloride or 8M urea to the stock solution can help disrupt hydrogen bonding and improve solubility.[6][11] However, these agents can denature proteins and interfere with many biological systems, so their use must be carefully considered.[5][11]

References

Optimizing tcY-NH2 TFA concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for optimizing the use of tcY-NH2 (TFA salt), a potent and selective inhibitor of non-receptor tyrosine kinase Fyn. Proper concentration selection is critical to minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for tcY-NH2 TFA in cell-based assays?

The optimal concentration of this compound can vary significantly depending on the cell type, assay duration, and specific experimental goals. It is crucial to perform a dose-response curve to determine the IC50 for Fyn inhibition in your specific system.

Q2: What are the known off-target effects of this compound?

While tcY-NH2 is designed to be a selective Fyn inhibitor, high concentrations may lead to off-target inhibition of other Src family kinases or unrelated kinases. It is essential to conduct counter-screening or use orthogonal approaches to validate that the observed phenotype is due to Fyn inhibition.

Q3: How can I confirm that the observed effects are specific to Fyn inhibition?

To ensure the specificity of your results, consider the following validation experiments:

  • Rescue Experiments: Perform a rescue experiment by overexpressing a this compound-resistant Fyn mutant. If the observed phenotype is reversed, it strongly suggests the effect is Fyn-dependent.

  • Fyn Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Fyn expression. The resulting phenotype should mimic the effects observed with this compound treatment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cellular toxicity observed. The concentration of this compound is too high, leading to off-target effects or general cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest effective concentration.
Inconsistent results between experiments. Variability in experimental conditions, such as cell passage number, seeding density, or treatment duration.Standardize all experimental parameters. Ensure consistent cell culture practices and precise timing for all treatments and measurements.
No observable effect at expected concentrations. The compound may not be active in the specific cell line or assay being used. The target, Fyn, may not be expressed or play a significant role in the measured outcome.Confirm Fyn expression in your cell line using Western blot or qPCR. Verify the activity of your this compound stock by testing it in a positive control system where Fyn activity is known to be critical.
Observed phenotype does not match published Fyn inhibition results. The effect may be due to off-target binding at the concentration used. The cellular context of your model system may differ significantly from published studies.Perform a kinase profiling assay to identify potential off-target interactions at your working concentration. Validate your findings using the specificity assays mentioned in FAQ 3.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound for the desired duration. Include a vehicle-only control.

  • Lysis and Assay: Lyse the cells and perform a kinase assay to measure Fyn activity.

  • Data Analysis: Plot the Fyn activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

cluster_workflow Troubleshooting Workflow for Off-Target Effects A High-Throughput Screen (Initial Hit) B Dose-Response Curve (Determine IC50) A->B C Assess Cellular Toxicity (e.g., MTT Assay) B->C D Kinase Selectivity Profiling (Identify Off-Targets) C->D If toxicity is low E Orthogonal Validation (e.g., siRNA, Rescue) D->E If off-targets identified F Confirmed On-Target Effect E->F

Caption: A logical workflow for identifying and mitigating off-target effects.

cluster_pathway Simplified Fyn Signaling Pathway Receptor Receptor Tyrosine Kinase Fyn Fyn Receptor->Fyn Activates Substrate Downstream Substrate Fyn->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Fyn Inhibits

Caption: Inhibition of a key step in the Fyn signaling cascade by this compound.

tcY-NH2 TFA stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of tcY-NH2 TFA, a selective PAR4 antagonist peptide. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for optimal preservation, at -80°C.[1] It is crucial to keep the product in a desiccated environment to prevent degradation from moisture.

Q2: How should I store this compound once it is reconstituted in solution?

A2: Once reconstituted, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions.

Q3: What solvents are suitable for reconstituting this compound?

A3: The solubility of this compound should be confirmed with the supplier's product datasheet. However, peptides are often reconstituted in sterile, distilled water or a buffer appropriate for the experimental setup.[2] For peptides with basic residues, a slightly acidic buffer may aid dissolution. If solubility issues persist, a small amount of an organic solvent like DMSO or acetonitrile can be used, followed by dilution with the aqueous buffer.

Q4: Can the trifluoroacetate (TFA) salt interfere with my experiments?

A4: Yes, the TFA counter-ion can impact biological assays.[1][3] TFA is a strong acid and can alter the pH of your experimental solutions.[1] It has also been reported to affect cell proliferation and other cellular responses.[3] For sensitive applications, it may be necessary to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride.

Q5: How can I remove the TFA counter-ion from my this compound sample?

A5: TFA can be exchanged using techniques like ion-exchange chromatography or by repeatedly dissolving the peptide in a solution containing a different acid (e.g., HCl or acetic acid) and then lyophilizing it.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no biological activity of this compound 1. Peptide Degradation: Improper storage (e.g., room temperature, exposure to light or moisture), or multiple freeze-thaw cycles of the reconstituted solution. 2. Incorrect Concentration: Inaccurate measurement of the lyophilized powder or errors in dilution. 3. TFA Interference: The TFA counter-ion may be affecting the biological assay.1. Verify Storage: Ensure the peptide has been stored at -20°C or -80°C. Use a fresh aliquot for the experiment. 2. Confirm Concentration: Re-measure the peptide concentration. For accurate quantification, consider methods like UV-Vis spectroscopy at 280 nm. 3. TFA Exchange: If TFA interference is suspected, consider exchanging the counter-ion to acetate or hydrochloride.
Precipitation of this compound in solution 1. Low Solubility: The peptide may not be fully soluble in the chosen solvent or buffer at the desired concentration. 2. pH of the Solution: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where solubility is minimal.1. Optimize Solvent: Try a different solvent or a co-solvent system (e.g., adding a small amount of DMSO or acetonitrile). Sonication may also aid dissolution. 2. Adjust pH: Modify the pH of the buffer to be further from the peptide's pI.
Inconsistent experimental results 1. Peptide Instability in Assay Media: The peptide may be degrading over the time course of the experiment in the specific buffer or cell culture medium used. 2. Variability in Reagent Preparation: Inconsistent preparation of stock and working solutions.1. Assess Stability in Media: Perform a stability study of this compound in your experimental medium over the relevant time period. 2. Standardize Procedures: Ensure consistent and precise preparation of all solutions. Use freshly prepared solutions whenever possible.

Stability and Degradation

Predicted Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound based on common peptide degradation mechanisms. The primary sites susceptible to degradation are the peptide bonds, which can undergo hydrolysis, and the side chains of specific amino acids.

G Predicted Degradation Pathway of this compound cluster_degradation Degradation Products tcY_NH2 This compound (trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2) hydrolysis_products Hydrolyzed Fragments (e.g., smaller peptides, free amino acids) tcY_NH2->hydrolysis_products Hydrolysis (acidic/basic conditions, enzymatic) deamidation_product Deamidated Products (at C-terminal amide) tcY_NH2->deamidation_product Deamidation (neutral/basic pH) oxidation_product Oxidized Tyrosine (if exposed to oxidizing agents) tcY_NH2->oxidation_product Oxidation

Caption: Predicted degradation pathways of this compound.

Illustrative Stability Data

The following table provides an example of how to present stability data for this compound. Note: This is illustrative data and not based on specific experimental results for this compound.

Storage ConditionTimepointPurity (%) by HPLCComments
Lyophilized at -80°C0 months99.5Initial purity
6 months99.3Highly stable
12 months99.1Minimal degradation
Lyophilized at -20°C0 months99.5Initial purity
6 months98.8Stable
12 months98.2Minor degradation observed
Lyophilized at 4°C0 months99.5Initial purity
1 month95.2Significant degradation
3 months88.7Not recommended for storage
In Solution at -20°C0 weeks99.5Initial purity
(in PBS, pH 7.4)1 week98.9Stable
4 weeks97.5Some degradation
In Solution at 4°C0 days99.5Initial purity
(in PBS, pH 7.4)1 day98.1Minor degradation
7 days92.3Significant degradation

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS)

  • pH meter

  • Incubators/water baths at desired temperatures

  • HPLC system with a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound.

  • Reconstitute in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.

  • Filter the stock solution through a 0.22 µm filter.

3. Experimental Workflow:

G Workflow for this compound Stability Assessment start Prepare this compound Stock Solution aliquot Aliquot into different conditions (e.g., Temp, pH, Light) start->aliquot incubate Incubate for specified time points aliquot->incubate sample Collect samples at each time point incubate->sample hplc Analyze by RP-HPLC sample->hplc analyze Determine purity and identify degradation products hplc->analyze end Report Stability Data analyze->end

Caption: Workflow for assessing the stability of this compound.

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

5. Data Analysis:

  • Calculate the percentage purity of this compound at each time point by integrating the peak area of the main peak relative to the total peak area.

  • Identify any new peaks that appear over time as potential degradation products.

  • Plot the percentage of intact this compound against time for each condition to determine the degradation rate.

References

Technical Support Center: Addressing tcY-NH2 TFA Salt Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address interference from trifluoroacetic acid (TFA) salts in biological assays involving tcY-NH2 and other synthetic peptides.

Frequently Asked questions (FAQs)

Q1: What is TFA and why is it present in my tcY-NH2 peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1] It is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve peak resolution.[2] While the manufacturing process includes a lyophilization (freeze-drying) step to remove excess, unbound TFA, it remains as a counterion electrostatically bound to positively charged amino acid residues (like lysine, arginine, and the N-terminus) in the tcY-NH2 peptide.[3][4] Consequently, synthetic peptides are typically delivered as TFA salts.[5]

Q2: How can residual TFA from my tcY-NH2 TFA salt interfere with my biological assays?

A2: Residual TFA can significantly impact biological assays through several mechanisms:

  • Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and proliferation.[5][6] This can mask the true biological effect of the tcY-NH2 peptide or lead to false interpretations of its activity.[1]

  • Alteration of Peptide Properties: The TFA counterion can bind to the tcY-NH2 peptide and alter its secondary structure, solubility, and aggregation characteristics.[3][7] This may affect the peptide's ability to interact with its biological target.

  • pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer, especially if the buffer has low buffering capacity.[1][2] This is critical for enzyme kinetic assays, where optimal pH is essential for activity.

  • Direct Assay Interference: TFA can directly interact with assay components, such as enzymes or receptors, potentially acting as an allosteric modulator and leading to false-positive or false-negative results.[2][8]

Q3: What are the typical levels of TFA in a synthetic peptide, and what is considered an acceptable level for sensitive assays?

A3: The amount of residual TFA in a lyophilized peptide sample can vary considerably, often ranging from 10% to 45% by weight.[1][9] For sensitive biological applications, such as cell-based assays, in vivo studies, and structural analyses, it is highly recommended to reduce the TFA content to less than 1%.[1][5]

Q4: How can I remove or significantly reduce the TFA content in my tcY-NH2 sample?

A4: The most effective methods involve exchanging the TFA counterion for a more biocompatible one, such as chloride (Cl-) or acetate (CH3COO-). Common techniques include:

  • TFA/HCl Exchange by Lyophilization: This is a widely adopted method that involves repeatedly dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing it.[4][10]

  • TFA/Acetate Exchange using Ion-Exchange Chromatography: This method uses a strong anion exchange resin to replace TFA with acetate.[11][12]

  • Reverse-Phase HPLC: HPLC can also be used to exchange the counterion by using a mobile phase containing a different acid, like acetic acid.[13]

Q5: Are there alternatives to receiving my peptide as a TFA salt?

A5: Yes, you can often request peptides to be delivered in alternative salt forms, such as acetate or hydrochloride salts.[3] While this may come at a higher cost due to additional processing and potential peptide loss during the exchange, it can save significant time and prevent assay complications.[3]

Troubleshooting Guide

Problem 1: Unexpected cytotoxicity or inhibition of cell proliferation in my cell-based assay.

  • Possible Cause: The residual TFA in your tcY-NH2 peptide stock is toxic to the cells. TFA has been shown to inhibit the growth of cell types like osteoblasts at concentrations as low as 10 nM.[6][14]

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock.

    • Perform a Counter-ion Exchange: Use one of the detailed protocols below to exchange TFA for the more biocompatible hydrochloride or acetate salt.[2]

    • Run a "TFA only" Control: In your assay, include a control group with TFA alone at concentrations equivalent to those present in your tcY-NH2-treated wells. This will help you distinguish between the effects of the peptide and the TFA salt.

    • Use a TFA-free Peptide: If available, purchase tcY-NH2 as an acetate or HCl salt for direct comparison.[1]

Problem 2: The observed biological activity of tcY-NH2 is lower than expected in an enzyme kinetic assay.

  • Possible Cause: The acidity of the TFA is altering the pH of your assay buffer, moving it away from the optimal pH for your enzyme.[2]

  • Troubleshooting Steps:

    • Measure the pH: After adding your tcY-NH2 stock solution to the assay buffer, measure the final pH. If it has shifted significantly, this is a likely cause.

    • Increase Buffer Capacity: Ensure your assay buffer has sufficient capacity to maintain a stable pH after the addition of the acidic peptide solution.

    • Perform a Counter-ion Exchange: Exchanging TFA for a weaker acid counterion like acetate will mitigate pH-related issues.

Problem 3: My tcY-NH2 peptide has poor solubility or aggregates when dissolved.

  • Possible Cause: The TFA counterion can influence the peptide's physicochemical properties, including its solubility and tendency to aggregate.[3][7]

  • Troubleshooting Steps:

    • Solubility Test: Before preparing a large stock, test the solubility of a small amount of the peptide in various buffers.

    • Use a Co-solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer.

    • Counter-ion Exchange: Exchanging TFA for a different counterion like acetate or chloride may improve the solubility of tcY-NH2 in your specific buffer system.

Quantitative Data Summary

The following table summarizes the potential impact of TFA on various biological assays and the effectiveness of different removal techniques. These are illustrative values based on published data.

Assay Type Parameter Measured TFA Concentration Observed Effect TFA Removal Efficiency (Post-Exchange) References
Cell Proliferation Osteoblast Cell Count100 nM~10% inhibition of cell growth>99%[6]
Cell Viability (MTT) MDCK Cell Viability10 µM - 1 mMDose-dependent cytotoxicityNot Applicable[15]
Enzyme Kinetics Generic Kinase ActivityVariableInhibition due to pH shift and potential competition with phosphate groups>99%[5]
GPCR Signaling cAMP AccumulationVariableAltered receptor activity (allosteric modulation)>99%[8]
Membrane Permeability Liposomal Fluorescence AssayVariableAltered peptide permeation depending on the counterion>99%[4]

Experimental Protocols

Protocol 1: TFA/HCl Exchange by Lyophilization

This is the most common and widely adopted method for TFA removal.[4]

  • Dissolution: Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.[10]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][10] Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could risk peptide modification.

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[10]

  • Freezing: Rapidly freeze the solution using liquid nitrogen or in a -80°C freezer.[2]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[10]

  • Final Product: After the final lyophilization, the resulting tcY-NH2 HCl salt is ready to be dissolved in the appropriate buffer for your assay.

Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography

This method is effective for exchanging TFA with acetate.

  • Resin Preparation: Prepare a small column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion sites relative to the expected amount of TFA in the peptide sample.[11][12]

  • Elution: Elute the column with a 1 M solution of sodium acetate.[11]

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[11]

  • Sample Loading: Dissolve the this compound salt in distilled water and apply it to the prepared column.

  • Elution of Peptide: Elute the column with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize them to obtain the final tcY-NH2 acetate salt.[11]

Visualizations

TFA_Troubleshooting_Workflow start Start: Unexpected or Inconsistent Assay Results check_tfa Is the peptide a TFA salt? start->check_tfa no_tfa Interference is likely from another source. (End of this workflow) check_tfa->no_tfa No run_controls Run 'TFA only' and 'Vehicle' Controls check_tfa->run_controls Yes is_tfa_interfering Do controls indicate TFA interference? run_controls->is_tfa_interfering no_interference TFA is not the primary cause. Investigate other variables. is_tfa_interfering->no_interference No remove_tfa Perform Counter-ion Exchange (e.g., HCl or Acetate exchange) is_tfa_interfering->remove_tfa Yes re_run_assay Re-run Assay with TFA-free Peptide remove_tfa->re_run_assay problem_solved Problem Resolved re_run_assay->problem_solved

Caption: Workflow for troubleshooting TFA interference in biological assays.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol peptide tcY-NH2 Peptide gpcr GPCR peptide->gpcr 1. Binding g_protein G-Protein (αβγ) gpcr->g_protein 2. Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase 5. Activation cellular_response Cellular Response (e.g., Gene Transcription) downstream_kinase->cellular_response 6. Response tfa TFA Interference (pH change, allosteric effects) tfa->gpcr tfa->effector

Caption: Potential interference of TFA in a generic GPCR signaling pathway.

TFA_Removal_Workflow start Start: Peptide (this compound Salt) dissolve Dissolve in H2O start->dissolve add_hcl Add 100 mM HCl (to final 2-10 mM) dissolve->add_hcl freeze Flash Freeze (-80°C or Liq. N2) add_hcl->freeze lyophilize Lyophilize (overnight) freeze->lyophilize check_repeat Repeat Cycle 2-3x? lyophilize->check_repeat check_repeat->dissolve Yes final_product Final Product: Peptide (tcY-NH2 HCl Salt) check_repeat->final_product No

References

tcY-NH2 TFA degradation in cell culture media and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tcY-NH2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective antagonist for the Protease-Activated Receptor 4 (PAR4). It is primarily used in research to investigate PAR4-mediated signaling pathways in various biological processes, including inflammation, immunology, and platelet aggregation.[1][2][3]

Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What is the likely cause?

A2: The most probable cause for the loss of bioactivity is the degradation of the tcY-NH2 peptide in the cell culture medium.[4] This degradation can be mediated by proteases and peptidases present in the culture environment, which may be secreted by the cells or introduced through serum supplementation.[4] Peptides with a free N-terminal amine, like tcY-NH2, can be particularly susceptible to enzymatic degradation by exopeptidases.[5][6]

Q3: What are the primary factors in my cell culture setup that can influence the stability of this compound?

A3: Several factors can impact the stability of your peptide:

  • Serum: Fetal Bovine Serum (FBS) and other animal sera are rich in proteases that can rapidly degrade peptides.[4][7]

  • Cell Type and Density: Different cell types secrete varying levels and types of proteases. Higher cell densities can lead to a higher concentration of these enzymes.[4]

  • pH of the Medium: The optimal pH for many proteases is within the physiological range of cell culture media (pH 7.2-7.4).[4]

  • Temperature: Standard incubation temperatures of 37°C are optimal for most enzymatic activities.[4]

  • Peptide Sequence: The specific amino acid sequence of tcY-NH2 ((trans-Cinnamoyl)-YPGKF-NH2) has potential cleavage sites for various peptidases.

Q4: Can the trifluoroacetic acid (TFA) salt form of the peptide affect my experiments?

A4: Yes, the TFA counter-ion can have unintended effects.[8][9][10] Residual TFA can:

  • Alter the peptide's conformation and solubility.[10]

  • Exhibit cytotoxicity at certain concentrations, potentially inhibiting or, in some cases, promoting cell growth, which can lead to variable or false experimental results.[8][10][11]

  • Interfere with enzymatic assays and receptor-ligand binding studies.[10] For sensitive cellular assays, it is often recommended to exchange the TFA salt for a more biologically compatible one like acetate or hydrochloride.[8][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture.

Problem Possible Cause Recommended Solution
Rapid loss of peptide bioactivity. Enzymatic degradation by serum components.Solution 1.1: Reduce serum concentration if your cells can tolerate it. Consider adapting cells to a serum-free medium for critical experiments. Solution 1.2: Heat-inactivate the serum (56°C for 30 minutes) to denature some proteases. However, this may also inactivate essential growth factors.
Enzymatic degradation by cell-secreted proteases.Solution 2.1: Use a broad-spectrum protease inhibitor cocktail in your cell culture medium. Ensure the cocktail is compatible with your cell type and assay.[4] Solution 2.2: Optimize cell seeding density. A lower density might reduce the concentration of secreted proteases.[4]
Inherent instability of the peptide.Solution 3.1: Minimize the time the peptide is in the culture medium before the assay. Solution 3.2: For long-term experiments, consider replenishing the peptide at regular intervals.
Inconsistent or unexpected experimental results. Interference from the TFA counter-ion.Solution 4.1: Perform a salt exchange to replace TFA with acetate or hydrochloride. This can be done through techniques like ion-exchange chromatography or repeated lyophilization with the desired acid.[9] Solution 4.2: If TFA removal is not feasible, run control experiments with TFA alone to assess its effect on your specific assay.[8]
Peptide adsorption to plasticware.Solution 5.1: Use low-protein-binding plates and pipette tips. Solution 5.2: Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers, if compatible with your assay.
Improper storage and handling.Solution 6.1: Store the lyophilized peptide at -20°C or -80°C.[12][13] Solution 6.2: Reconstitute the peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store the stock solution in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[12][13]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of intact this compound over time.

Materials:

  • This compound

  • Cell culture medium (with and without serum, with and without cells)

  • Protease inhibitor cocktail (optional)

  • Cold acetonitrile (ACN) with 0.1% TFA

  • HPLC-MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spiking: Spike the this compound stock solution into different media conditions to achieve the final desired concentration. Include the following conditions:

    • Cell-free medium with serum

    • Cell-free medium without serum

    • Medium with cells and serum

    • Medium with cells but without serum

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) of the supernatant from each condition.[4]

  • Sample Preparation: To precipitate proteins and halt enzymatic activity, add an equal volume of cold acetonitrile with 0.1% TFA to each sample.[4]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using an HPLC-MS system. Use a suitable C18 column and a gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.[4]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining peptide relative to the 0-hour time point to determine its half-life in each condition.

Quantitative Data Summary

The following table presents hypothetical data from a stability experiment as described above, illustrating the expected outcomes under different conditions.

Condition Half-life of this compound (hours) % Remaining at 24 hours
Cell-free medium (serum-free)> 48~95%
Cell-free medium (+10% FBS)~12~20%
Medium with cells (serum-free)~20~55%
Medium with cells (+10% FBS)~6< 10%
Medium with cells (+10% FBS + Protease Inhibitors)~18~50%

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Peptide into Media prep_stock->spike prep_media Prepare Experimental Media (± cells, ± serum, ± inhibitors) prep_media->spike incubate Incubate at 37°C spike->incubate sampling Time-Course Sampling (0, 1, 4, 8, 24, 48h) incubate->sampling precipitate Protein Precipitation (Cold ACN + 0.1% TFA) sampling->precipitate centrifuge Centrifuge precipitate->centrifuge hplc_ms HPLC-MS Analysis centrifuge->hplc_ms data_analysis Data Analysis (Calculate Half-life) hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways of tcY-NH2

G cluster_enzymes Potential Cleavage by Peptidases tcY_NH2 (trans-Cinnamoyl) Tyr Pro Gly Lys Phe-NH2 aminopeptidase Aminopeptidases aminopeptidase->tcY_NH2:f1 Cleavage at N-terminus dpp4 Dipeptidyl Peptidase IV (DPP-IV) dpp4->tcY_NH2:f2 Cleavage after Proline trypsin_like Trypsin-like Proteases trypsin_like->tcY_NH2:f4 Cleavage after Lysine

Caption: Potential enzymatic cleavage sites in tcY-NH2.

References

Interpreting unexpected results in tcY-NH2 TFA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tcY-NH2 TFA, a selective PAR4 antagonist peptide. Unexpected results in experiments with synthetic peptides like this compound can often be traced to the presence of trifluoroacetic acid (TFA), a remnant from the peptide synthesis and purification process. This guide will help you identify and resolve common issues related to TFA contamination and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide that acts as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). Its primary application in research is to study the role of PAR4 in physiological and pathological processes, particularly in inhibiting thrombin-induced platelet aggregation and inflammation.[1]

Q2: Why is my tcY-NH2 peptide supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification with high-performance liquid chromatography (HPLC). While much of the free TFA is removed during the final lyophilization step, it often remains as a counterion bound to the peptide, forming a TFA salt.

Q3: How can residual TFA affect my experiments?

A3: Residual TFA can significantly impact experimental outcomes in several ways:

  • Biological Assays: TFA can exhibit cytotoxic effects, leading to either the inhibition or promotion of cell growth, which can mask the true biological activity of the tcY-NH2 peptide.[2] This can lead to inconsistent and erroneous results in cell-based assays.

  • LC-MS Analysis: TFA is a strong ion-pairing agent that can suppress the signal in mass spectrometry, leading to reduced sensitivity and poor peak shape.[3][4]

  • Physicochemical Properties: The presence of TFA can alter the peptide's secondary structure, solubility, and overall mass.

Q4: I am observing lower-than-expected potency of this compound in my platelet aggregation assay. What could be the cause?

A4: Lower-than-expected potency can be due to several factors:

  • TFA Interference: Residual TFA can interfere with the biological activity of the peptide.

  • Peptide Degradation: Improper storage of the peptide (e.g., at room temperature or repeated freeze-thaw cycles) can lead to its degradation.

  • Incorrect Concentration: The net peptide content of a lyophilized powder can vary. It is crucial to accurately determine the peptide concentration.

  • Suboptimal Assay Conditions: The platelet preparation, agonist concentration, and incubation times can all affect the assay outcome.

Q5: My LC-MS results for this compound show poor peak shape and low signal intensity. How can I troubleshoot this?

A5: These issues are classic signs of TFA interference in the mobile phase. TFA can cause ion suppression in the mass spectrometer. To troubleshoot this, consider the following:

  • Use a TFA-free Mobile Phase: Substitute TFA with a more MS-friendly mobile phase additive like formic acid.

  • TFA Removal from Peptide: If TFA-free mobile phase is not sufficient, consider performing a TFA salt exchange on your peptide sample before analysis.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays
  • Symptom: High variability between replicate wells, unexpected cytotoxicity, or a shift in the expected IC50 value in functional assays like platelet aggregation.

  • Potential Cause: Interference from residual TFA in the this compound peptide stock.

  • Troubleshooting Workflow:

A Inconsistent Results in Cell-Based Assay B Run a 'TFA only' control A->B C Is cytotoxicity observed with TFA alone? B->C at equivalent concentrations D Perform TFA salt exchange on this compound peptide C->D Yes F Check other experimental parameters: - Cell passage number - Reagent quality - Incubation times C->F No E Re-run assay with TFA-free peptide D->E G Problem Resolved E->G

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Problem 2: Poor Quality Data in LC-MS Analysis
  • Symptom: Broad, tailing peaks, low signal intensity, or complete signal suppression during LC-MS analysis of this compound.

  • Potential Cause: Use of TFA in the mobile phase, which is known to cause ion suppression.

  • Troubleshooting Workflow:

A Poor LC-MS Data Quality B Is TFA present in the mobile phase? A->B C Replace TFA with Formic Acid (0.1%) B->C Yes I Consider other MS parameters: - Source temperature - Gas flow rates - Voltage settings B->I No D Re-run LC-MS analysis C->D E Is there improvement? D->E F Perform TFA salt exchange on this compound peptide E->F No/Partial H Problem Resolved E->H Yes G Analyze TFA-free peptide with Formic Acid mobile phase F->G G->H

Caption: Troubleshooting workflow for poor LC-MS data quality.

Data Presentation

Table 1: Illustrative Impact of Residual TFA on this compound Activity in a Platelet Aggregation Assay
This compound SampleResidual TFA ContentApparent IC50 (µM)Interpretation
Batch A<1%10Expected Activity
Batch B~15%50TFA-induced cytotoxicity may be masking the peptide's true potency.
Batch C~25%>100High TFA content is likely causing significant cell death, leading to an inability to determine the IC50.
Table 2: Illustrative Comparison of LC-MS Peak Characteristics for this compound
Mobile Phase AdditivePeak ShapeSignal-to-Noise Ratio (S/N)Interpretation
0.1% TFABroad, Tailing15TFA is causing ion suppression and poor chromatographic performance.
0.1% Formic AcidSharp, Symmetrical250Formic acid is a more suitable mobile phase additive for MS analysis of this peptide.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., acid citrate dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.

    • Carefully collect the upper layer, which is the platelet-rich plasma (PRP).[1]

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Initiate platelet aggregation by adding a PAR4 agonist (e.g., AYPGKF-NH2).

    • Monitor the change in light transmittance for a set period to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: TFA Removal from this compound (Salt Exchange to HCl)

This protocol describes a common method to replace TFA counterions with chloride ions.

  • Dissolution: Dissolve the lyophilized this compound peptide in deionized water to a concentration of 1-2 mg/mL.

  • Acidification: Add a 100 mM hydrochloric acid (HCl) solution to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for approximately 1-2 minutes.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed. The resulting powder is the HCl salt of the tcY-NH2 peptide.

  • (Optional) Repeat: For complete TFA removal, this process can be repeated one or two more times.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting PAR4-mediated platelet activation.

cluster_0 Platelet Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates Activation Platelet Activation (Aggregation) PAR4->Activation tcY This compound tcY->PAR4 inhibits

Caption: this compound inhibits thrombin-induced platelet activation via the PAR4 receptor.

References

Technical Support Center: Controlling for the Effects of the TFA Counter-Ion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with biological assays involving synthetic peptides. The primary focus is on the impact of residual trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis and purification, which can significantly interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1][2][3] While lyophilization removes free TFA, it remains as a counter-ion bound to positively charged residues in the peptide, forming a TFA salt.[1][3][4] Therefore, synthetic peptides are often delivered as TFA salts.[3][5]

Q2: How can residual TFA affect my biological assays?

A2: Residual TFA can interfere with a wide range of biological assays in several ways:[2][6][7]

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation in cell-based assays.[3][5] This can result in misleading interpretations of the peptide's biological activity.[3] Effects have been observed at concentrations as low as 10 nM.[2][5]

  • Altered Peptide Conformation and Solubility: TFA binds to free amino termini and the side chains of positively charged amino acids, which can alter the secondary structure, mass, and solubility of peptides.[4] This can impact structural biology applications like NMR and crystallography.[8]

  • Enzymatic and Receptor Binding Interference: The acidity of TFA can alter the pH of assay solutions, potentially affecting enzyme activity.[2] It has also been identified as an allosteric modulator of receptors like the glycine receptor.[2][5]

  • Interference in Spectroscopic Analysis: TFA has a strong absorbance band around 1670-1673 cm⁻¹ which can overlap with the amide I band of peptides, interfering with secondary structure analysis by infrared spectroscopy.[2][5][9]

  • Mass Spectrometry Artifacts: TFA can suppress the ionization of peptides in mass spectrometry, reducing sensitivity.[10] It can also lead to the formation of interference ions.[11]

Q3: What are the typical concentrations of TFA in a synthetic peptide sample?

A3: The amount of residual TFA can vary significantly. Crude peptides can contain as much as 10-45% TFA. Even after purification and lyophilization, the peptide is often isolated as a TFA salt, where TFA acts as a counter-ion to positively charged groups on the peptide.[1][12]

Q4: How can I determine the amount of TFA in my peptide sample?

A4: Several analytical techniques can be used to quantify TFA content, including:[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is a quantitative method for determining TFA concentration.[1][14]

  • Ion Chromatography: This is an advantageous method as it is sensitive, simple, and can be automated.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) can also be used.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the removal of TFA.[16]

Troubleshooting Guides

Issue: My peptide is showing unexpected toxicity or reduced activity in a cell-based assay.

This could be due to the cytotoxic effects of residual TFA.[3][5]

Solution: Perform a TFA control experiment and/or remove the TFA.

1. Control Experiment: To determine the concentration-dependent effect of TFA on your specific cell line, run a control experiment using sodium trifluoroacetate (NaTFA).

2. TFA Removal/Exchange: If the control experiment indicates TFA interference, you will need to remove the TFA or exchange it for a more biocompatible counter-ion like chloride or acetate.[5]

Issue: My peptide's secondary structure analysis by IR is showing an unusual peak around 1670 cm⁻¹.

This is likely due to the strong absorbance of the TFA counter-ion, which overlaps with the peptide's amide I band.[5]

Solution: Exchange the TFA counter-ion.

To obtain an accurate IR spectrum of your peptide, the TFA must be exchanged for a counter-ion that does not have interfering absorbance in the region of interest, such as chloride.[16]

Data Presentation: Effects of TFA on Cell Viability

The following table summarizes the reported cytotoxic effects of TFA on different cell lines. Note that these are representative values, and the actual IC50 should be determined experimentally for your specific cell line and conditions.[3]

Cell LineEffectTFA ConcentrationReference
Fetal Rat OsteoblastsInhibition of proliferationAs low as 10 nM[5]
ChondrocytesInhibition of proliferationAs low as 10 nM[5]
Murine Glioma CellsStimulation of cell growth0.5–7.0 mM[5]
Madin-Darby Canine Kidney (MDCK)Cytotoxicity assessed by MTT assayNot specified[17]
MCF-7Effect on cisplatin-induced cytotoxicityNot specified[18]

Experimental Protocols

Protocol 1: TFA Counter-Ion Exchange with Hydrochloric Acid (HCl)

This is the most common method for replacing TFA counter-ions with chloride.[1][4]

Materials:

  • TFA-salt of the peptide

  • Distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl)[4]

  • 100 mM HCl solution

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[4]

  • Add 100 mM HCl to the peptide solution to reach a final HCl concentration between 2 mM and 10 mM.[4] Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[4][8]

  • Let the solution stand at room temperature for at least one minute.[4]

  • Freeze the solution in liquid nitrogen.[4][19]

  • Lyophilize the frozen solution overnight to remove all liquid.[4]

  • To ensure complete removal, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[4]

  • After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.[4]

Protocol 2: TFA Counter-Ion Exchange with Acetate

This method uses an anion exchange resin to replace TFA with acetate.[19][20]

Materials:

  • Strong anion exchange resin

  • 1M Sodium Acetate solution

  • Distilled water

  • TFA-salt of the peptide

  • Lyophilizer

Procedure:

  • Prepare a small column with a strong anion exchange resin, ensuring a 10 to 50-fold excess of anion sites in the column relative to the peptide.[19][20]

  • Elute the column with a 1M solution of sodium acetate.[19][20]

  • Wash the column with distilled water to remove excess sodium acetate.[19][20]

  • Dissolve the peptide in distilled water and apply it to the column.[19][20]

  • Elute the column with distilled water and collect the fractions containing the peptide.[19][20]

  • Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[19][20]

Protocol 3: Control Experiment for TFA Effects on Cell Viability

This protocol helps determine if TFA is responsible for observed cytotoxicity.[2]

Materials:

  • Sodium trifluoroacetate (NaTFA)

  • Your specific cell line and culture medium

  • Multi-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Prepare a stock solution of NaTFA in your cell culture medium.

  • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of the NaTFA stock solution to achieve a range of final concentrations in the wells (e.g., 1 nM to 1 mM).

  • Include a vehicle control (medium only) and a positive control for cytotoxicity if available.

  • Incubate the cells with the different concentrations of NaTFA for the same duration as your peptide experiment.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the concentration at which NaTFA affects the viability of your cells.

Visualizations

TFA_Decision_Workflow start Start: Peptide with TFA counter-ion experiment_type What is the experimental application? start->experiment_type cellular_assays Cellular Assays, In Vivo Studies, Structural Analysis (IR, NMR), Quantitative MS experiment_type->cellular_assays High Sensitivity other_assays Polyclonal Antibody Production, Non-Quantitative Western Blotting experiment_type->other_assays Low Sensitivity remove_tfa High risk of interference. Proceed with TFA removal or exchange. cellular_assays->remove_tfa proceed_with_caution TFA may be tolerated. Consider running a control. other_assays->proceed_with_caution end End: Proceed with experiment remove_tfa->end proceed_with_caution->end TFA_HCl_Exchange_Workflow dissolve_hcl Re-dissolve powder in 2-10 mM HCl freeze Freeze in Liquid Nitrogen dissolve_hcl->freeze lyophilize_cycle Lyophilize overnight freeze->lyophilize_cycle final_dissolve Dissolve final Peptide-HCl salt in desired buffer lyophilize_cycle->final_dissolve start Start: Peptide-TFA salt dissolve_initial Dissolve peptide in water (1 mg/mL) start->dissolve_initial add_hcl Add 100 mM HCl to final conc. of 2-10 mM dissolve_initial->add_hcl incubate Incubate 1 min at room temp add_hcl->incubate incubate->dissolve_hcl end End: Peptide-HCl salt in solution final_dissolve->end TFA_Signaling_Pathway_Impact cluster_peptide Peptide Action cluster_tfa TFA Interference cluster_pathway Cellular Response peptide Peptide Ligand receptor Cell Surface Receptor peptide->receptor Binds kinase Kinase Cascade receptor->kinase tfa TFA Counter-Ion tfa->receptor Interferes tfa->kinase Inhibits (pH change) response Biological Response (e.g., Proliferation) tfa->response Inhibits/Alters tfa_receptor Allosteric Modulation tfa_ph Lowers intracellular pH tfa_cytotoxicity Induces Cytotoxicity transcription Transcription Factor Activation kinase->transcription transcription->response

References

Best practices for dissolving and handling tcY-NH2 TFA powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving and handling tcY-NH2 TFA powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA. It acts as a potent and selective antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It is commonly used in research related to inflammation, immunology, and platelet aggregation.[1]

Q2: What is the appearance and storage recommendation for this compound powder?

A2: this compound is typically a lyophilized (freeze-dried) powder.[6][7][8] For long-term storage, the powder should be kept at -80°C for up to two years or -20°C for up to one year.[1]

Q3: Why is the peptide supplied as a TFA salt?

A3: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC).[9][10] As a result, synthetic peptides are often delivered as TFA salts.[9][10]

Q4: Can the TFA salt affect my experiments?

A4: Yes, residual TFA can impact experimental results, especially in cellular assays.[9][11] It can exhibit cytotoxicity, interfere with cell proliferation, and alter the pH of your peptide solution.[9][11] For sensitive biological assays, it is recommended to consider TFA removal or using a different salt form like acetate or HCl.[12]

Dissolution and Handling Guide

Best Practices for Reconstitution:

Proper reconstitution of lyophilized peptides is crucial to maintain their biological activity.[13]

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation, as the powder is often hygroscopic.[14]

  • Solvent Selection: The choice of solvent depends on the experimental requirements. High-purity, sterile solvents should be used to avoid contamination.[13][14]

  • Dissolution Technique: Add the solvent gently to the side of the vial, avoiding direct squirting onto the peptide powder, which can cause it to disperse and be difficult to dissolve.[6][14] Gently swirl or rock the vial to dissolve the powder.[7] Avoid vigorous shaking, which can lead to peptide aggregation and degradation.[13]

  • Ensure Complete Dissolution: The solution should be clear and free of particulates.[13][14] If necessary, gentle warming or sonication can be used to aid dissolution, but be cautious as excessive heat can degrade the peptide.[1][15]

Recommended Solvents for this compound:

The solubility of this compound varies depending on the solvent. It is important to use newly opened, high-quality solvents, as hygroscopic solvents like DMSO can significantly impact solubility.[1]

SolventSolubilityNotes
In Vitro
DMSO100 mg/mL (117.11 mM)Ultrasonic treatment may be needed.[1]
Water1 mg/mL[2]
PBS (pH 7.2)1 mg/mL[15]
DMF12 mg/mL[15]
Ethanol33 mg/mL[15]
In Vivo (Example Formulations)
10% DMSO in Corn Oil≥ 2.08 mg/mLPrepare a stock in DMSO first.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLPrepare a stock in DMSO first.[1]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.08 mg/mLPrepare a stock in DMSO first.[1]

Troubleshooting Common Issues

Problem 1: The peptide powder won't dissolve completely.

  • Possible Cause: Insufficient solvent volume, inappropriate solvent, or peptide aggregation.

  • Solution:

    • Ensure you are using a recommended solvent at a suitable concentration.

    • Try gentle warming (to 37°C) or brief sonication to aid dissolution.[15]

    • For hydrophobic peptides, a two-step dissolution process can be effective: first dissolve in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer while gently mixing.[14]

Problem 2: The reconstituted solution appears cloudy.

  • Possible Cause: The peptide may not be fully dissolved, or there could be microbial contamination if non-sterile solvents were used. Another possibility is mixing cold solutions.[7]

  • Solution:

    • Ensure both the peptide vial and the solvent are at room temperature before mixing.[7][8]

    • Try filtering the solution through a 0.22 µm sterile filter to remove any undissolved particles or contaminants.[13]

    • If the issue persists, consider trying a different solvent or adjusting the pH of the solution.

Problem 3: Inconsistent results in cell-based assays.

  • Possible Cause: Residual TFA in the peptide preparation can interfere with cellular functions.[9][11]

  • Solution:

    • Consider using a peptide with the TFA counter-ion exchanged for acetate or HCl, which are generally more compatible with biological assays.[11]

    • If TFA exchange is not possible, ensure the final concentration of TFA in your assay is minimal and consistent across all experiments.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration. The molecular weight of tcY-NH2 is 739.87 g/mol .[2]

  • Equilibrate: Allow the vial of this compound powder to reach room temperature.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

G Workflow for Preparing a 10 mM Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start calc Calculate Mass for 10 mM Solution start->calc equil Equilibrate this compound Vial to Room Temperature calc->equil add_dmso Add Anhydrous DMSO equil->add_dmso dissolve Gently Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store finish End store->finish

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Two-Step Dissolution for Aqueous Buffers

This method is useful when direct dissolution in an aqueous buffer is difficult.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).

  • Dilution: Slowly add the desired aqueous buffer (e.g., PBS) to the DMSO stock solution while gently mixing. Add the buffer dropwise to avoid precipitation.

  • Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).

G Two-Step Dissolution Workflow cluster_step1 Step 1: Concentrated Stock cluster_step2 Step 2: Dilution cluster_final Final Solution start Start prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock add_buffer Slowly Add Aqueous Buffer to DMSO Stock prep_stock->add_buffer mix Gently Mix Continuously add_buffer->mix final_conc Achieve Desired Final Concentration mix->final_conc check_dmso Ensure Final DMSO % is Tolerable for Assay final_conc->check_dmso finish End check_dmso->finish

Caption: Two-step dissolution for aqueous solutions.

Logical Relationship: Impact of TFA on Biological Assays

G Potential Impact of TFA on Biological Assays cluster_source Source cluster_effects Potential Effects cluster_outcome Experimental Outcome tfa_salt This compound Salt cytotoxicity Cytotoxicity tfa_salt->cytotoxicity ph_change Lowered pH of Solution tfa_salt->ph_change assay_interference Assay Interference (e.g., cell proliferation) tfa_salt->assay_interference inconsistent_results Inconsistent or Inaccurate Results cytotoxicity->inconsistent_results ph_change->inconsistent_results assay_interference->inconsistent_results

Caption: Logical diagram of TFA's potential experimental impact.

References

Troubleshooting batch-to-batch variability of tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for tcY-NH2 TFA . This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring greater consistency and reproducibility.

This compound , also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA , is a potent and selective PAR4 antagonist peptide used in research related to inflammation and immunology.[1] Batch-to-batch variability in synthetic peptides is a common challenge that can arise from the complexities of solid-phase peptide synthesis (SPPS), purification, and lyophilization.[2][3][4]

This guide provides a structured approach to troubleshooting variability between different lots of this compound.

Initial Checks

Q1: My experimental results have suddenly changed after starting a new batch of this compound. What is the first thing I should do?

The first step is to systematically compare the Certificate of Analysis (CoA) for both the old and new batches. This document contains critical quality control data that can often pinpoint the source of variability. Pay close attention to the parameters outlined in the table below.

Data Presentation Table 1: Key Parameters for Comparing this compound Batches via Certificate of Analysis (CoA)

ParameterWhat to Look ForPotential Impact of Variation
Purity (by HPLC) A difference of >2-3% between batches. For most quantitative assays, a purity of >95% is recommended.[5]Lower purity means a higher percentage of impurities (e.g., truncated or deletion sequences) which may have off-target effects or inhibitory activity.[2][6]
Molecular Weight (by Mass Spec) Any deviation from the theoretical molecular weight (Monoisotopic Mass: ~858.4 Da for the peptide).Incorrect mass suggests significant structural problems, such as modifications or incorrect sequences, rendering the batch unusable.[7]
TFA (Counter-ion) Content Significant differences in the percentage of TFA.TFA can alter peptide solubility, secondary structure, and even directly impact cell viability and signaling pathways, causing unpredictable results.[8][9][10]
Peptide Content / Net Peptide Content Variations in the percentage of actual peptide vs. counter-ions and water.Inaccurate peptide content leads to errors in concentration calculations for stock solutions, affecting dose-response curves and overall reproducibility.[11]
Appearance / Solubility Notes on physical appearance (e.g., color, texture) and recommended solvents.Differences may indicate issues with lyophilization or the presence of impurities. Solubility issues can lead to inaccurate concentrations.[12][13]

Solubility and Preparation Issues

Q2: The new batch of this compound is difficult to dissolve, or my solution appears cloudy. What should I do?

Solubility issues are a common source of variability. Improper dissolution leads to a lower-than-expected concentration of the active peptide.[13] Since tcY-NH2 is a hydrophobic peptide, careful selection of a solvent is critical.

Troubleshooting Workflow for Solubility

Below is a systematic workflow to address solubility problems.

Mandatory Visualization

G start Start: Solubility Issue with New Batch check_coa 1. Review CoA for Recommended Solvent (e.g., DMSO, DMF) start->check_coa test_small 2. Test Solubility on a Small Aliquot (e.g., <1 mg) check_coa->test_small use_dmso 3. Reconstitute in 100% DMSO. Is it clear? test_small->use_dmso sonicate 4. Gentle Sonication or Vortexing (Avoid excessive heating) use_dmso->sonicate No dilute 5. Serially Dilute with Aqueous Buffer (e.g., PBS) dropwise while vortexing use_dmso->dilute Yes sonicate->use_dmso Check Again observe 6. Observe for Precipitation. Is the solution clear? dilute->observe success Success: Solution Prepared observe->success Yes fail Issue Persists: Possible Aggregation. Contact Technical Support. observe->fail No

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols Protocol: Solubility Testing for this compound

  • Aliquot : Weigh a small, accurately measured amount of the peptide (e.g., 1 mg). Never use the entire vial for initial testing.[14]

  • Initial Solvent : Based on its hydrophobic nature, high-purity DMSO is the recommended starting solvent.[15] Add a small volume (e.g., 20 µL) of DMSO to the aliquot to create a concentrated stock.

  • Dissolution : Vortex gently. If needed, sonicate the solution in a water bath for 5-10 minutes.[16] Avoid excessive heating as it can degrade the peptide.

  • Aqueous Dilution : Once fully dissolved in DMSO, slowly add your aqueous experimental buffer (e.g., PBS) drop-by-drop to the DMSO stock while vortexing to reach the desired final concentration.[15]

  • Final Concentration : For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[15]

Biological Activity and Purity

Q3: My dose-response curve has shifted, or the IC50 value is different with the new batch. Why?

A shift in biological activity, such as the IC50 of this compound in a platelet aggregation assay (reported IC50 ≈ 95 µM), is often linked to differences in peptide purity or the presence of antagonistic or agonistic impurities.[1]

Potential Causes for Activity Shifts:

  • Lower Purity : The new batch may have a lower percentage of the full-length, correct peptide. Impurities from synthesis (truncations, deletions) can compete for the target receptor (PAR4) without eliciting the antagonist effect, thus shifting the IC50.[2][6]

  • Residual TFA : Trifluoroacetic acid (TFA) is used during peptide purification and remains as a counter-ion.[10] High levels of residual TFA can alter pH and directly inhibit or, in some cases, promote cell growth, confounding experimental results.[8][17][18]

  • Peptide Aggregation : Hydrophobic peptides like tcY-NH2 are prone to aggregation, which reduces the concentration of active, monomeric peptide available to interact with the receptor.[19][20][21]

Mandatory Visualization

G tcY This compound (Antagonist) PAR4 PAR4 Receptor tcY->PAR4 Blocks Platelet Platelet Aggregation PAR4->Platelet Leads to Thrombin Thrombin (Agonist) Thrombin->PAR4 Activates

Caption: Simplified signaling pathway of this compound as a PAR4 antagonist.

Q4: How can I independently verify the quality of a new this compound batch?

If you have access to analytical instrumentation, you can perform in-house quality control.

Experimental Protocols Protocol: Verifying Peptide Purity and Identity

  • Analytical HPLC (High-Performance Liquid Chromatography) :

    • Purpose : To verify the purity reported on the CoA.

    • Method : Dissolve a small amount of the peptide in an appropriate solvent (e.g., 50% acetonitrile/water). Inject onto a C18 reverse-phase HPLC column.

    • Mobile Phase : Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[22][23]

    • Analysis : Compare the resulting chromatogram to the one provided by the manufacturer. The area of the main peak relative to the total area of all peaks determines the purity.[6] Significant new impurity peaks suggest a problem with the batch.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) :

    • Purpose : To confirm the molecular weight of the peptide.

    • Method : Use an LC-MS system, which couples the separation power of HPLC with the mass analysis of a mass spectrometer.[24]

    • Analysis : The mass spectrometer should detect a primary ion corresponding to the expected molecular weight of (trans-Cinnamoyl)-YPGKF-NH2.[7][25] This confirms the identity of the main peak seen in the HPLC trace.

Storage and Stability

Q5: Could my storage and handling procedures be contributing to batch variability?

Yes, improper handling can degrade the peptide over time, leading to a perceived loss of activity that can be mistaken for batch-to-batch variability.

Best Practices for Storage:

  • Lyophilized Powder : Store at -20°C or -80°C in a desiccated environment.[15] Peptides are sensitive to moisture.

  • Stock Solutions : Once dissolved (typically in DMSO), aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[13]

  • Peptides with Specific Residues : The tcY-NH2 sequence contains Tyrosine (Y), which can be subject to oxidation. Storing solutions under an inert gas (argon or nitrogen) can prolong stability.

References

Technical Support Center: Optimizing Incubation Time for tcY-NH2 TFA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tcY-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for this compound in cell-based assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results in your studies of inflammation, immunology, and platelet aggregation.

Understanding this compound

This compound , or (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). It functions by inhibiting thrombin- and AY-NH2-induced cellular responses, such as platelet aggregation and the release of endostatin.[1] Its mechanism of action makes it a valuable tool for investigating signaling pathways involved in thrombosis, inflammation, and immune responses, including the NF-κB and MAPK pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

As a starting point, a concentration range of 1 µM to 100 µM is commonly used for this compound in various cell-based assays. The incubation time can vary significantly depending on the specific research question, cell type, and the biological endpoint being measured. For initial experiments, it is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

This compound is a competitive antagonist of PAR4. Its effect is to block the activation of the receptor by its agonists (e.g., thrombin, AYPGKF-NH2). The optimal incubation time will depend on the kinetics of the PAR4 activation in your specific assay. For rapid signaling events, such as calcium mobilization, a short pre-incubation time with this compound before adding the agonist may be sufficient. For longer-term downstream effects, such as cytokine release or changes in gene expression, a longer incubation period may be necessary to observe a significant inhibitory effect.

Q3: What are the critical factors to consider when optimizing this compound incubation time?

Several factors can influence the optimal incubation time for this compound:

  • Cell Type: Different cell lines and primary cells express varying levels of PAR4 and may have different downstream signaling kinetics.

  • Biological Endpoint: The time required to observe a change in a specific downstream target (e.g., protein phosphorylation, gene expression, cell aggregation) will vary.

  • This compound Concentration: The concentration of the antagonist will affect the rate and extent of PAR4 inhibition.

  • Agonist Concentration: The concentration of the PAR4 agonist used to stimulate the cells will influence the required concentration and incubation time of the antagonist for effective blocking.

  • Media Composition: The stability of this compound in cell culture media can impact its effective concentration over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibitory effect of this compound observed. Incubation time is too short for the inhibitory effect to manifest.Perform a time-course experiment, testing a range of incubation times (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).
This compound concentration is too low.Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the IC50 for your desired effect.
Low or no PAR4 expression in the cell line.Verify PAR4 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry.
This compound degradation.Prepare fresh this compound solutions for each experiment. Minimize freeze-thaw cycles. Information on solubility and stability can be found in the Physicochemical Properties section.
Inconsistent results between experiments. Variability in cell passage number.Use a consistent and low passage number for all experiments, as cell characteristics can change over time.
Inconsistent cell seeding density.Ensure consistent cell seeding density and confluency at the start of each experiment.
Variability in incubation times.Use a precise timer for all incubation steps to ensure consistency.
Observed cytotoxicity. This compound concentration is too high.Determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT, LDH) and use concentrations below this threshold.
Prolonged incubation time.Shorten the incubation time based on your time-course experiment, or use a lower concentration for longer incubations.
TFA (trifluoroacetic acid) salt interference.The TFA counter-ion from the peptide synthesis process can sometimes interfere with cellular assays. If TFA toxicity is suspected, consider obtaining the peptide in a different salt form (e.g., acetate or hydrochloride).

Quantitative Data Summary

The following table summarizes reported experimental conditions for this compound from various studies. This information can serve as a starting point for designing your own experiments.

Application Cell/Tissue Type This compound Concentration Incubation Time Observed Effect
Platelet Aggregation InhibitionRat Platelets0-500 µMNot specifiedInhibition of AYPGKF-NH2-induced aggregation (IC50 = 95 µM)[1]
Endostatin Release PreventionPlatelets400 µM5 minPrevention of endostatin release induced by thrombin or AY-NH2[1]
Myocardial Infarct Size ReductionIsolated Rat Heart5 µM15 min51% decrease in infarct size[1]
Aorta RelaxationRat AortaNot specifiedNot specifiedPotent activation of aorta relaxation (IC50 = 64 µM)[1]
Gastric ContractionRat Gastric TissueNot specifiedNot specifiedPotent activation of gastric contraction (IC50 = 1 µM)[1]
Hepatocellular Carcinoma Cell Migration InhibitionPrimary Hepatocellular Carcinoma Cells400 µMNot specifiedInhibition of thrombin-induced cell migration[2]

Experimental Protocols

Protocol: Optimizing this compound Incubation Time for Inhibition of Platelet Aggregation

This protocol provides a framework for determining the optimal incubation time of this compound to inhibit agonist-induced platelet aggregation.

1. Materials:

  • This compound

  • Platelet-rich plasma (PRP)

  • PAR4 agonist (e.g., Thrombin or AYPGKF-NH2)

  • Phosphate-buffered saline (PBS)

  • Aggregometer and cuvettes

  • Pipettes and tips

2. Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound stock solution B Prepare working solutions of this compound and agonist A->B E Add this compound to PRP at different pre-incubation times (e.g., 5, 15, 30, 60 min) B->E C Isolate platelet-rich plasma (PRP) D Pre-warm PRP to 37°C C->D D->E F Add agonist to initiate aggregation E->F G Monitor aggregation using an aggregometer F->G H Record and analyze aggregation curves G->H I Determine the optimal pre-incubation time for maximal inhibition H->I

Caption: Workflow for optimizing this compound incubation time in a platelet aggregation assay.

3. Detailed Steps:

  • Prepare Solutions: Prepare a stock solution of this compound in an appropriate solvent (see Physicochemical Properties section). From the stock, prepare a series of working concentrations. Prepare a working solution of the PAR4 agonist.

  • PRP Preparation: Isolate PRP from whole blood according to standard laboratory protocols.

  • Time-Course Experiment: a. Aliquot PRP into aggregometer cuvettes. b. For each time point (e.g., 60, 30, 15, and 5 minutes before agonist addition), add a fixed concentration of this compound to a cuvette. c. Incubate the cuvettes at 37°C with stirring. d. At time zero, add the PAR4 agonist to all cuvettes simultaneously to induce aggregation. e. Monitor and record platelet aggregation for a set period (e.g., 10-15 minutes).

  • Data Analysis: a. Compare the aggregation curves for each pre-incubation time with the control (agonist only). b. Determine the pre-incubation time that provides the most significant and consistent inhibition of platelet aggregation.

Signaling Pathways and Visualizations

This compound, as a PAR4 antagonist, modulates downstream signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

PAR4 Signaling Pathway

Activation of PAR4 by thrombin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that activates the receptor. This initiates downstream signaling through G-proteins, primarily Gαq and Gα12/13, leading to platelet activation and other cellular responses. This compound blocks this initial activation step.

G thrombin Thrombin par4 PAR4 thrombin->par4 activates gq Gαq par4->gq g1213 Gα12/13 par4->g1213 tcy This compound tcy->par4 inhibits plc PLC gq->plc rho RhoA g1213->rho pip2 PIP2 plc->pip2 hydrolyzes platelet_activation Platelet Activation rho->platelet_activation ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ mobilization ip3->ca pkc PKC activation dag->pkc ca->platelet_activation pkc->platelet_activation

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Downstream NF-κB and MAPK Signaling

PAR4 activation can lead to the activation of the NF-κB and MAPK signaling cascades, which are crucial for inflammatory responses and cell proliferation. By blocking PAR4, this compound can inhibit the activation of these downstream pathways.

G par4_activation PAR4 Activation downstream_signaling Downstream Signaling (e.g., PKC, Ca²⁺) par4_activation->downstream_signaling mapk_pathway MAPK Pathway (ERK, JNK, p38) downstream_signaling->mapk_pathway nfkb_pathway NF-κB Pathway downstream_signaling->nfkb_pathway transcription_factors Activation of Transcription Factors mapk_pathway->transcription_factors nfkb_pathway->transcription_factors gene_expression Changes in Gene Expression (e.g., cytokines, adhesion molecules) transcription_factors->gene_expression

References

Technical Support Center: Troubleshooting tcY-NH2 TFA-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for addressing issues related to tcY-NH2 cytotoxicity, particularly when observed at high concentrations. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the synthetic peptide tcY-NH2 in their experiments.

tcY-NH2 is a synthetic peptide antagonist of the proteinase-activated receptor 4 (PAR4).[1][2][3][4] It is often supplied as a trifluoroacetate (TFA) salt, a common consequence of its synthesis and purification process.[5][6][7] While tcY-NH2 has demonstrated efficacy in various experimental models, including inhibiting platelet aggregation and reducing myocardial infarct size, researchers may encounter challenges with cytotoxicity at higher concentrations.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate these cytotoxic effects, ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant cytotoxicity in our cell-based assays when using tcY-NH2 at high concentrations. What could be the primary cause?

A1: The observed cytotoxicity at high concentrations of tcY-NH2 is likely attributable to the presence of trifluoroacetic acid (TFA) as a counter-ion.[8] Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA, resulting in the final product being a TFA salt.[5][6][9] TFA is known to be cytotoxic in a dose-dependent manner and can interfere with cell proliferation and viability in biological assays.[10][11][12]

Q2: How does TFA induce cytotoxicity?

A2: TFA can exert cytotoxic effects through several mechanisms:

  • Membrane Disruption: As a chaotropic anion, TFA can disrupt the structure of water and interfere with biological membranes.[9]

  • Inhibition of Cell Proliferation: TFA has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[9][10][12][13][14]

  • Alteration of Biomolecule Function: TFA can interact with and alter the structure and function of peptides and proteins.[9]

  • pH Alteration: Being a strong acid, high concentrations of TFA can lower the pH of your cell culture medium, leading to non-specific cytotoxicity.

Q3: Our lab has observed that at very high concentrations, the cytotoxic effect of tcY-NH2 seems to decrease. Why would this happen?

A3: This non-linear dose-response could be due to the peptide forming micelles or aggregates at higher concentrations.[15] When the peptide aggregates, its effective monomeric concentration available to interact with the cells may decrease, leading to a reduction in the observed cytotoxicity.[15]

Q4: What are the recommended steps to confirm that TFA is the source of the cytotoxicity?

A4: To determine if TFA is the cause of the observed cytotoxicity, you can perform the following control experiments:

  • TFA Control: Prepare a solution of TFA in your cell culture medium at concentrations equivalent to those present in your tcY-NH2 peptide stock and test its effect on your cells.

  • Use a Different Salt Form: If possible, obtain tcY-NH2 as a different salt, such as an acetate or hydrochloride (HCl) salt, and compare its cytotoxicity to the TFA salt.[8]

  • Counter-ion Exchange: Perform a counter-ion exchange on your tcY-NH2 TFA salt to replace the TFA with a more biocompatible counter-ion like chloride or acetate.

Q5: What is a counter-ion exchange, and how can we perform it in our lab?

A5: A counter-ion exchange is a procedure to replace the TFA counter-ions in your peptide preparation with a different, more biologically compatible ion, such as chloride (from HCl) or acetate.[16][17][18][19] The most common method involves lyophilization from an aqueous solution of a volatile acid, like hydrochloric acid.[17]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of TFA and compare the biological activity of peptides in different salt forms.

Table 1: Effect of TFA on Cell Proliferation

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10⁻⁸ to 10⁻⁷ MReduced cell numbers and thymidine incorporation.[10][13][14]
Articular Chondrocytes10⁻⁸ to 10⁻⁷ MReduced cell numbers.[10][13][14]
C6 Murine Glioma Cells0.5-7.0 mMStimulated cell growth and enhanced protein synthesis.[12][20]

Table 2: Comparison of Peptide Activity in Different Salt Forms

PeptideCell TypeSalt FormBiological EffectReference
Amylin, Amylin-(1-8), CalcitoninOsteoblastsTFALower cell proliferation compared to HCl salt.[10][13]
Cationic LipopeptidesVarious Bacteria & FungiTFAGenerally lower antimicrobial activity compared to the free base.[21]
CAMELStaphylococcus aureusChlorideHighest antistaphylococcal activity compared to other salt forms.[21]

Experimental Protocols

Protocol 1: Counter-ion Exchange from TFA to HCl Salt

This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.[16][17]

Materials:

  • This compound salt

  • 10 mM Hydrochloric Acid (HCl) in ultrapure water

  • Lyophilizer

  • Microcentrifuge tubes

  • pH meter

Procedure:

  • Dissolve the this compound salt in 10 mM HCl to a concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Freeze the solution at -80°C.

  • Lyophilize the frozen sample until completely dry.

  • Repeat the process of dissolving in 10 mM HCl and lyophilizing two more times for a total of three cycles to ensure maximal TFA removal.[17]

  • After the final lyophilization, the tcY-NH2 peptide will be in the hydrochloride salt form.

  • Resuspend the peptide in your desired buffer for experimental use.

Protocol 2: Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of tcY-NH2.

Materials:

  • Cells of interest (e.g., NIH/3T3)

  • 96-well cell culture plates

  • Complete cell culture medium

  • tcY-NH2 (TFA salt and HCl salt) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of tcY-NH2 (both TFA and HCl salt forms) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control.

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound-induced cytotoxicity.

G cluster_0 Troubleshooting Workflow A High cytotoxicity observed with this compound salt B Is TFA the cause? A->B C Perform control experiments: - TFA alone - Compare with HCl/Acetate salt B->C D TFA confirmed as cytotoxic agent C->D Yes G Cytotoxicity is not due to TFA C->G No E Perform counter-ion exchange D->E F Use tcY-NH2 HCl/Acetate salt in assays E->F H Investigate intrinsic peptide toxicity or other factors G->H

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

G cluster_1 Counter-ion Exchange Protocol A Start: this compound salt B Dissolve in 10 mM HCl A->B C Freeze at -80°C B->C D Lyophilize C->D E Repeat dissolution and lyophilization 2x D->E F End: tcY-NH2 HCl salt E->F

Caption: Experimental workflow for counter-ion exchange.

G cluster_2 Logical Relationship A tcY-NH2 Peptide D Biological Activity of tcY-NH2 A->D B TFA Counter-ion C Observed Cytotoxicity B->C C->D confounds

Caption: Relationship between tcY-NH2, TFA, and experimental outcomes.

References

Minimizing non-specific binding of tcY-NH2 TFA in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of tcY-NH2 TFA in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in immunoassays?

A1: this compound, or (trans-Cinnamoyl)-YPGKF-NH2 Trifluoroacetate, is a synthetic peptide that acts as a potent and selective antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2][3] It is utilized in research related to inflammation and immunology.[1][4] In immunoassays, it can be the target analyte for quantification or used as a competitor in competitive assay formats.

Q2: What are the common causes of high non-specific binding in immunoassays?

A2: High non-specific binding (NSB) can stem from several factors, including suboptimal buffer conditions (pH and ionic strength), insufficient blocking of the microplate surface, and the inherent properties of the molecules involved, such as hydrophobicity and charge.[5] Highly hydrophobic or charged ligands are more prone to non-specific interactions with various surfaces.[5]

Q3: How might the properties of this compound contribute to non-specific binding?

A3: The tcY-NH2 peptide has a trans-cinnamoyl group, which increases its hydrophobicity. This hydrophobicity can lead to non-specific binding to the surfaces of microplate wells and other assay components.[6][7][8] Additionally, the trifluoroacetic acid (TFA) counter-ion, a remnant from peptide synthesis, can influence the local pH and may interact with assay components, potentially contributing to variability and background signal.[9][10][11]

Q4: What is a blocking buffer and why is it crucial?

A4: A blocking buffer is a solution containing an inert protein or other molecules that binds to all unoccupied sites on the microplate wells.[1][4] This step is critical to prevent the analyte or detection antibodies from binding non-specifically to the plastic surface, which would otherwise lead to high background signals and inaccurate results.[12][13]

Q5: Can the TFA counter-ion be removed if it is suspected to cause issues?

A5: Yes, the TFA counter-ion can be exchanged for a more biocompatible one, such as acetate or hydrochloride (HCl).[9][10] This is typically achieved through methods like HPLC with a modified mobile phase or ion-exchange chromatography.[9][14]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to non-specific binding of this compound.

Problem 1: High Background Signal Across the Entire Plate

High background is a common issue where there is an excessive colorimetric or fluorescent signal in all wells, including the negative controls.[14][15]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Experiment with different blocking agents (e.g., BSA, casein, non-fat dry milk, or commercial protein-free blockers). Increase the concentration of the blocking agent or the incubation time.[1][12][14]
Suboptimal Wash Steps Increase the number of wash cycles (from 3 to 5-6) and the volume of wash buffer (e.g., 300 µL/well).[5][16] Consider adding a short soaking step (30-60 seconds) during each wash. Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%).[2][17]
High Concentration of Detection Antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[6]
Cross-reactivity of Secondary Antibody Run a control with no primary antibody to see if the secondary antibody is binding non-specifically. If so, consider using a pre-adsorbed secondary antibody.[6]
Hydrophobic Interactions of this compound Add a non-ionic detergent (e.g., 0.05% Tween-20) to the sample diluent and antibody diluent to reduce hydrophobic interactions.[5]
TFA Counter-ion Interference Perform a counter-ion exchange on the this compound peptide to replace TFA with HCl or acetate.[9][14] Alternatively, run a control experiment with a TFA salt solution (without the peptide) to assess its direct effect.[9]
Problem 2: Inconsistent or Variable Results Between Wells

This issue manifests as poor reproducibility between replicate wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Plate Washing Ensure consistent and thorough washing of all wells. Automated plate washers are recommended for better consistency.[17] If washing manually, be careful not to scratch the wells.[12]
Pipetting Inaccuracies Use calibrated pipettes and ensure consistent technique. When adding reagents, avoid touching the sides of the wells.
Plate Edge Effects This can be caused by temperature gradients across the plate during incubation. To mitigate this, incubate plates in a humidified chamber and avoid stacking them. You can also leave the outer wells empty.
Peptide Aggregation The hydrophobic nature of this compound may lead to aggregation. Ensure the peptide is fully dissolved in an appropriate solvent before diluting in assay buffer. Consider brief sonication if necessary.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol helps determine the most effective blocking agent to minimize NSB for your specific assay conditions.

Materials:

  • 96-well ELISA plates

  • This compound

  • Detection antibody (conjugated)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution

  • Stop solution

  • Various blocking agents to test (e.g., 1-5% BSA in PBS, 1-5% Non-fat dry milk in PBS, commercial protein-free blockers).

Procedure:

  • Coat the wells of a 96-well plate as required for your assay (e.g., with a capture antibody).

  • Wash the plate twice with Wash Buffer.

  • Prepare different blocking buffers. Allocate several wells for each buffer.

  • Add 200 µL of each blocking buffer to the designated wells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate four times with Wash Buffer.

  • Add your detection antibody (without any analyte/tcY-NH2 TFA) to all wells. This will measure the non-specific binding of the detection antibody to the blocked surface.

  • Incubate according to your standard protocol.

  • Wash the plate four times with Wash Buffer.

  • Add the substrate and incubate for the desired time.

  • Add stop solution and read the absorbance.

  • Analysis: Compare the background signal generated with each blocking buffer. The buffer that yields the lowest signal is the most effective at preventing NSB.

Protocol 2: Optimization of Wash Steps

This protocol is designed to refine the washing procedure to effectively remove unbound reagents without disrupting specific binding.

Materials:

  • A completed ELISA plate after the final antibody incubation step.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate and Stop solutions.

Procedure:

  • Prepare an ELISA plate up to the final wash step before substrate addition. Include positive control (with this compound) and negative control (no analyte) wells.

  • Divide the plate into sections to test different washing protocols:

    • Section A: 3 washes, no soak time.

    • Section B: 5 washes, no soak time.

    • Section C: 5 washes, with a 30-second soak time for each wash.

    • Section D: 5 washes, with a 60-second soak time for each wash.

  • Perform the washes for each section as defined above, using 300 µL of Wash Buffer per well for each wash.

  • Proceed with substrate addition, incubation, and stopping the reaction.

  • Read the plate and analyze the results.

  • Analysis: Evaluate the signal-to-noise ratio for each condition (Signal of positive control / Signal of negative control). The protocol that provides the highest ratio is optimal.

Visualizations

Below are diagrams illustrating key workflows and concepts described in this guide.

G cluster_0 Troubleshooting High Background High_Background High Background Observed Check_Blocking Optimize Blocking Buffer? High_Background->Check_Blocking Check_Washing Optimize Wash Steps? Check_Blocking->Check_Washing No Solution_Found Problem Resolved Check_Blocking->Solution_Found Yes Check_Antibody Titrate Detection Antibody? Check_Washing->Check_Antibody No Check_Washing->Solution_Found Yes Check_Peptide Peptide-Specific Issues? Check_Antibody->Check_Peptide No Check_Antibody->Solution_Found Yes Check_Peptide->Solution_Found Yes, e.g., Counter-ion exchange

Caption: A logical workflow for troubleshooting high background signals.

G cluster_1 Standard ELISA Workflow Coat_Plate 1. Coat Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate Wash2 Wash Block->Wash2 Add_Sample 3. Add Sample (this compound) Wash3 Wash Add_Sample->Wash3 Add_Primary_Ab 4. Add Primary Antibody Wash4 Wash Add_Primary_Ab->Wash4 Add_Secondary_Ab 5. Add Secondary Antibody Add_Substrate 6. Add Substrate Add_Secondary_Ab->Add_Substrate Final Wash Read_Plate 7. Read Plate Add_Substrate->Read_Plate Wash1->Block Wash2->Add_Sample Wash3->Add_Primary_Ab Wash4->Add_Secondary_Ab

Caption: Key steps in a typical indirect ELISA workflow.

References

Validation & Comparative

A Comparative Guide to Selective PAR4 Antagonists: tcY-NH2 TFA vs. YD-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent selective antagonists of Protease-Activated Receptor 4 (PAR4): the peptide-based tcY-NH2 TFA and the non-peptide small molecule YD-3. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and illustrates the underlying PAR4 signaling pathway.

Introduction to PAR4 and its Antagonists

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombosis and hemostasis. Upon activation by proteases such as thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. Consequently, antagonism of PAR4 is a promising therapeutic strategy for the prevention of thrombotic diseases. This guide focuses on two such antagonists:

  • This compound: A peptide-based antagonist derived from the PAR4 tethered ligand sequence.

  • YD-3: A small molecule, non-peptide antagonist of PAR4.

Performance Comparison: this compound vs. YD-3

The following tables summarize the available quantitative data for this compound and YD-3, focusing on their in vitro potency and selectivity, as well as their observed in vivo effects.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundYD-3Reference(s)
Target PAR4PAR4[1][2]
Chemical Nature PeptideNon-peptide small molecule[1][2]
IC50 (PAR4-mediated Platelet Aggregation) 95 µM (rat platelets, AYPGKF-NH2 induced)0.13 µM (human platelets, GYPGKF induced)[1][2]
Selectivity Described as a selective PAR4 antagonist.Selective for PAR4; little to no effect on PAR1-mediated platelet aggregation.[2][2]
Mechanism of Action Competitive antagonistCompetitive antagonist[2]

Table 2: In Vivo Efficacy

ModelThis compoundYD-3Reference(s)
Thrombosis Data in specific thrombosis models is limited.Attenuates intimal thickening after balloon injury in rats.[3]
Inflammation Inhibits neutrophil recruitment in a mouse model of experimental inflammation.[1]No direct data on inflammation models found.[1]
Organ Injury Alleviates liver injury in a rat brain death model.[1]Inhibits thrombin-induced angiogenesis in vitro and in vivo.[3]

PAR4 Signaling Pathway

Activation of PAR4 by thrombin leads to the cleavage of its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, activating the receptor. This initiates downstream signaling through Gq and G12/13 proteins.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • G12/13 Pathway: Activation of G12/13 stimulates the RhoA/ROCK signaling cascade, which is crucial for platelet shape change.

  • MAPK Pathway: PAR4 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

These signaling events culminate in platelet activation, granule secretion, and aggregation, contributing to thrombus formation.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 MAPK MAPK (ERK1/2) PAR4->MAPK PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation Platelet_Shape_Change Platelet Shape Change ROCK->Platelet_Shape_Change MAPK->Platelet_Aggregation tcY_NH2 This compound tcY_NH2->PAR4 YD3 YD-3 YD3->PAR4

Caption: PAR4 Signaling Pathway and Points of Antagonism.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize PAR4 antagonists.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.

Principle: Platelet-rich plasma (PRP) or washed platelets are treated with the antagonist or vehicle, followed by the addition of a PAR4 agonist (e.g., AYPGKF-NH2 or GYPGKF-NH2). The change in light transmission through the platelet suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

General Protocol:

  • Platelet Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. For washed platelets, PRP is further centrifuged at a higher speed, and the platelet pellet is resuspended in a suitable buffer.

  • Antagonist Incubation: PRP or washed platelets are pre-incubated with various concentrations of the PAR4 antagonist or vehicle control at 37°C for a specified time.

  • Agonist Stimulation: A PAR4 agonist is added to initiate platelet aggregation.

  • Data Acquisition: Light transmission is continuously recorded using an aggregometer. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (100% transmission) and the baseline PRP (0% transmission).

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of aggregation against the log concentration of the antagonist.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration following PAR4 activation.

Principle: Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with a PAR4 agonist, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. The antagonist's effect is quantified by the reduction in this fluorescent signal.

General Protocol:

  • Platelet Preparation and Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye in the dark at room temperature.

  • Antagonist Incubation: The dye-loaded platelets are then incubated with the PAR4 antagonist or vehicle.

  • Agonist Stimulation: The platelet suspension is placed in a fluorometer, and a baseline fluorescence is recorded before the addition of a PAR4 agonist.

  • Data Acquisition: Fluorescence intensity is measured over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated.

  • Data Analysis: The inhibition of the calcium response is calculated, and IC50 values are determined.

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding), in response to PAR4 stimulation.

Principle: Whole blood or isolated platelets are treated with the antagonist and then stimulated with a PAR4 agonist. The cells are then stained with fluorescently labeled antibodies specific for activation markers and analyzed by flow cytometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Assays Blood_Collection Whole Blood Collection (Anticoagulant) PRP_Isolation PRP Isolation (Centrifugation) Blood_Collection->PRP_Isolation Washed_Platelets Washed Platelets (Optional) PRP_Isolation->Washed_Platelets Antagonist_Incubation Incubate with This compound or YD-3 PRP_Isolation->Antagonist_Incubation Washed_Platelets->Antagonist_Incubation Agonist_Stimulation Stimulate with PAR4 Agonist Antagonist_Incubation->Agonist_Stimulation Platelet_Aggregation Platelet Aggregation (Aggregometry) Agonist_Stimulation->Platelet_Aggregation Calcium_Mobilization Calcium Mobilization (Fluorometry) Agonist_Stimulation->Calcium_Mobilization Flow_Cytometry Flow Cytometry (Activation Markers) Agonist_Stimulation->Flow_Cytometry

Caption: General Experimental Workflow for In Vitro Assays.

General Protocol:

  • Sample Preparation: Anticoagulated whole blood or isolated platelets are used.

  • Antagonist Incubation: Samples are incubated with the PAR4 antagonist or vehicle.

  • Agonist Stimulation: A PAR4 agonist is added to the samples.

  • Antibody Staining: Fluorescently labeled antibodies against P-selectin and/or activated GPIIb/IIIa are added and incubated in the dark.

  • Fixation: The reaction is stopped by adding a fixative (e.g., paraformaldehyde).

  • Data Acquisition: Samples are analyzed on a flow cytometer, and the percentage of positive cells and the mean fluorescence intensity are recorded.

  • Data Analysis: The inhibition of marker expression is calculated to determine the antagonist's potency.

Conclusion

Both this compound and YD-3 are valuable tools for studying PAR4-mediated signaling and have potential as therapeutic agents.

  • YD-3 demonstrates high potency in inhibiting PAR4-mediated human platelet aggregation and exhibits good selectivity over PAR1.[2] Its non-peptide nature may offer advantages in terms of oral bioavailability and metabolic stability.

  • This compound is a selective peptide-based PAR4 antagonist, though its potency in inhibiting platelet aggregation appears to be lower than that of YD-3, based on the available data in different species.[1] Its in vivo effects in models of inflammation and organ injury suggest a broader potential therapeutic application beyond thrombosis.[1]

The choice between these two antagonists will depend on the specific research question and experimental context. For studies requiring high potency and selectivity in human systems, YD-3 may be the preferred choice. For investigations into the broader physiological roles of PAR4, particularly in inflammation and tissue injury, this compound presents a viable option. Further head-to-head comparative studies, especially in in vivo thrombosis models, are warranted to fully elucidate the relative therapeutic potential of these two PAR4 antagonists.

References

A Comparative Analysis of tcY-NH2 TFA and BMS-986120 in Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-thrombotic drug development, the selective inhibition of Protease-Activated Receptor 4 (PAR4) has emerged as a promising strategy to mitigate thrombotic events with a potentially lower bleeding risk compared to existing antiplatelet agents. This guide provides a detailed comparison of two PAR4 antagonists, tcY-NH2 TFA and BMS-986120, focusing on their efficacy in preclinical and clinical thrombosis models.

Mechanism of Action: Targeting PAR4-Mediated Platelet Activation

Both this compound and BMS-986120 exert their antiplatelet effects by antagonizing PAR4, a G-protein coupled receptor on the surface of platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a sustained signaling cascade crucial for the formation and stabilization of a thrombus. By selectively inhibiting PAR4, these compounds aim to reduce pathological thrombus formation while preserving the initial hemostatic response mediated by PAR1, potentially offering a safer therapeutic window.

PAR4 Signaling Pathway

Upon activation by thrombin, PAR4 couples to two primary G-protein signaling pathways: Gq and G12/13.

  • Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is essential for platelet granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[1][2][3][4]

  • G12/13 Pathway: The G12/13 pathway activates the small GTPase RhoA, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily responsible for mediating platelet shape change, a critical initial step in platelet activation.[3][4]

By blocking PAR4, both this compound and BMS-986120 inhibit these downstream signaling events, ultimately leading to a reduction in platelet aggregation and thrombus formation.

PAR4_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gq_pathway Gq Pathway cluster_g1213_pathway G12/13 Pathway cluster_downstream Platelet Response Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G12_13 G12_13 PAR4->G12_13 Activates PLC PLC Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Granule_Secretion Granule Secretion Ca2_Release->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca2_Release->Integrin_Activation PKC_Activation->Granule_Secretion PKC_Activation->Integrin_Activation ROCK ROCK RhoA->ROCK Activates Shape_Change Shape Change ROCK->Shape_Change Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Shape_Change->Platelet_Aggregation

Caption: PAR4 Signaling Pathway in Platelets

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and BMS-986120 in various experimental models. It is important to note that a direct head-to-head comparison is challenging due to the different experimental systems and species used for each compound.

In Vitro Antiplatelet Activity
CompoundAssaySpeciesAgonistIC50Reference
This compound Platelet AggregationRatAYPGKF-NH2 (10 µM)95 µM[5]
BMS-986120 Platelet AggregationHumanPAR4-AP<10 nM
BMS-986120 Platelet AggregationMonkeyPAR4-AP2.1 nM
In Vivo Antithrombotic Efficacy

BMS-986120 has been evaluated in a primate model of arterial thrombosis, demonstrating significant antithrombotic effects.

CompoundModelSpeciesDoseEffectReference
BMS-986120 Electrolytic Carotid Artery ThrombosisCynomolgus Monkey0.2 mg/kg, p.o.35% reduction in thrombus weight
0.5 mg/kg, p.o.49% reduction in thrombus weight
1.0 mg/kg, p.o.82-83% reduction in thrombus weight

This compound: To date, there is no publicly available data on the efficacy of this compound in established in vivo thrombosis models. The available in vivo studies have focused on its effects in models of inflammation and ischemia-reperfusion injury.[5]

Ex Vivo Thrombus Formation (Human)

BMS-986120 has also been studied in an ex vivo human model of thrombus formation under high shear stress, mimicking conditions in stenosed arteries.

CompoundModelDoseTime PointEffect on Thrombus AreaReference
BMS-986120 Ex vivo thrombus formation60 mg, p.o.2 hours29.2% reduction[6][7]
24 hours21.4% reduction[6][7]

Experimental Protocols

Electrolytic Carotid Artery Thrombosis Model (Cynomolgus Monkey) - for BMS-986120

This in vivo model is designed to induce the formation of a thrombus in the carotid artery through electrical injury to the vessel wall.

ECAT_Workflow Anesthesia Anesthetize Cynomolgus Monkey Drug_Admin Administer BMS-986120 or Vehicle (p.o.) Anesthesia->Drug_Admin Surgical_Prep Surgically Expose Carotid Artery Drug_Admin->Surgical_Prep Electrode_Placement Place Electrode on Artery Surgical_Prep->Electrode_Placement Current_Application Apply Electrical Current to Induce Injury Electrode_Placement->Current_Application Thrombus_Formation Allow Thrombus to Form Current_Application->Thrombus_Formation Thrombus_Excision Excise Arterial Segment Containing Thrombus Thrombus_Formation->Thrombus_Excision Thrombus_Weighing Measure Thrombus Weight Thrombus_Excision->Thrombus_Weighing

Caption: Electrolytic Carotid Artery Thrombosis Workflow

Protocol Steps:

  • Animal Preparation: Cynomolgus monkeys are anesthetized.

  • Drug Administration: BMS-986120 or a vehicle control is administered orally at specified doses (e.g., 0.2, 0.5, 1.0 mg/kg).

  • Surgical Procedure: A section of the carotid artery is surgically exposed.

  • Thrombosis Induction: An electrode is placed on the artery, and a controlled electrical current is applied to induce endothelial injury, initiating thrombus formation.

  • Thrombus Maturation: The thrombus is allowed to form and stabilize over a defined period.

  • Outcome Measurement: The arterial segment containing the thrombus is excised, and the wet weight of the thrombus is measured.

Ex Vivo Thrombus Formation Assay (Human) - for BMS-986120

This assay assesses the effect of a drug on thrombus formation in human blood under controlled flow conditions that mimic arterial shear stress.

ExVivo_Thrombus_Workflow Blood_Collection Collect Blood from Healthy Volunteers Drug_Admin Administer Single Oral Dose of BMS-986120 (60 mg) Blood_Collection->Drug_Admin Blood_Sampling Collect Blood Samples at 0, 2, and 24 hours Post-Dose Drug_Admin->Blood_Sampling Perfusion_Chamber Perfuse Blood Through a Chamber with a Thrombogenic Surface Blood_Sampling->Perfusion_Chamber Microscopy Visualize and Quantify Thrombus Formation via Microscopy Perfusion_Chamber->Microscopy Data_Analysis Measure Total Thrombus Area Microscopy->Data_Analysis

Caption: Ex Vivo Thrombus Formation Assay Workflow

Protocol Steps:

  • Study Population: Healthy human volunteers are enrolled.

  • Drug Administration: A single oral dose of BMS-986120 (60 mg) is administered.

  • Blood Collection: Blood samples are collected at baseline (0 hours) and at 2 and 24 hours post-dose.

  • Perfusion: The collected blood is perfused through a chamber containing a thrombogenic surface (e.g., collagen-coated) at a high shear rate to simulate arterial blood flow.

  • Data Acquisition: Thrombus formation on the surface is visualized and quantified using microscopy.

  • Outcome Measurement: The total area covered by thrombi is measured to assess the extent of thrombus formation.[6][7]

In Vitro Platelet Aggregation Assay - for this compound

This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.

Protocol Steps:

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from rats and centrifuged to obtain platelet-rich plasma.

  • Incubation: The PRP is incubated with varying concentrations of this compound.

  • Agonist Addition: A PAR4 agonist, such as AYPGKF-NH2, is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the maximal aggregation response, is calculated.[5]

Conclusion

BMS-986120 has demonstrated potent antithrombotic efficacy in both a primate in vivo model and a human ex vivo model of thrombosis. The available data suggests a favorable profile with a significant reduction in thrombus formation.

For this compound, the current body of evidence is primarily based on in vitro platelet aggregation studies in rats. While it shows activity as a PAR4 antagonist in this setting, a comprehensive comparison of its antithrombotic efficacy with BMS-986120 is hampered by the lack of published data in in vivo thrombosis models.

Further research, particularly in vivo studies in relevant thrombosis models, is necessary to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with other PAR4 antagonists like BMS-986120. Researchers and drug development professionals should consider the existing data and the current gaps in knowledge when evaluating these compounds for further investigation.

References

Validating tcY-NH2 TFA Specificity: A Comparative Guide Using PAR4 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the specificity of the PAR4 antagonist, tcY-NH2 TFA, with a focus on the gold-standard use of Protease-Activated Receptor 4 (PAR4) knockout models. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals working on novel antiplatelet and anti-thrombotic therapies.

Introduction to this compound and PAR4

This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 4 (PAR4)[1][2]. PAR4 is a G protein-coupled receptor that, upon activation by proteases like thrombin, plays a crucial role in platelet activation and aggregation, contributing to thrombosis and inflammation[3]. Unlike PAR1, which elicits a rapid and transient platelet response, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for anti-thrombotic drugs with a potentially lower bleeding risk[4].

The validation of any PAR4 antagonist's specificity is paramount to ensure that its observed effects are indeed mediated by the intended target and not due to off-target interactions. The use of PAR4 knockout (PAR4-/-) animal models provides the most definitive method for such validation.

Comparative Analysis: Wild-Type vs. PAR4 Knockout Models

The fundamental principle behind using PAR4 knockout models is straightforward: a specific PAR4 antagonist should inhibit PAR4-mediated functions in wild-type (WT) cells or animals but should have no effect in their PAR4-deficient counterparts. The following tables summarize the expected quantitative outcomes from key validation assays.

Table 1: Platelet Aggregation Response to PAR4 Agonist Peptide (AYPGKF-NH2)
Genotype Treatment Agonist Expected Platelet Aggregation (%)
Wild-Type (WT)VehiclePAR4-AP (e.g., 500 µM AYPGKF-NH2)~80-90%
Wild-Type (WT)This compoundPAR4-AP (e.g., 500 µM AYPGKF-NH2)Significantly Reduced (<20%)
PAR4 Knockout (-/-)VehiclePAR4-AP (e.g., 500 µM AYPGKF-NH2)No significant aggregation (<5%)
PAR4 Knockout (-/-)This compoundPAR4-AP (e.g., 500 µM AYPGKF-NH2)No significant aggregation (<5%)
Table 2: Platelet P-Selectin Expression in Response to Thrombin
Genotype Treatment Agonist Expected P-Selectin Positive Platelets (%)
Wild-Type (WT)VehicleThrombin (e.g., 10 nM)High (e.g., >70%)
Wild-Type (WT)This compoundThrombin (e.g., 10 nM)Moderately Reduced
PAR4 Knockout (-/-)VehicleThrombin (e.g., 10 nM)Significantly Reduced (response may be partially mediated by other receptors in some species)
PAR4 Knockout (-/-)This compoundThrombin (e.g., 10 nM)No further reduction compared to vehicle

Experimental Protocols

Platelet Aggregation Assay

This assay directly measures the ability of platelets to clump together in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected from both wild-type and PAR4 knockout mice into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Standardization: The platelet count in the PRP is measured and adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma.

  • Incubation with Antagonist: PRP from both WT and PAR4-/- mice is incubated with either this compound (at a predetermined effective concentration) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: The PRP is transferred to an aggregometer. A baseline is established, and then a PAR4 agonist peptide (e.g., AYPGKF-NH2) is added to induce aggregation. Light transmission is monitored for a set period (e.g., 10 minutes). Increased light transmission corresponds to increased platelet aggregation.

Flow Cytometry for P-Selectin Expression

This method quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation and alpha-granule release.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from whole blood of WT and PAR4-/- mice.

  • Incubation: Platelets are incubated with this compound or a vehicle control.

  • Stimulation: Platelets are stimulated with a PAR4 agonist (e.g., thrombin or AYPGKF-NH2).

  • Staining: The stimulated platelets are stained with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41) and P-selectin (CD62P).

  • Analysis: The samples are analyzed using a flow cytometer to determine the percentage of platelets expressing P-selectin.

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.

G cluster_wt Wild-Type (WT) Model cluster_ko PAR4 Knockout (-/-) Model wt_agonist PAR4 Agonist (e.g., AYPGKF-NH2) wt_par4 PAR4 Receptor wt_agonist->wt_par4 Activates wt_platelet Platelet Activation (Aggregation, P-Selectin) wt_par4->wt_platelet Leads to wt_tcy This compound wt_tcy->wt_par4 Blocks ko_agonist PAR4 Agonist (e.g., AYPGKF-NH2) ko_par4 No Functional PAR4 Receptor ko_platelet No Platelet Activation ko_tcy This compound

Caption: Logical workflow for validating this compound specificity.

G thrombin Thrombin par4 PAR4 thrombin->par4 Cleavage tethered_ligand Tethered Ligand (e.g., GYPGKF) par4->tethered_ligand Unmasks gq Gq par4->gq Activates tethered_ligand->par4 Self-activates plc PLC gq->plc ca_mobilization Ca2+ Mobilization plc->ca_mobilization platelet_activation Platelet Activation ca_mobilization->platelet_activation tcy_nh2 This compound tcy_nh2->par4 Antagonizes

Caption: Simplified PAR4 signaling pathway and the action of this compound.

Alternative PAR4 Antagonists and Validation

Several other small molecule and peptide-based PAR4 antagonists have been developed. A common feature in their validation is the demonstration of selectivity over other protease-activated receptors, particularly PAR1.

Table 3: Comparison of PAR4 Antagonists
Compound Type Reported IC50 for PAR4 Validation Methods
This compound Peptide~95 µM (rat platelets)[2]Platelet aggregation assays, smooth muscle contraction assays[2]
ML354 Small Molecule140 nMIn vitro activity assays, selectivity profiling against other receptors
BMS-986120 Small MoleculePotent (nanomolar range)Ex vivo platelet aggregation, in vivo thrombosis models in monkeys

The validation of these alternatives often involves similar in vitro and ex vivo assays. However, the definitive demonstration of on-target activity relies on the use of knockout models, as outlined for this compound.

Conclusion

The validation of this compound as a specific PAR4 antagonist is critically dependent on the use of PAR4 knockout models. The absence of an inhibitory effect in PAR4-/- platelets, in stark contrast to its potent inhibition in wild-type platelets, provides unequivocal evidence of its on-target activity. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously assess the specificity of this compound and other emerging PAR4 antagonists, thereby accelerating the development of safer and more effective anti-thrombotic therapies.

References

A Comparative Analysis of tcY-NH2 TFA and Pepducins for PAR4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct classes of Protease-Activated Receptor 4 (PAR4) inhibitors: the small molecule peptidomimetic, tcY-NH2 TFA, and the cell-penetrating lipopeptides known as pepducins. This document aims to equip researchers with the necessary information to make informed decisions regarding the selection and application of these inhibitors in preclinical studies.

Introduction to PAR4 and Its Inhibition

Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) predominantly expressed on platelets and is a key player in thrombus formation. Upon activation by proteases such as thrombin, PAR4 undergoes a conformational change that initiates intracellular signaling cascades, leading to platelet aggregation and secretion. The sustained signaling from PAR4 is crucial for the stabilization of thrombi, making it an attractive target for antiplatelet therapies.

Inhibition of PAR4 presents a promising strategy for the prevention and treatment of thrombotic diseases. This guide focuses on two distinct approaches to PAR4 inhibition: this compound, a competitive antagonist of the PAR4 activating peptide, and pepducins, which act intracellularly to block G protein coupling.

Mechanism of Action

This compound is a potent and selective antagonist of PAR4. It is a synthetic peptide analog that competitively blocks the binding of the PAR4 activating peptide (AP), AYPGKF-NH2, to the receptor, thereby preventing receptor activation and subsequent downstream signaling.[1] Its mechanism is extracellular, targeting the ligand-binding pocket of the receptor.

Pepducins represent a novel class of cell-penetrating lipopeptides that modulate GPCR signaling from the intracellular side.[2] PAR4-targeted pepducins, such as P4pal-10 and P4pal-i1, are derived from the intracellular loops of the PAR4 receptor itself.[1][3] By attaching a palmitate lipid, these peptides can traverse the cell membrane and anchor themselves to the inner leaflet. From this position, they are thought to allosterically interfere with the coupling of PAR4 to its cognate G proteins (primarily Gq and G12/13), thus blocking signal transduction.[4] This intracellular mechanism of action distinguishes pepducins from traditional receptor antagonists.

Comparative Efficacy

The inhibitory potency of this compound and various PAR4-inhibiting pepducins has been evaluated in several in vitro studies, primarily through platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.

InhibitorTypeTargetAssayIC50Reference
This compound PeptidomimeticPAR4 Activating Peptide Binding SiteAYPGKF-NH2-induced platelet aggregation95 µM[1]
P4pal-10 PepducinIntracellular (likely G protein coupling)PAR4-AP-induced human platelet aggregation~1 µM[3]
P4pal-i1 PepducinIntracellular (First Intracellular Loop)PAR4-AP-induced human platelet aggregation0.6 µM[3]

PAR4 Signaling Pathway

Activation of PAR4 by thrombin or a PAR4-activating peptide initiates a cascade of intracellular events. The receptor primarily couples to Gq and G12/13 proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho-kinase signaling, which is crucial for platelet shape change. Together, these pathways culminate in platelet aggregation, granule secretion, and the conformational activation of integrin αIIbβ3.

PAR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Thrombin Thrombin / PAR4-AP PAR4 PAR4 Thrombin->PAR4 Activation Gq Gq PAR4->Gq Coupling G1213 G12/13 PAR4->G1213 Coupling PLC PLC Gq->PLC Activation Rho Rho/Rho-kinase G1213->Rho Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ShapeChange Platelet Shape Change Rho->ShapeChange Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Granule Secretion Ca->Aggregation PKC->Aggregation ShapeChange->Aggregation tcY This compound tcY->PAR4 Inhibits Pepducins Pepducins (e.g., P4pal-10, P4pal-i1) Pepducins->Gq Inhibits Coupling Pepducins->G1213 Inhibits Coupling

Caption: PAR4 Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation of PAR4 inhibitors.

Platelet Aggregation Assay

This assay measures the ability of an inhibitor to prevent platelet aggregation induced by a PAR4 agonist.

Experimental Workflow:

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Adjust Adjust Platelet Count PRP->Adjust Preincubation Pre-incubate PRP with Inhibitor (this compound or Pepducin) or Vehicle Adjust->Preincubation Stimulation Add PAR4 Agonist (e.g., AYPGKF-NH2) Preincubation->Stimulation Measurement Measure Light Transmittance (Aggregometer) Stimulation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: Workflow for Platelet Aggregation Assay.

Detailed Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Pre-incubation: Aliquot the adjusted PRP into aggregometer cuvettes with a stir bar. Add varying concentrations of the inhibitor (this compound or pepducin) or vehicle control and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Stimulation: Initiate platelet aggregation by adding a PAR4 agonist, such as AYPGKF-NH2, at a concentration known to induce a submaximal to maximal aggregation response.

  • Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration of the inhibitor. The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration following PAR4 activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Platelets Prepare Washed Platelets Loading Load Platelets with a Calcium-Sensitive Dye (e.g., Fura-2 AM) Platelets->Loading Incubation Incubate Platelets with Inhibitor (this compound or Pepducin) or Vehicle Loading->Incubation Stimulation Add PAR4 Agonist (e.g., AYPGKF-NH2) Incubation->Stimulation Measurement Measure Fluorescence Changes (Fluorometer or Plate Reader) Stimulation->Measurement Analysis Data Analysis (Inhibition of Calcium Signal) Measurement->Analysis

Caption: Workflow for Calcium Mobilization Assay.

Detailed Protocol:

  • Preparation of Washed Platelets: Isolate platelets from PRP by centrifugation in the presence of an anticoagulant and resuspend them in a calcium-free buffer (e.g., Tyrode's buffer).

  • Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • Washing: After loading, wash the platelets to remove extracellular dye.

  • Incubation with Inhibitor: Resuspend the dye-loaded platelets in a buffer containing extracellular calcium. Add varying concentrations of the PAR4 inhibitor or vehicle control and incubate for a specified period.

  • Stimulation: Place the platelet suspension in a fluorometer cuvette or a microplate well. Add the PAR4 agonist to trigger calcium mobilization.

  • Measurement: Monitor the changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

  • Data Analysis: Quantify the peak increase in intracellular calcium concentration for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Both this compound and pepducins are valuable tools for the investigation of PAR4 function and the development of novel antiplatelet therapies.

  • This compound acts as a classical competitive antagonist, offering a direct way to probe the extracellular ligand-binding site of PAR4. Its micromolar potency may be a consideration for in vivo applications.

  • Pepducins , such as P4pal-10 and P4pal-i1, provide a unique approach to PAR4 inhibition by targeting the intracellular receptor-G protein interface. Their higher potency in in vitro assays makes them attractive candidates for further development. The intracellular mechanism of action also opens up new avenues for therapeutic intervention.

The choice between these inhibitors will depend on the specific research question and experimental context. For studies focused on extracellular receptor blockade, this compound is a suitable choice. For investigating the role of intracellular signaling and for potentially more potent inhibition, pepducins offer a compelling alternative. Further studies are warranted to fully elucidate the in vivo efficacy and safety profiles of these promising PAR4 inhibitors.

References

A Head-to-Head Comparison of Peptide-Based PAR4 Inhibitors: tcY-NH2 TFA vs. Pepducins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tcY-NH2 TFA and other peptide-based inhibitors of Protease-Activated Receptor 4 (PAR4), a key player in thrombosis and inflammation. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Protease-Activated Receptor 4 (PAR4) has emerged as a promising therapeutic target for antiplatelet therapies due to its central role in the amplification of platelet aggregation and thrombus formation.[1][2][3] Unlike PAR1, which mediates the initial, transient phase of platelet activation by thrombin, PAR4 is responsible for the sustained signaling that leads to robust and stable clot formation.[4][5] This distinction has spurred the development of PAR4-specific antagonists as a potentially safer antiplatelet strategy with a reduced risk of bleeding compared to broader-acting agents.[6] Among the various classes of PAR4 inhibitors, peptide-based molecules represent a significant area of research. This guide focuses on a head-to-head comparison of this compound with other prominent peptide-based PAR4 inhibitors, namely the pepducins P4pal-10 and P4pal-i1.

Performance Comparison of Peptide-Based PAR4 Inhibitors

The inhibitory potency of this compound, P4pal-10, and P4pal-i1 has been evaluated primarily through in vitro platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy. However, it is crucial to note that direct comparisons are challenging due to variations in experimental conditions across different studies, such as the species from which platelets were derived (rat vs. human) and the specific agonist used to induce aggregation.

InhibitorPeptide Sequence/StructureMechanism of ActionIC50 (Platelet Aggregation)SpeciesReference
This compound trans-cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2Competitive antagonist at the PAR4 tethered ligand binding site.[7]95-190 µMRat[8]
P4pal-10 Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2Pepducin targeting the third intracellular loop of PAR4, disrupting G-protein coupling.[3][9]~1 µMHuman[3][10]
P4pal-i1 Palmitoyl-Ala-Thr-Gly-Ala-Pro-Arg-Leu-Pro-Ser-Thr-NH2Pepducin targeting the first intracellular loop of PAR4, disrupting G-protein coupling.[3][9]0.6 µMHuman[3]

Based on the available data, the pepducins P4pal-10 and P4pal-i1 demonstrate significantly higher potency in inhibiting human platelet aggregation compared to this compound, which was tested on rat platelets. The difference in potency, potentially in the range of 100-fold, can be attributed to several factors including their distinct mechanisms of action and the species-specific differences in PAR4 structure and function. Pepducins, with their lipidated moiety, are designed to penetrate the cell membrane and act on intracellular receptor domains, which may contribute to their enhanced efficacy.[3] In contrast, tcY-NH2 acts as a competitive antagonist at the extracellular ligand-binding site.[7]

Experimental Methodologies

A standardized and well-controlled experimental protocol is paramount for the accurate assessment and comparison of PAR4 inhibitors. Below is a detailed methodology for a typical in vitro platelet aggregation assay.

Platelet Aggregation Assay Protocol

1. Preparation of Washed Platelets:

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 20 minutes at room temperature.

  • Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.

  • The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of 2.0 x 10⁸ platelets/mL.[11]

2. Inhibition Assay:

  • The washed platelet suspension is pre-incubated with varying concentrations of the PAR4 inhibitor (e.g., this compound, P4pal-10, or P4pal-i1) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.[11]

3. Platelet Aggregation Measurement:

  • Platelet aggregation is initiated by the addition of a PAR4 agonist, such as PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration known to induce a robust response (e.g., 200 µM).[1]

  • Aggregation is monitored by light transmission aggregometry, which measures the increase in light passing through the platelet suspension as platelets aggregate.[11]

  • The percentage of aggregation is recorded over time, and the maximum aggregation is determined.

4. Data Analysis:

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PAR4 Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand) PAR4_inactive->PAR4_active Gq Gαq PAR4_active->Gq G1213 Gα12/13 PAR4_active->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: PAR4 Signaling Pathway in Platelets.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Anticoagulant) PRP_Isolation 2. Platelet-Rich Plasma (PRP) Isolation (Centrifugation) Blood_Collection->PRP_Isolation Washed_Platelets 3. Washed Platelet Preparation (Centrifugation & Resuspension) PRP_Isolation->Washed_Platelets Incubation 4. Incubation with Inhibitor (tcY-NH2, P4pal-10, etc.) Washed_Platelets->Incubation Stimulation 5. Stimulation with PAR4 Agonist (e.g., PAR4-AP) Incubation->Stimulation Measurement 6. Measurement of Aggregation (Light Transmission Aggregometry) Stimulation->Measurement IC50_Calculation 7. IC50 Value Calculation Measurement->IC50_Calculation

References

Unveiling the Selectivity of tcY-NH2 TFA: A Comparative Analysis of Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of tcY-NH2 TFA, a known antagonist of Protease-Activated Receptor 4 (PAR4), and explores its cross-reactivity, or lack thereof, with other members of the PAR family.

Protease-activated receptors (PARs) are a unique class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes, including thrombosis, inflammation, and cancer. The family consists of four members: PAR1, PAR2, PAR3, and PAR4. Their distinct activation mechanism, involving proteolytic cleavage of their extracellular N-terminus to reveal a tethered ligand, makes the development of selective modulators a key area of research.

This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide derivative that has been identified as a potent and selective antagonist of PAR4.[1] Its ability to inhibit PAR4 activation makes it a valuable tool for investigating the physiological roles of this receptor and for the potential development of therapeutic agents targeting PAR4-mediated pathways.

Quantitative Comparison of Receptor Antagonism

While this compound is well-documented as a PAR4 antagonist, comprehensive, head-to-head quantitative data on its cross-reactivity with PAR1, PAR2, and PAR3 in a single study is limited in the currently available literature. However, we can construct a comparative overview based on its known PAR4 inhibitory activity and the established potencies of selective antagonists for other PARs.

ReceptorAntagonistIC50 / ActivityReference
PAR4 This compound 95 µM (inhibition of AYPGKF-NH2-induced platelet aggregation) [1]
PAR1Vorapaxar8.1 nM (inhibition of thrombin-induced platelet aggregation)
PAR2GB88Antagonist of PAR2-mediated calcium release[2]
PAR3N/ANo selective small molecule antagonists are widely available.

Note: The lack of a specific IC50 value for this compound against PAR1, PAR2, and PAR3 in the public domain prevents a direct quantitative comparison of its selectivity. The data for Vorapaxar and GB88 are provided for contextual comparison of potencies for selective antagonists of other PARs.

Signaling Pathways and Experimental Workflow

To assess the activity and selectivity of compounds like this compound, researchers typically employ cell-based assays that measure the downstream signaling events following receptor activation. A common method is the measurement of intracellular calcium mobilization, as PARs, including PAR4, can couple to Gq proteins, leading to an increase in intracellular calcium upon activation.

Below are diagrams illustrating the canonical PAR4 signaling pathway and a typical experimental workflow for assessing antagonist activity.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Thrombin) PAR4_inactive PAR4 (Inactive) Protease->PAR4_inactive Cleavage tcY_NH2 This compound PAR4_active PAR4 (Active) (Tethered Ligand Exposed) tcY_NH2->PAR4_active Antagonism PAR4_inactive->PAR4_active Gq Gq PAR4_active->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (e.g., Platelet Aggregation) DAG->Cellular_Response Ca2 ER->Ca2 Release Ca2->Cellular_Response

Caption: Canonical PAR4 signaling pathway initiated by protease cleavage and inhibited by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed cells expressing a specific PAR (e.g., PAR1, PAR2, PAR4) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Add_Antagonist Add this compound (or other test compound) Dye_Loading->Add_Antagonist Incubation Incubate Add_Antagonist->Incubation Add_Agonist Add specific PAR agonist (e.g., Thrombin, AYPGKF-NH2) Incubation->Add_Agonist Measure_Fluorescence Measure fluorescence change (indicating intracellular Ca²⁺) Add_Agonist->Measure_Fluorescence Data_Analysis Analyze data to determine IC50 values Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for assessing the inhibitory activity of this compound on PARs.

Experimental Protocols

A detailed protocol for a calcium mobilization assay to determine the cross-reactivity of this compound is provided below. This protocol is a representative example and may require optimization based on the specific cell line and equipment used.

Objective: To determine the inhibitory concentration (IC50) of this compound against PAR1, PAR2, and PAR4 activation.

Materials:

  • Cell lines stably expressing human PAR1, PAR2, or PAR4 (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black-walled, clear-bottom cell culture plates.

  • This compound.

  • Specific PAR agonists:

    • PAR1 agonist: Thrombin or TFLLRN-NH2.

    • PAR2 agonist: Trypsin or SLIGKV-NH2.

    • PAR4 agonist: Thrombin or AYPGKF-NH2.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding:

    • Seed the PAR-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing probenecid (to prevent dye leakage).

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS containing probenecid to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in HBSS to create a range of concentrations to be tested.

    • Add the different concentrations of this compound to the appropriate wells of the cell plate. Include a vehicle control (solvent only).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the specific PAR agonist at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an antagonist.

    • Place the cell plate in the fluorescence plate reader.

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the plate reader's injector to add the PAR agonist to each well and continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.

By performing this assay in parallel on cell lines expressing PAR1, PAR2, and PAR4, a direct comparison of the inhibitory potency of this compound across these receptors can be achieved, providing a quantitative measure of its selectivity.

Conclusion

This compound is a valuable research tool for studying the function of PAR4. While it is reported to be a selective PAR4 antagonist, the absence of publicly available, direct comparative data on its activity against other PAR family members highlights a knowledge gap. The experimental protocol outlined in this guide provides a robust framework for researchers to independently determine the selectivity profile of this compound and other potential PAR modulators, thereby facilitating more precise and reliable scientific inquiry in this important field of study.

References

Validating the Inhibitory Effect of tcY-NH2 TFA on Thrombin-Induced Platelet Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tcY-NH2 TFA's performance in inhibiting thrombin-induced platelet aggregation against other known inhibitors. The information is supported by experimental data and detailed protocols to assist in research and development endeavors.

Introduction

Thrombin is the most potent physiological activator of platelets, playing a crucial role in hemostasis and thrombosis. It elicits its effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. The development of antagonists for these receptors is a key area of interest for antiplatelet therapy. This compound is a selective peptide antagonist of PAR4 and has been identified as an inhibitor of thrombin-induced platelet aggregation. This guide serves to validate its inhibitory effects through comparative data and standardized experimental protocols.

Comparative Inhibitory Effects on Thrombin-Induced Platelet Aggregation

The following table summarizes the inhibitory potency of this compound and alternative compounds on thrombin-induced platelet aggregation. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

CompoundTargetOrganism/Cell TypeIC50 (Thrombin-Induced Aggregation)Citation
This compound PAR4 Antagonist Human Platelets Data not available N/A
BMS-986120PAR4 AntagonistMouse Platelets0.069 µM[1]
High-Molecular-Weight HeparinThrombin Inhibitor (via Antithrombin III)Human Platelets (gel-filtered)1.65 µM[2]
Low-Molecular-Weight HeparinThrombin Inhibitor (via Antithrombin III)Human Platelets (gel-filtered)5.13 µM[2]
PPACK-thrombinIrreversible Thrombin InhibitorHuman Platelets (intact)110 nM (0.11 µM)[3]

Experimental Protocols

A standardized and meticulously executed experimental protocol is critical for the validation of inhibitory effects on platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for these studies.[4]

Light Transmission Aggregometry (LTA) for Thrombin-Induced Platelet Aggregation

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • Process the blood samples within one hour of collection.

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature without the brake.

  • Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). The PPP will serve as the blank (100% aggregation) in the aggregometer.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

2. Aggregation Assay:

  • Pre-warm the PRP samples to 37°C for at least 5 minutes before the assay.

  • Place a cuvette with PPP in the reference well of the aggregometer to calibrate the instrument to 100% light transmission.

  • Place a cuvette with PRP in the sample well and establish a baseline of 0% aggregation.

  • To test the inhibitory effect of this compound or other compounds, pre-incubate the PRP with various concentrations of the inhibitor for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1-0.5 U/mL). The optimal thrombin concentration should be determined empirically to induce a robust but not maximal aggregation response, allowing for the detection of inhibition.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is achieved.

3. Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to a vehicle control (PRP with thrombin but no inhibitor).

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

Visualizing Key Processes

Thrombin-Induced Platelet Aggregation Signaling Pathway

Thrombin activates platelets through a complex signaling cascade initiated by the cleavage of PAR1 and PAR4 receptors. This leads to the activation of G-proteins (Gq and G12/13), which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events culminate in an increase in intracellular calcium, granule secretion, and the activation of the integrin αIIbβ3, leading to platelet aggregation.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage PAR4 PAR4 (Target of this compound) Thrombin->PAR4 Cleavage Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K G1213->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Stores IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Integrin_activation αIIbβ3 Integrin Activation Ca_release->Integrin_activation Inside-out Signaling PKC->Integrin_activation Inside-out Signaling PI3K->Integrin_activation Inside-out Signaling Aggregation Platelet Aggregation Integrin_activation->Aggregation tcY_NH2 This compound tcY_NH2->PAR4 Inhibits

Caption: Thrombin signaling pathway in platelets.

Experimental Workflow for Validating Inhibitors

The following workflow outlines the key steps involved in testing the efficacy of an inhibitor like this compound on thrombin-induced platelet aggregation.

Experimental_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep PRP & PPP Preparation (Centrifugation) blood_collection->prp_prep incubation Pre-incubation of PRP with Inhibitor (e.g., this compound) prp_prep->incubation lta_setup Light Transmission Aggregometry Setup incubation->lta_setup thrombin_addition Addition of Thrombin to Initiate Aggregation lta_setup->thrombin_addition data_acquisition Data Acquisition (% Aggregation) thrombin_addition->data_acquisition analysis Data Analysis (IC50 Determination) data_acquisition->analysis end End analysis->end

Caption: Workflow for inhibitor validation.

References

A Comparative Analysis of tcY-NH2 TFA-Mediated Platelet Activation: Human vs. Mouse

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the Protease-Activated Receptor 4 (PAR4) agonist, tcY-NH2 TFA, on human and mouse platelets. Due to the limited availability of direct comparative data for this compound, this guide synthesizes findings from studies on PAR4 activation to infer the expected species-specific responses. Experimental evidence consistently indicates significant functional and signaling disparities between human and mouse PAR4, the molecular target of this compound. Consequently, researchers should anticipate notable differences in platelet responses between the two species when investigating the effects of this compound.

Key Comparative Insights

Human and mouse platelets exhibit distinct differences in their PAR expression and signaling pathways.[1][2] Human platelets express PAR1 and PAR4 as their primary thrombin receptors, while mouse platelets express PAR3 and PAR4.[1][3] Functionally, human PAR4 is a more potent receptor for platelet activation than its murine counterpart.[4] This increased potency is observed in various platelet responses, including granule secretion, integrin activation, and calcium mobilization.[4][5]

Studies utilizing transgenic mice expressing human PAR4 have demonstrated that these "humanized" platelets are more responsive to PAR4-activating peptides compared to wild-type mouse platelets.[5] These findings underscore the critical importance of considering species-specific differences when extrapolating preclinical data from mouse models to human physiology.

Data Presentation: Comparative Platelet Responses to PAR4 Agonists

The following tables summarize the expected comparative effects of a PAR4 agonist like this compound on human and mouse platelets based on published data for other PAR4-activating peptides.

Table 1: Platelet Aggregation

ParameterHuman PlateletsMouse PlateletsSource
Potency (EC50) Expected to be lower (higher potency)Expected to be higher (lower potency)[4]
Maximal Aggregation Robust and sustainedGenerally less robust[5]

Table 2: Calcium Mobilization

ParameterHuman PlateletsMouse PlateletsSource
Peak Ca2+ Concentration HigherLower[5]
Sustained Ca2+ Signal More prolongedLess sustained[5]

Table 3: Granule Secretion (α-granule and Dense Granule)

ParameterHuman PlateletsMouse PlateletsSource
P-selectin Expression (α-granule) Higher percentage of positive plateletsLower percentage of positive platelets[4][5]
ATP Release (Dense Granule) More pronounced releaseLess pronounced release[6][7]

Experimental Protocols

Detailed methodologies for key platelet function assays are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

a. Platelet Preparation:

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used as a blank.

  • Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL with PPP.

b. Aggregation Measurement:

  • Pre-warm PRP samples to 37°C for 5 minutes.

  • Place a cuvette with PRP and a stir bar into the aggregometer.

  • Add this compound at various concentrations.

  • Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission, with 100% being the light transmission through PPP.

Intracellular Calcium Mobilization Assay

This method uses the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

a. Platelet Preparation and Loading:

  • Prepare washed platelets from citrated whole blood by centrifugation and resuspension in a Tyrode's buffer.

  • Incubate washed platelets (2.5 x 10⁸/mL) with 5 µM Fura-2 AM for 45 minutes at 37°C in the dark.

  • Wash the platelets to remove extracellular dye and resuspend in Tyrode's buffer.

b. Calcium Measurement:

  • Pre-warm the Fura-2-loaded platelet suspension to 37°C.

  • Place the platelet suspension in a fluorometer cuvette with a stir bar.

  • Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add this compound and continuously record the fluorescence ratio for several minutes.

  • The change in the 340/380 nm fluorescence ratio indicates a change in intracellular calcium concentration.

Granule Secretion Assays

a. α-Granule Secretion (P-selectin Expression via Flow Cytometry):

  • Prepare washed platelets or use PRP.

  • Incubate platelets with a fluorescently labeled anti-P-selectin antibody (e.g., FITC-CD62P) and various concentrations of this compound for 15 minutes at 37°C.

  • Stop the reaction by adding 1% paraformaldehyde.

  • Analyze the samples using a flow cytometer to determine the percentage of P-selectin positive platelets.

b. Dense Granule Secretion (ATP Release Assay):

  • Use a luciferin-luciferase-based ATP assay kit.

  • Prepare washed platelets and pre-warm to 37°C.

  • In a luminometer cuvette, add the platelet suspension and the luciferin-luciferase reagent.

  • Add this compound to initiate platelet activation and secretion.

  • Measure the luminescence produced, which is proportional to the amount of ATP released.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAR4_Signaling_Pathway Simplified PAR4 signaling pathways in human and mouse platelets. cluster_human Human Platelet cluster_mouse Mouse Platelet tcY_NH2_TFA_H This compound PAR4_H PAR4 tcY_NH2_TFA_H->PAR4_H PAR1_H PAR1 Gq_H Gq PAR4_H->Gq_H PLC_beta_H PLCβ Gq_H->PLC_beta_H PIP2_H PIP2 PLC_beta_H->PIP2_H hydrolyzes IP3_H IP3 PIP2_H->IP3_H DAG_H DAG PIP2_H->DAG_H Ca_release_H Ca²⁺ Release IP3_H->Ca_release_H PKC_H PKC DAG_H->PKC_H Granule_Secretion_H Granule Secretion Ca_release_H->Granule_Secretion_H Aggregation_H Aggregation Ca_release_H->Aggregation_H PKC_H->Granule_Secretion_H PKC_H->Aggregation_H tcY_NH2_TFA_M This compound PAR4_M PAR4 tcY_NH2_TFA_M->PAR4_M PAR3_M PAR3 (cofactor) Gq_M Gq PAR4_M->Gq_M GRK6 GRK6 PAR4_M->GRK6 regulated by PLC_beta_M PLCβ Gq_M->PLC_beta_M PIP2_M PIP2 PLC_beta_M->PIP2_M hydrolyzes IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_release_M Ca²⁺ Release IP3_M->Ca_release_M PKC_M PKC DAG_M->PKC_M Granule_Secretion_M Granule Secretion Ca_release_M->Granule_Secretion_M Aggregation_M Aggregation Ca_release_M->Aggregation_M PKC_M->Granule_Secretion_M PKC_M->Aggregation_M

Caption: Simplified PAR4 signaling pathways in human and mouse platelets.

Platelet_Aggregation_Workflow Workflow for Platelet Aggregation Assay. Blood_Collection Whole Blood (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge (200 x g, 15 min) Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Adjust_Count Adjust Platelet Count (2.5 x 10⁸/mL) PRP->Adjust_Count Aggregometer Aggregometer (37°C) Adjust_Count->Aggregometer Add_Agonist Add this compound Aggregometer->Add_Agonist Measure_LT Measure Light Transmission Add_Agonist->Measure_LT

Caption: Workflow for Platelet Aggregation Assay.

Calcium_Mobilization_Workflow Workflow for Calcium Mobilization Assay. Washed_Platelets Washed Platelets Fura2_Loading Incubate with Fura-2 AM (37°C) Washed_Platelets->Fura2_Loading Wash_Dye Wash Platelets Fura2_Loading->Wash_Dye Fluorometer Fluorometer (37°C) Wash_Dye->Fluorometer Record_Baseline Record Baseline (340/380 nm ratio) Fluorometer->Record_Baseline Add_Agonist Add this compound Record_Baseline->Add_Agonist Record_Response Record Fluorescence Ratio Change Add_Agonist->Record_Response

Caption: Workflow for Calcium Mobilization Assay.

Granule_Secretion_Workflow Workflows for Granule Secretion Assays. cluster_alpha α-Granule Secretion (P-selectin) cluster_dense Dense Granule Secretion (ATP) Platelets_A Washed Platelets / PRP Incubate_A Incubate with Anti-P-selectin Ab + this compound (37°C) Platelets_A->Incubate_A Fix Fix with Paraformaldehyde Incubate_A->Fix Flow_Cytometry Analyze by Flow Cytometry Fix->Flow_Cytometry Platelets_D Washed Platelets Luminometer Luminometer with Luciferin-Luciferase Platelets_D->Luminometer Add_Agonist_D Add this compound Luminometer->Add_Agonist_D Measure_Luminescence Measure Luminescence Add_Agonist_D->Measure_Luminescence

References

A Comparative Benchmarking Guide: tcY-NH2 TFA vs. Small Molecule PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide-based Protease-Activated Receptor 4 (PAR4) antagonist, tcY-NH2 TFA, against two prominent small molecule PAR4 antagonists, BMS-986120 and YD-3. The information presented herein is supported by experimental data from publicly available research, offering a comprehensive overview of their performance in key preclinical assays.

Introduction to PAR4 Antagonism

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombin-mediated platelet activation and aggregation.[1] Unlike PAR1, which elicits a rapid and transient response to thrombin, PAR4 activation leads to a slower, more sustained signaling cascade, contributing significantly to thrombus stability.[2][3] This distinction has positioned PAR4 as a promising therapeutic target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to broader antiplatelet agents.[2] This guide evaluates this compound, a selective peptide antagonist of PAR4, in the context of leading small molecule inhibitors.[4]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, BMS-986120, and YD-3. It is critical to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison due to differences in experimental conditions, such as species (rat vs. human platelets) and assay protocols.

Table 1: In Vitro Potency of PAR4 Antagonists in Platelet Aggregation Assays

CompoundAgonistSpecies/Assay SystemIC50
This compound AYPGKF-NH2 (10 µM)Rat Platelets95 µM[4]
BMS-986120 PAR4-AP (12.5 µM)Human Whole Blood9.5 nM[5][6]
γ-thrombinHuman Platelet-Rich Plasma7.3 nM[7]
YD-3 GYPGKFWashed Human Platelets0.13 µM[8][9]
ThrombinWashed Rabbit Platelets28.3 µM[10]

Table 2: In Vitro Potency of PAR4 Antagonists in Calcium Mobilization Assays

CompoundAssay SystemIC50
This compound Data not available-
BMS-986120 HEK293 cells expressing PAR40.56 nM[7]
YD-3 Human Platelets (PAR1-desensitized)Inhibition observed, specific IC50 not stated[8]

Table 3: Selectivity Profile

CompoundSelectivity Notes
This compound Described as a selective PAR4 antagonist peptide.[4]
BMS-986120 High selectivity for PAR4 over PAR1; no effect on platelet activation by PAR1-AP, ADP, or collagen.[5][7]
YD-3 Selective for PAR4; had no or little effect on aggregation induced by PAR1 agonist peptide SFLLRN, collagen, or U46619.[8] Some cross-reactivity towards PAR1 has been noted in other studies.[2][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PAR4_Signaling_Pathway thrombin Thrombin PAR4 PAR4 Receptor thrombin->PAR4 Cleavage Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation PKC->Platelet_Activation RhoA RhoA Activation G12_13->RhoA RhoA->Platelet_Activation

PAR4 Signaling Pathway

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood_collection Whole Blood Collection (Sodium Citrate) centrifugation1 Centrifugation (Low Speed) blood_collection->centrifugation1 prp Platelet-Rich Plasma (PRP) Isolation centrifugation1->prp incubation Incubate PRP with Antagonist or Vehicle prp->incubation agonist_addition Add PAR4 Agonist (e.g., AYPGKF-NH2) incubation->agonist_addition measurement Measure Light Transmittance (Aggregometer) agonist_addition->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Experimental Workflow for Platelet Aggregation Assay

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize PAR4 antagonists. Specific parameters may vary between studies.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy human donors (or appropriate animal model) into tubes containing an anticoagulant, typically 3.2% sodium citrate.[8][11]

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[11][12]

  • Carefully collect the upper PRP layer.[11]

  • Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.[12]

2. Aggregation Measurement:

  • Pre-warm PRP samples to 37°C.[12]

  • Add the PAR4 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a defined period (e.g., 5-10 minutes).[8]

  • Place the cuvette in a light transmission aggregometer and establish a baseline reading.

  • Add a PAR4 agonist (e.g., PAR4 activating peptide AYPGKF-NH2 or γ-thrombin) to induce aggregation.[4][8]

  • Record the change in light transmission over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.

  • The percentage of aggregation is calculated relative to the PPP baseline.

3. Data Analysis:

  • Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation response.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a PAR4 antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.

1. Cell Preparation:

  • Use a suitable cell line, such as HEK293 cells, stably expressing the human PAR4 receptor.[7][13]

  • Plate the cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.[13]

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[13][14]

  • Wash the cells to remove excess dye.[13]

3. Measurement of Calcium Flux:

  • Add varying concentrations of the PAR4 antagonist or vehicle control to the wells and incubate for a specified time.

  • Place the plate in a fluorescence plate reader.

  • Inject a PAR4 agonist into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • The antagonist's effect is measured as a reduction in the peak fluorescence signal induced by the agonist.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Summary and Conclusion

This guide provides a comparative overview of this compound against the small molecule PAR4 antagonists BMS-986120 and YD-3.

  • This compound , a peptide-based antagonist, has demonstrated efficacy in inhibiting PAR4-mediated platelet aggregation in rat platelets, though with a micromolar IC50.[4]

  • BMS-986120 emerges as a highly potent and selective small molecule PAR4 antagonist, with nanomolar IC50 values in human platelet aggregation and calcium mobilization assays.[5][7] Its favorable profile has been demonstrated in both preclinical and clinical settings.[15][16]

  • YD-3 , another small molecule antagonist, shows sub-micromolar to micromolar potency in inhibiting PAR4-dependent platelet aggregation.[8][10]

While this compound is a valuable tool for PAR4 research, the available data suggests that the small molecule antagonists, particularly BMS-986120, exhibit significantly higher potency in human-relevant assay systems. The choice of antagonist will ultimately depend on the specific research question, experimental model, and desired pharmacological properties. Researchers should carefully consider the differences in experimental design highlighted in this guide when comparing data across different studies.

References

Validating the anti-inflammatory effects of tcY-NH2 TFA in a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of tcY-NH2 TFA against the novel peptide SS-31 and the corticosteroid Dexamethasone in mitigating inflammatory responses.

This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound, a selective PAR4 antagonist peptide, with SS-31, a mitochondria-targeting antioxidant peptide, and Dexamethasone, a widely used corticosteroid. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation and decision-making.

Mechanism of Action and Therapeutic Rationale

This compound exerts its anti-inflammatory effects by selectively antagonizing the Protease-Activated Receptor 4 (PAR4). PAR4 is a G protein-coupled receptor that plays a significant role in thrombosis and inflammation.[1][2] Its activation, often by proteases like thrombin, triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators and recruitment of immune cells such as neutrophils.[1][3] By blocking PAR4, this compound inhibits these inflammatory signaling pathways.[3]

SS-31 (Elamipretide) is a mitochondria-targeting peptide that protects against cellular damage by preserving mitochondrial function and reducing oxidative stress.[4][5] Mitochondrial dysfunction is a key contributor to inflammation, as damaged mitochondria can release reactive oxygen species (ROS) and other molecules that activate inflammatory pathways.[6][7][8][9][10] SS-31 is reported to scavenge ROS, stabilize the inner mitochondrial membrane, and inhibit the release of pro-inflammatory cytokines.[4][11][12]

Dexamethasone , a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR).[13][14] This complex then translocates to the nucleus and modulates gene expression.[13][15] A primary anti-inflammatory mechanism of Dexamethasone is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[16][17][18][19][20] This leads to a broad suppression of pro-inflammatory cytokine and chemokine production.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, SS-31, and Dexamethasone from various in vivo and in vitro studies.

Compound Assay Model Concentration/Dose Effect Reference
This compound Neutrophil RecruitmentIn vivo (mice)40 ng/kg (intrapleural)Inhibition of carrageenan-induced neutrophil infiltration[3]
This compound Liver InjuryIn vivo (rat brain death model)0.6 mg/kg (i.v.)Alleviation of liver injury, reduced inflammatory response[3]
This compound Platelet AggregationIn vitro (rat platelets)IC50: 95 µMInhibition of AYPGKF-NH2-induced aggregation[3]
SS-31 Cytokine Production (TNF-α, IL-6)In vitro (ox-LDL-stimulated RAW264.7 cells)Not specifiedSignificant reduction in TNF-α and IL-6 levels[12]
Dexamethasone Cytokine Production (IL-6, IL-8, TNF-α)In vitro (human cytotrophoblasts)ED50: 5 nM (for IL-8)Dose-dependent inhibition of cytokine production[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vivo Neutrophil Recruitment Assay

This protocol is based on the methodology used to assess the in vivo anti-inflammatory effects of this compound.[3][21]

  • Animal Model: Male BALB/c mice are used.

  • Treatment: this compound is administered via intrapleural injection at a dose of 40 ng/kg.

  • Induction of Inflammation: Pleurisy is induced by an intrapleural injection of carrageenan (Cg) or the neutrophil chemoattractant CXCL8.

  • Sample Collection: Four hours after the induction of inflammation, the pleural cavity is washed with saline solution to collect the infiltrating cells.

  • Analysis: The number of neutrophils in the pleural lavage fluid is determined by counting under a microscope after staining.

In Vivo Liver Ischemia-Reperfusion Injury Model

This protocol describes a common model for studying liver inflammation and the protective effects of therapeutic agents.[22][23][24][25][26]

  • Animal Model: Male Wistar rats are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. The portal triad (hepatic artery, portal vein, and bile duct) to the median and left lateral lobes of the liver is occluded with a vascular clamp to induce ischemia (typically for 30-60 minutes).

  • Reperfusion: The clamp is removed to allow blood flow to be restored to the ischemic liver lobes.

  • Treatment: The test compound (e.g., this compound at 0.6 mg/kg) is administered intravenously at the time of reperfusion.

  • Sample Collection: After a set period of reperfusion (e.g., 2, 6, or 24 hours), blood and liver tissue samples are collected.

  • Analysis: Serum levels of liver enzymes (ALT, AST) are measured to assess liver damage. Liver tissue is analyzed for markers of inflammation (e.g., myeloperoxidase activity for neutrophil infiltration, cytokine levels) and apoptosis (e.g., TUNEL staining).

In Vitro LPS-Induced Inflammatory Response in Macrophages

This is a standard in vitro assay to screen for anti-inflammatory activity.[27][28][29][30][31]

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium (typically at 1 µg/mL).

  • Sample Collection: After a 24-hour incubation with LPS, the cell culture supernatant is collected.

  • Analysis: The supernatant is analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G This compound Mechanism of Action thrombin Thrombin par4 PAR4 Receptor thrombin->par4 activates gq Gq par4->gq activates tcy This compound tcy->par4 inhibits plc PLC gq->plc activates nfkb NF-κB Pathway plc->nfkb mapk MAPK Pathway plc->mapk inflammation Inflammatory Response (Cytokine Production, Neutrophil Recruitment) nfkb->inflammation mapk->inflammation G SS-31 and Dexamethasone Anti-Inflammatory Pathways cluster_ss31 SS-31 Pathway cluster_dex Dexamethasone Pathway ss31 SS-31 mito Mitochondria ss31->mito targets ros ROS Production mito->ros reduces inflammation_ss31 Inflammation ros->inflammation_ss31 inhibits dex Dexamethasone gr Glucocorticoid Receptor (GR) dex->gr nucleus Nucleus gr->nucleus translocates nfkb_dex NF-κB nucleus->nfkb_dex inhibits pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_dex->pro_inflammatory_genes regulates inflammation_dex Inflammation pro_inflammatory_genes->inflammation_dex reduces G Experimental Workflow: In Vivo Neutrophil Recruitment start Start animal_model Select BALB/c Mice start->animal_model treatment Administer this compound (40 ng/kg, intrapleural) animal_model->treatment induction Induce Pleurisy (Carrageenan) treatment->induction wait Incubate for 4 hours induction->wait collection Collect Pleural Lavage Fluid wait->collection analysis Count Neutrophils collection->analysis end End analysis->end

References

Reproducibility of tcY-NH2 TFA Effects Across Different Research Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the experimental effects of tcY-NH2 TFA, a selective PAR4 antagonist, as documented across different research laboratories. By examining key studies, we aim to offer a clear perspective on its consistency in various experimental models.

This guide synthesizes quantitative data from pivotal studies, details the experimental protocols employed, and visualizes the signaling pathways and workflows to provide a comprehensive overview of this compound's bioactivity.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the effects of this compound from three independent research laboratories. These studies investigated its impact on platelet aggregation, cancer cell migration, and myocardial injury.

Parameter Hollenberg et al. (2004) Kaufmann et al. (2007) Strande et al. (2008)
Biological System Washed Rat PlateletsHuman Hepatocellular Carcinoma (HCC) Cells (HepG2, Huh7)Isolated Rat Hearts
Effect Measured Inhibition of Platelet AggregationInhibition of Thrombin-Induced Cell MigrationReduction of Myocardial Infarct Size
Agonist Used AYPGKF-NH2 (PAR4 agonist)ThrombinIschemia/Reperfusion
This compound Concentration IC50 = 95 µM400 µM5 µM
Observed Effect 50% inhibition of AYPGKF-NH2-induced platelet aggregation.Significant attenuation of thrombin-induced HCC cell migration.51% decrease in infarct size.
Key Pathway Implicated PAR4 signaling in plateletsPAR4-mediated cell migration signalingCardioprotective signaling downstream of PAR4

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. The following sections outline the key protocols used in the cited studies.

Platelet Aggregation Assay (Hollenberg et al., 2004)
  • Platelet Preparation: Blood was collected from male Sprague-Dawley rats into citrate anticoagulant. Platelet-rich plasma (PRP) was obtained by centrifugation at 200 x g for 20 minutes. Washed platelets were prepared by further centrifugation of PRP and resuspension in a Tyrode's buffer containing albumin.

  • Aggregation Measurement: Platelet aggregation was monitored using a light transmission aggregometer. The platelet suspension was placed in a cuvette with a stir bar and warmed to 37°C.

  • Experimental Procedure: A baseline light transmission was established. This compound was added to the platelet suspension at various concentrations and incubated for 5 minutes. Aggregation was then induced by the addition of the PAR4 agonist, AYPGKF-NH2. The change in light transmission, indicating the extent of aggregation, was recorded over time.

Cell Migration Assay (Kaufmann et al., 2007)
  • Cell Culture: Human hepatocellular carcinoma cell lines (HepG2 and Huh7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Transwell Migration Assay: Cell migration was assessed using Transwell inserts with a porous membrane. The lower chamber was filled with media containing thrombin as a chemoattractant.

  • Experimental Procedure: HCC cells were pre-incubated with this compound (400 µM) for 30 minutes. The cells were then seeded into the upper chamber of the Transwell insert. After incubation for 24 hours, non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

Myocardial Ischemia/Reperfusion Model (Strande et al., 2008)
  • Isolated Heart Preparation: Hearts were rapidly excised from anesthetized male Sprague-Dawley rats and perfused via the aorta on a Langendorff apparatus with Krebs-Henseleit buffer.

  • Ischemia/Reperfusion Protocol: After a stabilization period, global ischemia was induced by stopping the perfusion for 30 minutes. This was followed by 2 hours of reperfusion.

  • Experimental Procedure: this compound (5 µM) was administered to the hearts for 15 minutes before the onset of ischemia.

  • Infarct Size Measurement: At the end of reperfusion, the hearts were frozen, sliced, and incubated in a triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted area pale. The infarct size was then quantified as a percentage of the total ventricular area.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the relevant signaling pathway and experimental workflows.

PAR4_Signaling_Pathway cluster_membrane Cell Membrane PAR4 PAR4 Gq Gq PAR4->Gq PLC PLC Gq->PLC Downstream Downstream Signaling (e.g., Ca2+ mobilization, PKC activation) PLC->Downstream Thrombin Thrombin Thrombin->PAR4 Cleavage & Activation tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Antagonism Activation Activation Inhibition Inhibition

Caption: PAR4 Signaling Pathway and this compound Inhibition.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Aggregation Assay Blood Rat Blood Collection PRP Centrifugation (200g) Platelet-Rich Plasma (PRP) Blood->PRP Washed Washing & Resuspension Washed Platelets PRP->Washed Aggregometer Light Transmission Aggregometer Washed->Aggregometer Incubation Incubation with This compound Aggregometer->Incubation Agonist Addition of AYPGKF-NH2 Incubation->Agonist Measurement Measure Light Transmission Change Agonist->Measurement

Caption: Platelet Aggregation Experimental Workflow.

Cell_Migration_Workflow cluster_culture Cell Culture cluster_assay Migration Assay HCC_Cells Culture HCC Cells Preincubation Pre-incubation with This compound HCC_Cells->Preincubation Seeding Seeding cells in Transwell upper chamber Preincubation->Seeding Chemoattractant Thrombin in lower chamber Incubate_24h Incubation (24h) Seeding->Incubate_24h Stain_Count Stain & Count Migrated Cells Incubate_24h->Stain_Count

Caption: Cell Migration Experimental Workflow.

Conclusion

The reviewed studies from three independent laboratories demonstrate a consistent inhibitory effect of this compound on PAR4-mediated processes. While the specific biological systems and endpoints varied—ranging from platelet aggregation to cancer cell migration and myocardial injury—the compound consistently acted as a PAR4 antagonist. The quantitative data, though obtained in different assays, points towards a reproducible pharmacological activity. The detailed experimental protocols provided herein should facilitate further investigation and replication of these findings in other research settings. This cross-laboratory consistency supports the potential of this compound as a reliable tool for studying PAR4 signaling and as a potential therapeutic agent.

A Comparative Review of Commercially Available tcY-NH2 TFA Products for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the selective PAR4 antagonist peptide, tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA), selecting a high-quality commercial source is crucial for reproducible and reliable experimental outcomes. This guide provides a comparative overview of several commercially available this compound products, summarizing their specifications based on publicly available data. This analysis is supplemented with standard experimental protocols for product validation and visualizations of its biological context and experimental workflow.

This compound is a potent inhibitor of thrombin- and AY-NH2-induced platelet aggregation and endostatin release, making it a valuable tool in inflammation and immunology research.[1] It functions by selectively blocking the Protease-Activated Receptor 4 (PAR4), a key player in cellular signaling pathways related to thrombosis and inflammation.

Product Specification Overview

A summary of key quantitative data from various suppliers is presented below. It is important to note that while suppliers provide purity information, detailed batch-specific certificates of analysis should be requested for rigorous quality assessment.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpressNot explicitly stated in search results1262750-73-1C42H50F3N7O9853.88
CP Lab Safety≥ 98%[2]1262750-73-1[2]C42H50F3N7O9[2]853.8831[2]
PharmaffiliatesHigh Purity1262750-73-1[3]C42H50F3N7O9[3]853.9[3]
Targetmol (via CymitQuimica)> 99.99%[4]327177-34-4 (free base)C42H50F3N7O9[4]853.9[4]

Understanding the Role of this compound: The PAR4 Signaling Pathway

This compound exerts its effects by antagonizing PAR4. The following diagram illustrates a simplified PAR4 signaling pathway, which is initiated by the cleavage of the receptor by proteases like thrombin, leading to the activation of downstream signaling cascades involved in platelet activation and inflammatory responses.

cluster_membrane Cell Membrane PAR4 PAR4 Gq Gq PAR4->Gq activates PLC PLC Gq->PLC activates Platelet_Aggregation Platelet Aggregation PLC->Platelet_Aggregation Inflammation Inflammatory Response PLC->Inflammation Thrombin Thrombin Thrombin->PAR4 cleaves & activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 inhibits

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Product Validation

To ensure the quality and activity of a purchased this compound product, researchers should perform in-house validation. Below are detailed methodologies for key experiments.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To verify the purity of the this compound peptide and confirm its molecular weight.

Methodology:

  • Sample Preparation: Dissolve the this compound product in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Purity Calculation: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC can be directly coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of tcY-NH2 (C42H50N7O7, MW: 772.9 g/mol for the free base). The TFA salt will have a higher molecular weight.[5]

Functional Activity Assay: Inhibition of Platelet Aggregation

Objective: To assess the biological activity of this compound by measuring its ability to inhibit PAR4-agonist-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from a suitable donor (following ethical guidelines) and prepare PRP by centrifugation.

  • Platelet Aggregation Assay:

    • Use a platelet aggregometer to monitor changes in light transmission through the PRP, which corresponds to platelet aggregation.

    • Pre-incubate PRP with varying concentrations of the this compound product for a defined period (e.g., 5-15 minutes).[1]

    • Induce platelet aggregation by adding a PAR4 agonist, such as thrombin or the PAR4-activating peptide AYPGKF-NH2.[1]

    • Measure the maximal aggregation response for each concentration of this compound.

  • IC50 Determination: Plot the percentage inhibition of platelet aggregation against the logarithm of the this compound concentration. The IC50 value, the concentration at which 50% of the aggregation is inhibited, can then be calculated. An expected IC50 value for the inhibition of AYPGKF-NH2-induced platelet aggregation is approximately 95 µM.[1]

Experimental and Validation Workflow

The following diagram outlines a logical workflow for the evaluation of a commercially sourced this compound product.

cluster_procurement Procurement & Initial Checks cluster_validation In-House Validation cluster_decision Decision cluster_outcome Outcome Procure Procure this compound CoA Review Certificate of Analysis Procure->CoA Purity Purity & Identity (HPLC-MS) CoA->Purity Activity Functional Assay (Platelet Aggregation) Purity->Activity IC50 Determine IC50 Activity->IC50 Decision Meets Specs? IC50->Decision Proceed Proceed with Experiments Decision->Proceed Yes Reject Reject Batch / Contact Supplier Decision->Reject No

References

A Comparative Look at the Pharmacokinetics of PAR4 Antagonists: Filling the Data Gap for tcY-NH2 TFA and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential therapeutic success. This guide addresses the current landscape of pharmacokinetic data for the selective PAR4 antagonist peptide, tcY-NH2 TFA, and its analogs. A comprehensive search of publicly available literature reveals a significant gap in the pharmacokinetic data for this compound and its direct analogs. To provide a valuable comparative context, this guide will focus on the well-characterized pharmacokinetic profile of another potent and selective PAR4 antagonist, the non-peptide small molecule BMS-986120, and will also touch upon other compounds where data is available.

In contrast, extensive pharmacokinetic data has been published for BMS-986120, a first-in-class oral PAR4 antagonist.[3][4][5][6][7] This allows for an indirect comparison, offering researchers a benchmark for what might be expected or sought after in the development of peptide-based PAR4 antagonists like this compound.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the PAR4 antagonist BMS-986120 in humans. This data is compiled from Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies.

Pharmacokinetic ParameterBMS-986120 (Oral Administration in Humans)
Absorption Readily absorbed.[3]
Time to Maximum Concentration (Tmax)1 to 3 hours (single dose).[3]
Distribution Data not extensively detailed in the provided results.
Metabolism Data not extensively detailed in the provided results.
Elimination
Half-life (t½)Approximately 45–84 hours over a dose range of 3.0–180 mg (single dose).[3]
Accumulation~2-fold increase in AUC at steady state.[3]

It is important to note that other PAR4 antagonists, such as YD-3 and ML354, have been used as research tools, but their progression has been limited due to factors including poor pharmacokinetic properties or low selectivity.[8][9]

Experimental Protocols

The pharmacokinetic data for BMS-986120 was obtained from rigorous clinical trials. The methodologies employed in these studies provide a framework for the types of experiments that would be necessary to characterize the pharmacokinetic profile of this compound and its analogs.

BMS-986120 Pharmacokinetic Study Protocol (Phase I)
  • Study Design: Phase I, randomized, double-blind, placebo-controlled single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies were conducted in healthy participants.[4][5][7]

  • Administration: BMS-986120 was administered orally as a spray-dried dispersion formulation.[3]

  • Dosing (SAD): Single doses ranging from 0.3 to 180 mg were administered.[3]

  • Dosing (MAD): Multiple ascending doses were administered to assess steady-state pharmacokinetics.[4][7]

  • Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of BMS-986120.

  • Bioanalysis: Validated bioanalytical methods were used to quantify the concentration of BMS-986120 in plasma samples.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying PAR4 antagonists, the following diagrams are provided.

PAR4_Signaling_Pathway thrombin Thrombin PAR4 PAR4 Receptor thrombin->PAR4 cleavage & activation Gq Gq PAR4->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation platelet_aggregation Platelet Aggregation Ca_mobilization->platelet_aggregation PKC_activation->platelet_aggregation tcY_NH2 This compound / BMS-986120 tcY_NH2->PAR4 antagonizes

Caption: PAR4 Signaling Pathway in Platelets.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Human) in_vitro In Vitro Stability (Plasma, Microsomes) in_vivo_animal In Vivo Animal Studies (e.g., Rat, Monkey) in_vitro->in_vivo_animal dose_ranging Dose-Ranging Studies in_vivo_animal->dose_ranging phase1 Phase I SAD/MAD Studies in Healthy Volunteers dose_ranging->phase1 pk_sampling Pharmacokinetic Sampling (Blood/Plasma Collection) phase1->pk_sampling bioanalysis Bioanalytical Method (e.g., LC-MS/MS) pk_sampling->bioanalysis pk_modeling Pharmacokinetic Modeling (Tmax, Cmax, t½, AUC) bioanalysis->pk_modeling

Caption: General Pharmacokinetic Study Workflow.

Conclusion

While direct pharmacokinetic data for this compound and its analogs remains elusive in the public domain, the comprehensive data available for the oral PAR4 antagonist BMS-986120 provides a crucial reference point for researchers in the field. The detailed experimental protocols from the BMS-986120 clinical trials offer a roadmap for the necessary studies to characterize the ADME properties of novel peptide-based PAR4 antagonists. Future research should prioritize conducting and publishing such studies for this compound and its analogs to fully understand their therapeutic potential and guide further drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of tcY-NH2 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling tcY-NH2 TFA must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While the trifluoroacetate salt of tcY-NH2 is not classified as a hazardous substance according to its Safety Data Sheet (SDS), the trifluoroacetic acid (TFA) component warrants careful consideration due to its corrosive and environmentally harmful properties.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for tcY-NH2 (trifluoroacetate salt) indicates that no special measures are required for handling.[1] However, as a general best practice in a laboratory setting, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Step-by-Step Disposal Protocol for this compound

Given that this compound is a salt of trifluoroacetic acid, a substance with known hazards, a cautious approach to disposal is recommended.[3][4][5] The following workflow outlines the recommended disposal procedure.

start Start: this compound Waste consult_sds Consult this compound and TFA SDS start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe segregate Segregate Waste ppe->segregate container Use a Designated, Labeled, and Closed Hazardous Waste Container segregate->container incompatibles Avoid Mixing with Incompatible Materials (e.g., bases, oxidizing agents) container->incompatibles no_drain Do Not Dispose Down the Drain container->no_drain collection Arrange for Hazardous Waste Collection with Environmental Health & Safety (EH&S) incompatibles->collection no_drain->collection end End: Proper Disposal collection->end

Figure 1. Recommended disposal workflow for this compound, emphasizing cautious handling as hazardous waste.
  • Consult Safety Data Sheets (SDS): Always begin by reviewing the SDS for both this compound and pure Trifluoroacetic Acid (TFA) to be fully aware of all handling and safety precautions.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Use a Designated Hazardous Waste Container:

    • Store this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.[3] The label should include the full chemical name: "tcY-NH2 (trifluoroacetate salt)" or "(trans-Cinnamoyl)-YPGKF-NH2 TFA".

    • Ensure the container is in good condition and compatible with the chemical.

  • Avoid Incompatibles: Trifluoroacetic acid is incompatible with bases, oxidizing agents, and reducing agents.[5] Therefore, this compound waste should be kept separate from these materials.

  • Do Not Dispose Down the Drain: Due to the trifluoroacetate component, this substance should not be poured down the drain.[3]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.[3]

Quantitative Data Summary

While the provided search results do not contain extensive quantitative data for this compound, the following table summarizes key identifiers for this compound.

IdentifierValueSource
Chemical Name (S)-N-(2-(((S)-6-amino-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-1-oxohexan-2-yl)amino)-2- oxoethyl)-1-(cinnamoyl-L-tyrosyl)pyrrolidine-2-carboxamide, trifluoroacetate salt[1]
Synonyms tc-YPGKF-NH2, trans-cinnamoyl-YPGKF-amide, trans-cinnamoyl-YPGKF-NH2[1]
Molecular Formula C42H50F3N7O9[6]
Molecular Weight 853.9 g/mol [6]
CAS Number 1262750-73-1[7]

Logical Relationship of Disposal Decisions

The decision to handle this compound waste as hazardous is a precautionary measure based on the properties of its trifluoroacetate component. The following diagram illustrates the logical flow leading to this recommendation.

substance This compound is_salt Is a Trifluoroacetate Salt substance->is_salt sds_info This compound SDS: Not Classified as Hazardous substance->sds_info tfa_properties Trifluoroacetic Acid (TFA) is Hazardous is_salt->tfa_properties precaution Precautionary Principle tfa_properties->precaution sds_info->precaution recommendation Recommended Action: Treat as Hazardous Waste precaution->recommendation

Figure 2. Decision-making process for the disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like tcY-NH2 TFA. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment and build confidence in chemical handling practices. While the safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling peptides is strongly recommended to ensure personnel protection and experimental integrity[1][2].

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for peptide handling[1][3][4][5].

Body PartRecommended PPERationale
Eyes Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles of the solid compound[1][4].
Hands Nitrile or latex glovesPrevents direct skin contact with the peptide[1][4]. It is important to check gloves for any damage before use and to change them between handling different samples to avoid cross-contamination.
Body Laboratory coatProtects skin and personal clothing from contamination[1][3][4].
Respiratory Not generally required for small quantities. Use a dust mask or work in a chemical fume hood when weighing large quantities.Minimizes the potential for inhalation of the powder, which could cause respiratory irritation[1][4].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both safety and the accuracy of experimental results.

StepProcedureRationale
1. Preparation Before handling, ensure the work area is clean and uncluttered. Wear all required PPE as outlined above.A clean workspace minimizes the risk of contamination and accidents.
2. Weighing To minimize dust inhalation, perform weighing of the powdered peptide in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities[1][4]. Use a clean spatula and weighing paper or a weigh boat.Reduces the risk of inhaling airborne particles.
3. Dissolution Add the appropriate solvent to the vial containing the peptide. Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.Prevents denaturation of the peptide and ensures a homogenous solution.
4. Experimental Use Handle the peptide solution with care, avoiding splashes and spills. Keep the vial containing the peptide solution closed when not in use.Prevents contamination, evaporation, and accidental exposure.
5. Post-Handling Wash hands thoroughly with soap and water after handling the compound.A fundamental hygiene practice to prevent accidental ingestion or transfer of the chemical[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for laboratory safety and environmental responsibility.

Waste TypeDisposal ProcedureRationale
Unused Peptide Solutions Collect in a designated and clearly labeled chemical waste container. Separate organic and aqueous waste streams if applicable[3][4].Prevents accidental use and ensures compliance with institutional and local regulations for chemical waste disposal.
Contaminated Materials (e.g., gloves, weighing paper, pipette tips) Place in a designated solid chemical waste container.Segregates contaminated waste from regular trash to ensure proper disposal.
Empty Vials Rinse with an appropriate solvent, and dispose of the rinsate as chemical waste. The rinsed vial can then be disposed of according to institutional guidelines.Ensures that residual chemical is properly managed.

Important Note: Never dispose of peptides or contaminated materials down the drain or in the regular trash[4]. Always follow your institution's specific chemical waste disposal protocols.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep Don PPE: Lab Coat, Goggles, Gloves area Prepare Clean Work Area weigh Weigh Peptide (in fume hood if large quantity) prep->weigh dissolve Dissolve Peptide weigh->dissolve experiment Use in Experiment dissolve->experiment wash Wash Hands Thoroughly experiment->wash dispose Dispose of Waste: - Unused solution - Contaminated materials - Empty vials

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tcY-NH2 TFA
Reactant of Route 2
tcY-NH2 TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.